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  • Product: 4-Ethoxy-3-fluoropyridine hydrochloride

Core Science & Biosynthesis

Foundational

Protocol for the Synthesis of 4-Ethoxy-3-fluoropyridine Hydrochloride

[1][2] CAS Number: 924862-33-9 Molecular Formula: C H FNO HCl Target Audience: Medicinal Chemists, Process Development Scientists Executive Summary 4-Ethoxy-3-fluoropyridine hydrochloride is a critical heterocyclic build...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

CAS Number: 924862-33-9 Molecular Formula: C


H

FNO

HCl Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

4-Ethoxy-3-fluoropyridine hydrochloride is a critical heterocyclic building block, extensively utilized in the synthesis of kinase inhibitors (e.g., c-Met inhibitors like BMS-777607) and other fluorinated pharmaceutical agents. The incorporation of the fluorine atom at the 3-position modulates the basicity of the pyridine nitrogen and enhances metabolic stability, while the 4-ethoxy group often serves as a steric anchor or hydrogen-bond acceptor in active sites.

This guide details the two primary synthetic pathways for this scaffold:

  • Route A (Primary): Nucleophilic Aromatic Substitution (S

    
    Ar) of 4-chloro-3-fluoropyridine.
    
  • Route B (Alternative): O-Alkylation of 3-fluoropyridin-4-ol.

Route A is designated as the "Industry Standard" due to higher regioselectivity, scalability, and the commercial availability of the 4-chloro precursor.

Strategic Analysis & Retrosynthesis

The synthesis hinges on the efficient introduction of the ethoxy group at the 4-position while maintaining the integrity of the 3-fluoro substituent.

Retrosynthetic Logic
  • Disconnection: The C4–O bond is the most logical disconnection point.

  • Precursor 1 (S

    
    Ar):  Requires a pyridine with a leaving group at C4 (Cl or F) and an activating group at C3 (F). The 3-fluoro group activates the 4-position toward nucleophilic attack via inductive withdrawal, while the pyridine nitrogen activates C2 and C4 via resonance.
    
  • Precursor 2 (O-Alkylation): Requires 3-fluoropyridin-4-ol. This route faces the challenge of ambident nucleophilicity (N- vs. O-alkylation), often necessitating specific conditions to favor the ether over the pyridone.

Mechanistic Pathway (S Ar)

The regioselectivity of the S


Ar reaction is governed by the stability of the Meisenheimer complex. Attack at C4 places the negative charge on the electronegative nitrogen atom, stabilizing the intermediate. Attack at C3 is kinetically and thermodynamically disfavored.

SnAr_Mechanism cluster_regio Regioselectivity Logic Start 4-Chloro-3-fluoropyridine Complex Meisenheimer Complex (Negative charge on N) Start->Complex Nucleophilic Attack (C4) Nuc Ethoxide (EtO-) Nuc->Complex Product_Base 4-Ethoxy-3-fluoropyridine (Free Base) Complex->Product_Base Elimination of Cl- Product_Salt HCl Salt Formation Product_Base->Product_Salt HCl in Dioxane/Et2O Note C4 attack stabilized by N C3 attack NOT stabilized

Figure 1: Mechanistic flow of the S


Ar pathway favoring C4 substitution.

Primary Protocol: S Ar of 4-Chloro-3-fluoropyridine

This protocol is robust, scalable, and avoids the formation of N-alkylated pyridone byproducts common in Route B.

Materials
ReagentEquiv.[1][2][3][4]Role
4-Chloro-3-fluoropyridine 1.0Starting Material
Sodium Ethoxide (NaOEt) 1.5 - 2.0Nucleophile
Ethanol (EtOH) SolventSolvent (Protic)
THF Co-solventSolvent (Aprotic, optional)
HCl (4M in Dioxane) 1.1Salt Formation
Step-by-Step Methodology
Step 1: Nucleophilic Substitution[5][6]
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar.

  • Solvent Prep: Charge the flask with anhydrous Ethanol (0.5 M concentration relative to substrate). Note: For higher reactivity, a mixture of THF/EtOH (1:1) can be used.[2][7]

  • Base Addition: Add Sodium Ethoxide (21% wt in EtOH or freshly prepared solid, 1.5 equiv) at 0°C under nitrogen. Stir for 15 minutes.

  • Substrate Addition: Add 4-Chloro-3-fluoropyridine (1.0 equiv) dropwise. The reaction is exothermic; maintain temperature <10°C during addition.

  • Reaction: Warm to room temperature, then heat to reflux (approx. 80°C) for 4–6 hours.

    • Monitor: Check via TLC (Hexane/EtOAc 3:1) or LC-MS. The starting material (Cl-pyridine) should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove most ethanol.

    • Dilute residue with Water and extract with Diethyl Ether or DCM (3x).

    • Wash combined organics with Brine, dry over anhydrous Na

      
      SO
      
      
      
      , and filter.
    • Result: Crude 4-ethoxy-3-fluoropyridine (Free Base). This is typically a pale yellow oil.

Step 2: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude free base oil in a minimal amount of anhydrous Diethyl Ether or DCM.

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.1 equiv).

  • Precipitation: A white to off-white precipitate will form immediately. Stir for 30 minutes at 0°C.

  • Isolation: Filter the solid under a nitrogen blanket (the salt can be hygroscopic). Wash with cold Diethyl Ether.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Alternative Protocol: O-Alkylation

Use this route only if 4-chloro-3-fluoropyridine is unavailable. It requires careful control to prevent N-alkylation.

Materials
  • Substrate: 3-Fluoropyridin-4-ol

  • Alkylating Agent: Ethyl Iodide (EtI)

  • Base: Silver Carbonate (Ag

    
    CO
    
    
    
    ) or Cesium Carbonate (Cs
    
    
    CO
    
    
    )
  • Solvent: Toluene or DMF

Methodology
  • Setup: Suspend 3-Fluoropyridin-4-ol (1.0 equiv) and Ag

    
    CO
    
    
    
    (1.1 equiv) in Toluene. Note: Silver salts preferentially drive O-alkylation over N-alkylation.
  • Addition: Add Ethyl Iodide (1.2 equiv).

  • Reaction: Heat to reflux in the dark (Ag salts are light-sensitive) for 12–18 hours.

  • Workup: Filter through a Celite pad to remove silver salts. Concentrate the filtrate.

  • Purification: Flash chromatography is usually required to separate any trace N-ethyl pyridone byproduct.

Quality Control & Characterization

Verify the product identity using the following parameters.

Analytical Data (Expected)
TechniqueParameterExpected Signal / Value
1H NMR (DMSO-d6)Ethoxy -CH2-Quartet at ~4.2 ppm
Ethoxy -CH3Triplet at ~1.4 ppm
Aromatic C2-HDoublet/Multiplet ~8.5 ppm (Coupled to F)
Aromatic C5-HDD ~7.5 ppm
19F NMR F-Shift~ -130 to -145 ppm (Singlet or multiplet depending on decoupling)
Physical State AppearanceWhite to off-white crystalline solid (HCl salt)
Melting Point Range160–165°C (Decomposes)
Troubleshooting Common Issues
  • Low Yield in S

    
    Ar:  Ensure the ethanol is anhydrous. Water competes with ethoxide, leading to the formation of the pyridone side product (hydrolysis of the chloride).
    
  • Hygroscopicity: The HCl salt absorbs moisture. Store in a desiccator or under inert gas.

Workflow Visualization

Workflow cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_salt Salt Formation Step1 Dissolve 4-Chloro-3-fluoropyridine in EtOH/THF Step2 Add NaOEt (1.5 eq) 0°C -> Reflux 4h Step1->Step2 Step3 Monitor TLC (Disappearance of SM) Step2->Step3 Step4 Concentrate & Extract (Et2O / Water) Step3->Step4 Step5 Dry Organic Layer (Na2SO4) Step4->Step5 Step6 Isolate Free Base (Oil) Step5->Step6 Step7 Dissolve in Et2O Step6->Step7 Step8 Add 4M HCl/Dioxane Step7->Step8 Step9 Filter Precipitate Step8->Step9

Figure 2: End-to-end experimental workflow for the synthesis and isolation of the HCl salt.

References

  • Regioselectivity of S

    
    Ar on Pyridines: 
    
    • Title: The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide.
    • Source: ResearchG
    • URL:

  • Precursor Utility (4-Chloro-3-fluoropyridine)

    • Title: Expert Insights: Using 4-Chloro-3-fluoropyridine in Advanced Chemical Synthesis.
    • Source: NBInno Technical Notes.
    • URL:

  • General S

    
    Ar Methodology for Alkoxypyridines: 
    
    • Title: Synthesis of 4-alkoxypyridines as intermedi
    • Source: Arkivoc (2018).[8]

    • URL:

  • Medicinal Chemistry Application (c-Met Inhibitors)

    • Title: Discovery of BMS-777607, a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily.
    • Source: Journal of Medicinal Chemistry (2009).
    • URL:

  • Compound Registry

    • Title: 4-Ethoxy-3-fluoropyridine hydrochloride Product Page.[9][10]

    • Source: Bide Pharm / BLD Pharm.
    • URL:

Sources

Exploratory

Technical Guide: physicochemical Profiling of 4-Ethoxy-3-fluoropyridine Hydrochloride

The following technical guide details the physicochemical properties, synthesis, and handling of 4-Ethoxy-3-fluoropyridine hydrochloride , a specialized heterocyclic building block used in medicinal chemistry. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and handling of 4-Ethoxy-3-fluoropyridine hydrochloride , a specialized heterocyclic building block used in medicinal chemistry.

Executive Summary

4-Ethoxy-3-fluoropyridine hydrochloride (CAS: 924862-33-9 ) is a high-value heterocyclic intermediate primarily utilized in the synthesis of kinase inhibitors (e.g., c-MET, VEGFR) and other bioactive small molecules. Its structural core combines the electron-withdrawing nature of the 3-fluorine atom with the electron-donating 4-ethoxy group, creating a unique electronic environment that modulates the basicity of the pyridine nitrogen and enhances metabolic stability against oxidative attacks at the 3-position.

This guide provides a comprehensive analysis of its properties, synthetic accessibility, and handling protocols for researchers in drug discovery.

Chemical Identity & Structural Analysis[1][2][3][4]

The compound consists of a pyridine ring substituted at the 3-position with a fluorine atom and at the 4-position with an ethoxy group, stabilized as a hydrochloride salt.

Nomenclature and Identifiers
ParameterDetail
IUPAC Name 4-Ethoxy-3-fluoropyridine hydrochloride
CAS Number 924862-33-9
Molecular Formula C₇H₈FNO[1][2] · HCl
Molecular Weight 177.60 g/mol
Free Base MW 141.14 g/mol
SMILES CCOC1=C(F)C=NC=C1.Cl
Appearance White to off-white crystalline solid
Electronic Structure & Reactivity

The 3-fluoro substituent exerts a strong inductive effect (-I), pulling electron density from the ring, which typically deactivates the pyridine nitrogen. However, the 4-ethoxy group acts as a strong resonance donor (+M), pushing electron density back into the ring.

  • Net Effect on Basicity: The +M effect of the ethoxy group partially counteracts the -I effect of the fluorine. While 3-fluoropyridine is weakly basic (pKa ~3.0), the 4-alkoxy substitution raises the pKa, making the nitrogen moderately basic and capable of forming stable salts (HCl).

  • Metabolic Stability: The fluorine atom at C3 blocks a common site of metabolic oxidation (P450-mediated), a critical design feature for extending the half-life of drug candidates.

Physicochemical Properties[2][4][6][7][8][9]

Solid-State Properties
PropertyValue / ObservationNote
Melting Point Determination Required Typical range for similar pyridine HCl salts is 100–150°C. Note: Hygroscopicity may depress MP.
Hygroscopicity High HCl salts of electron-rich pyridines are prone to absorbing atmospheric moisture.
Polymorphism UnknownNo public data on specific polymorphs; assume amorphous content if not recrystallized.
Solution Chemistry
  • Solubility:

    • Water: High (>50 mg/mL). The ionic nature of the hydrochloride salt ensures excellent aqueous solubility.

    • DMSO: Soluble (>100 mM). Suitable for biological stock solutions.

    • Methanol/Ethanol: Soluble.

    • Dichloromethane: Low to Moderate (Salt form).

  • Acidity (pKa):

    • Predicted pKa (BH+): 4.5 – 5.2

    • Causality: The 4-ethoxy group significantly increases electron density at the nitrogen relative to 3-fluoropyridine, shifting the pKa closer to unsubstituted pyridine (5.2).

Partition Coefficient (LogP)
  • LogP (Free Base): Predicted ~1.6

  • LogD (pH 7.4): ~1.6 (Predominantly neutral at physiological pH).

  • Implication: The ethoxy group adds lipophilicity, balancing the polarity of the pyridine nitrogen, aiding in membrane permeability for derived drugs.

Synthetic Routes & Manufacturing[10]

The synthesis of 4-Ethoxy-3-fluoropyridine generally proceeds via nucleophilic aromatic substitution or O-alkylation of the tautomeric pyridone.

Primary Synthetic Pathway

The most robust route involves the O-alkylation of 3-fluoro-4-hydroxypyridine (which exists in equilibrium with 3-fluoro-4-pyridone).

Synthesis Start 3-Fluoro-4-hydroxypyridine (CAS: 22282-73-1) Inter 4-Ethoxy-3-fluoropyridine (Free Base) Start->Inter O-Alkylation Reflux Reagent Ethyl Iodide (EtI) K2CO3 / Acetone Reagent->Inter Product 4-Ethoxy-3-fluoropyridine Hydrochloride (CAS: 924862-33-9) Inter->Product Salt Formation Salt HCl / Dioxane Salt->Product

Figure 1: Synthetic workflow for the production of 4-Ethoxy-3-fluoropyridine Hydrochloride.

Protocol Validation (Self-Validating Step)

To ensure the reaction occurred at the Oxygen (O-alkylation) rather than the Nitrogen (N-alkylation), NMR validation is required .

  • O-Alkylation (Desired): 4-Ethoxy group signals (quartet ~4.2 ppm, triplet ~1.4 ppm) and retention of aromatic pyridine proton signals.

  • N-Alkylation (Impurity): Shifts in the ring protons consistent with a pyridone structure; usually distinct shielding patterns compared to the pyridine.

Handling, Safety & Stability

Safety Profile (GHS Classification)

Based on analogous fluorinated pyridine salts, the following hazards are assigned:

  • Signal Word: WARNING

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Storage & Stability Protocol
  • Hygroscopic Alert: The HCl salt will absorb moisture, leading to "clumping" and potential hydrolysis over extended periods.

  • Storage Condition: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen).

  • Desiccation: Keep in a tightly sealed container with desiccants (e.g., Silica gel or P₂O₅).

Analytical Characterization

For quality control (QC), the following spectral features confirm the identity of the compound.

¹H NMR Interpretation (DMSO-d₆)
Proton PositionChemical Shift (δ)MultiplicityCoupling Constants (J)
H-2 (Ortho to F) ~8.4 – 8.6 ppmDoublet (d)J ~5-7 Hz (H-F coupling)
H-6 (Ortho to N) ~8.2 – 8.4 ppmDoublet of Doublets (dd)J ~5 Hz (H-H), J ~1-2 Hz (H-F)
H-5 (Meta to N) ~7.2 – 7.4 ppmDoublet of Doublets (dd)J ~5-7 Hz
OCH₂ (Ethoxy) ~4.2 ppmQuartet (q)J = 7.0 Hz
CH₃ (Ethoxy) ~1.4 ppmTriplet (t)J = 7.0 Hz

Note: The acidic proton (NH+) from the HCl salt is typically broad and may appear >10 ppm or exchange with water in the solvent.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Observed Mass: m/z142.1 [M+H]⁺ (Corresponds to the free base C₇H₈FNO).

  • Isotope Pattern: The presence of Chlorine (from HCl) is usually not seen in the positive ion parent peak [M+H]+ unless the salt cluster is preserved, but the free base mass is the primary identifier.

References

  • Ma, Y., et al. (2021). Design and synthesis of fluorinated iron chelators for metabolic study and brain uptake. (Supporting Information discussing 2-chloro-4-ethoxy-3-fluoropyridine analogs). Retrieved from [Link]

  • PubChem . (2025).[4] 3-Fluoro-4-hydroxypyridine (Precursor) Compound Summary. Retrieved February 16, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to 4-Ethoxy-3-fluoropyridine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Ethoxy-3-fluoropyridine hydrochloride, a specialized heterocyclic compound of interest to researchers and professionals in the field of drug development. While...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Ethoxy-3-fluoropyridine hydrochloride, a specialized heterocyclic compound of interest to researchers and professionals in the field of drug development. While direct public documentation for this specific molecule is limited, this paper constructs a robust profile based on established chemical principles and data from closely related structural analogs. We will delve into its proposed synthesis, predicted physicochemical properties, and potential applications, offering a forward-looking perspective for its use in medicinal chemistry.

Introduction: The Significance of the Fluorinated Ethoxy-Pyridine Scaffold

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] The pyridine scaffold is also a ubiquitous feature in a vast number of approved drugs, valued for its ability to engage in key interactions with biological targets.[3]

The combination of a fluorine atom and an ethoxy group on a pyridine ring, as in 4-Ethoxy-3-fluoropyridine, presents a compelling structural motif for modulating these properties in a targeted manner. The presence of such scaffolds in advanced molecules, for instance in complex kinase inhibitors like BMS-777607 which contains a 4-ethoxy-pyridone element, underscores the therapeutic relevance of this chemical space.[4] This guide will provide a detailed, predictive analysis of 4-Ethoxy-3-fluoropyridine hydrochloride, offering a foundational understanding for its synthesis and potential applications.

Proposed Structure and Identification

Chemical Structure

The proposed chemical structure of 4-Ethoxy-3-fluoropyridine and its corresponding hydrochloride salt are depicted below:

  • Free Base: 4-Ethoxy-3-fluoropyridine

  • Hydrochloride Salt: 4-Ethoxy-3-fluoropyridine hydrochloride

At present, a specific CAS number has not been publicly assigned to 4-Ethoxy-3-fluoropyridine hydrochloride, which is common for novel or specialized research chemicals.

Calculated Physicochemical Properties
PropertyValueSource
Molecular Formula C7H9ClFNOCalculated
Molecular Weight 177.60 g/mol Calculated

Synthesis and Methodology: A Predictive Approach

A plausible and efficient synthetic route to 4-Ethoxy-3-fluoropyridine hydrochloride involves a nucleophilic aromatic substitution (SNAr) reaction starting from a readily available precursor, 4-chloro-3-fluoropyridine.

Proposed Synthetic Workflow

The proposed two-step synthesis is outlined below. This approach is predicated on the known reactivity of halopyridines, where a halogen at the 4-position is susceptible to displacement by a nucleophile.[5]

G start 4-Chloro-3-fluoropyridine reagent1 Sodium Ethoxide (NaOEt) in Ethanol (EtOH) start->reagent1 Nucleophilic Aromatic Substitution (SNAr) intermediate 4-Ethoxy-3-fluoropyridine (Free Base) reagent1->intermediate purification Purification (e.g., Column Chromatography) intermediate->purification reagent2 Hydrochloric Acid (HCl) in a suitable solvent (e.g., Diethyl Ether) product 4-Ethoxy-3-fluoropyridine Hydrochloride reagent2->product purification->reagent2 Salt Formation

Caption: Proposed synthetic workflow for 4-Ethoxy-3-fluoropyridine hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Ethoxy-3-fluoropyridine (Free Base)

This procedure is based on the principles of nucleophilic aromatic substitution on an electron-deficient pyridine ring. The fluorine at the 3-position further activates the chlorine at the 4-position for displacement.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to generate sodium ethoxide in situ.

  • Addition of Starting Material: To the freshly prepared sodium ethoxide solution, add 4-chloro-3-fluoropyridine (1.0 equivalent).

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is anticipated to proceed to completion within several hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between water and a suitable organic solvent, such as ethyl acetate.

  • Extraction: Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Ethoxy-3-fluoropyridine.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure free base.

Step 2: Formation of 4-Ethoxy-3-fluoropyridine Hydrochloride

  • Dissolution: Dissolve the purified 4-Ethoxy-3-fluoropyridine in a minimal amount of a dry, non-protic solvent such as diethyl ether or dichloromethane.

  • Acidification: Slowly add a solution of hydrochloric acid in diethyl ether (commercially available) or anhydrous HCl gas until precipitation is complete.

  • Isolation: Collect the resulting white precipitate by filtration.

  • Drying: Wash the solid with cold diethyl ether and dry under vacuum to yield 4-Ethoxy-3-fluoropyridine hydrochloride.

Physicochemical Properties: An Analog-Based Estimation

The following table presents estimated physicochemical properties for 4-Ethoxy-3-fluoropyridine hydrochloride, based on data from structurally related compounds such as 4-fluoropyridine and 3-fluoropyridine. These values should be considered as approximations pending experimental verification.

PropertyEstimated ValueBasis for Estimation
Appearance White to off-white crystalline solidTypical for hydrochloride salts of organic bases.
Melting Point (°C) 100-150The melting point of 4-fluoropyridine hydrochloride is in this range.[6] The ethoxy group may alter this.
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol).Hydrochloride salts are generally water-soluble.
Boiling Point (°C) of Free Base >114The boiling point of 4-fluoropyridine is 114.1°C.[7] The ethoxy group will increase this.

Applications in Research and Drug Discovery: A Forward-Looking Perspective

While specific applications for 4-Ethoxy-3-fluoropyridine hydrochloride are not yet documented in peer-reviewed literature, its structural features suggest significant potential as a building block in medicinal chemistry.

Rationale for Use in Drug Design

The strategic placement of the ethoxy and fluoro substituents can be leveraged to fine-tune the properties of a lead compound:

  • Metabolic Stability: The fluorine atom can block sites of oxidative metabolism, potentially increasing the half-life of a drug.[1]

  • Lipophilicity and Permeability: The ethoxy group can increase lipophilicity, which may enhance membrane permeability and oral absorption.

  • Binding Affinity: The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, thereby improving binding affinity.[2]

  • pKa Modulation: The electron-withdrawing nature of the fluorine atom can lower the pKa of the pyridine nitrogen, which can be crucial for optimizing a compound's pharmacokinetic profile.

Potential Therapeutic Areas

Based on the known roles of similar fluorinated pyridine derivatives, 4-Ethoxy-3-fluoropyridine hydrochloride could be a valuable intermediate for the synthesis of novel therapeutics in areas such as:

  • Kinase Inhibitors: The pyridine scaffold is a common hinge-binding motif in many kinase inhibitors.

  • GPCR Modulators: Substituted pyridines are frequently incorporated into ligands for G-protein coupled receptors.

  • Ion Channel Blockers: The specific electronic and steric properties of this molecule could be advantageous in targeting specific ion channel subtypes.[3]

G scaffold 4-Ethoxy-3-fluoropyridine Scaffold feature1 Fluorine at C3 scaffold->feature1 feature2 Ethoxy at C4 scaffold->feature2 feature3 Pyridine Core scaffold->feature3 property1 Modulated pKa feature1->property1 property2 Blocked Metabolism feature1->property2 property3 Increased Lipophilicity feature2->property3 property4 Hinge-Binding Motif feature3->property4 application1 Kinase Inhibitors property1->application1 application2 GPCR Modulators property2->application2 property3->application2 property4->application1 application3 Ion Channel Blockers property4->application3

Caption: Logical relationships between the structural features of 4-Ethoxy-3-fluoropyridine and its potential therapeutic applications.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Ethoxy-3-fluoropyridine hydrochloride is not available, general precautions for handling fluorinated pyridines should be followed based on data for analogous compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-Ethoxy-3-fluoropyridine hydrochloride represents a promising, albeit currently under-documented, building block for medicinal chemistry and drug discovery. Based on established principles of organic synthesis and the known properties of related fluorinated pyridines, this guide provides a robust, predictive framework for its preparation, handling, and potential applications. As the demand for novel, fluorine-containing scaffolds continues to grow, compounds like 4-Ethoxy-3-fluoropyridine hydrochloride are poised to become valuable tools for researchers aiming to develop the next generation of therapeutics.

References

  • 2-溴-3-氯-6-氟-4-甲基苯甲醛. (n.d.). Retrieved from [Link]

  • ChemScene (Page 161) @ ChemBuyersGuide.com, Inc. (n.d.). Retrieved from [Link]

  • Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]

  • Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254. Retrieved from [Link]

  • The reaction of 4-chloropyridine with sodium etoxide is example of​ - Brainly.in. (2020, May 29). Retrieved from [Link]

  • Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). (n.d.). Retrieved from [Link]

  • Selective electrochemical synthesis of 4-fluoropyridine using ET 3N-3HF. (2025, December 5). Retrieved from [Link]

  • 2-(5-Ethoxy-3-pyridinyl)-4-fluoropyridine | C12H11FN2O | CID - PubChem. (n.d.). Retrieved from [Link]

  • 4-Chloro-3-fluoropyridine | C5H3ClFN | CID 3852429 - PubChem. (n.d.). Retrieved from [Link]

  • 4-Fluoropyridine | C5H4FN | CID 136504 - PubChem. (n.d.). Retrieved from [Link]

  • 4-Fluoropyridine hydrochloride | C5H5ClFN | CID 24820326 - PubChem. (n.d.). Retrieved from [Link]

  • 4-FluoroPyridine Synthesis. : r/chemhelp - Reddit. (2024, June 25). Retrieved from [Link]

  • How to tell/control whether sodium ethoxide will react by a substitution or elimination pathway? - Chemistry Stack Exchange. (2018, March 29). Retrieved from [Link]

  • CN106008334A - Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine - Google Patents. (n.d.).
  • The Many Roles for Fluorine in Medicinal Chemistry - ResearchGate. (n.d.). Retrieved from [Link]

  • 4-Amino-3-fluoropyridine - Chem-Impex. (n.d.). Retrieved from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. (n.d.). Retrieved from [Link]

  • 3-Fluoropyridine | C5H4FN | CID 67794 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization &amp; Structural Validation of 4-Ethoxy-3-fluoropyridine HCl

This technical guide is structured to serve as a primary reference for the structural validation of 4-Ethoxy-3-fluoropyridine hydrochloride . It synthesizes theoretical chemometric principles with standard spectroscopic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a primary reference for the structural validation of 4-Ethoxy-3-fluoropyridine hydrochloride . It synthesizes theoretical chemometric principles with standard spectroscopic data for pyridine derivatives to provide a rigorous characterization protocol.


)

Executive Summary & Structural Context

4-Ethoxy-3-fluoropyridine hydrochloride is a critical heterocyclic intermediate, often employed in the synthesis of kinase inhibitors and fluorinated agrochemicals. The presence of the fluorine atom at the C3 position modulates the basicity of the pyridine nitrogen (


 modulation) and enhances metabolic stability against oxidative metabolism at the ring.

The hydrochloride salt form is preferred for handling due to the volatility and potential instability of the free base. However, protonation at the pyridine nitrogen (


) significantly alters the spectroscopic signature compared to the free base, particularly in 

H NMR (downfield shifts) and IR (ammonium bands).
Structural Visualization

The following diagram outlines the atomic numbering used throughout this guide for spectral assignment.

G N1 N1 (Protonated) C2 C2 N1->C2 C3 C3 (F-sub) C2->C3 C4 C4 (OEt-sub) C3->C4 F F C3->F C-F Bond C5 C5 C4->C5 O O C4->O C6 C6 C5->C6 C6->N1 Et Ethyl Group O->Et

Figure 1: Connectivity and numbering scheme for 4-Ethoxy-3-fluoropyridine HCl. Note the protonation at N1 in the salt form.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary confirmation of molecular weight. For the hydrochloride salt, the salt typically dissociates during ionization (ESI/APCI), yielding the protonated free base


.
ParameterValueNotes
Formula (Salt)

MW: 177.60 g/mol
Formula (Free Base)

MW: 141.14 g/mol
Observed Ion (ESI+) 142.1 m/z

peak (Base Peak)
Fragment Ions 114.1 m/zLoss of Ethyl group (

)
Fragment Ions 94.1 m/zLoss of HF from core (rare in soft ionization)

Validation Logic: The presence of the parent ion at 142.1 m/z confirms the core structure. The absence of a peak at 177/179 (molecular ion of the salt) is normal in LC-MS as HCl dissociates.

Nuclear Magnetic Resonance (NMR) Analysis

NMR is the definitive tool for structural elucidation. The fluorine atom introduces spin-spin coupling (


 and 

), splitting adjacent proton and carbon signals.
H NMR Spectroscopy (400 MHz, DMSO- )

Solvent Choice: DMSO-


 is recommended over 

for the hydrochloride salt to ensure complete solubility and prevent aggregation.
PositionShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
N-H 12.0 - 14.0Broad s-Pyridinium proton (exchangeable).
H-2 8.60 - 8.75dd or d

,

Most deshielded due to

-position to

and

-position to F.
H-6 8.35 - 8.50d or dd


-position to

.
H-5 7.40 - 7.60dd

,

Shielded by adjacent OEt group.
-OCH2- 4.35 - 4.45q

Methylene of ethoxy group. Deshielded by Oxygen.
-CH3 1.35 - 1.45t

Methyl of ethoxy group.

Coupling Logic Visualization: The fluorine atom at C3 splits the H2 signal (3-bond path) and the H5 signal (4-bond path).

NMR_Coupling cluster_H2 H2 Signal Splitting cluster_H5 H5 Signal Splitting H2_Base H2 (Singlet) H2_Split Doublet (d) J(H-F) ~ 5 Hz H2_Base->H2_Split Coupling to F3 H5_Base H5 (Singlet) H5_Doublet Doublet (d) J(H-H) ~ 6.5 Hz H5_Base->H5_Doublet Coupling to H6 H5_DD Doublet of Doublets (dd) J(H-F) ~ 2 Hz H5_Doublet->H5_DD Long range to F3

Figure 2: J-Coupling tree explaining the multiplet patterns for aromatic protons H2 and H5.

C NMR Spectroscopy (100 MHz, DMSO- )

The carbon spectrum will show large C-F couplings.

  • C3 (C-F): ~148-152 ppm (Doublet,

    
     Hz).
    
  • C4 (C-O): ~155-160 ppm (Doublet,

    
     Hz).
    
  • C2: ~130-135 ppm (Doublet,

    
     Hz).
    
  • C6: ~138-142 ppm (Singlet or small doublet).

  • C5: ~108-112 ppm (Doublet,

    
     Hz).
    
  • OEt: ~66 ppm (

    
    ) and ~14 ppm (
    
    
    
    ).
F NMR Spectroscopy[1]
  • Signal: Single peak.

  • Shift:

    
     to 
    
    
    
    ppm (relative to
    
    
    ).
  • Note: The chemical shift is sensitive to pH.[1] The HCl salt will be downfield (less negative) compared to the free base.

Vibrational Spectroscopy (FT-IR)

IR is useful for confirming the salt formation (pyridinium nature).

Frequency (

)
AssignmentDiagnostic Value
2400 - 3000

Stretch
Broad/Strong. Confirms HCl salt formation. (Absent in free base).
3050 Ar-H StretchWeak aromatic C-H.
2980, 2900 Aliph-H StretchEthyl group C-H.
1630, 1590 C=N / C=C StretchPyridine ring breathing modes. Shifted due to protonation.
1260 - 1280 C-F StretchStrong band, characteristic of fluoro-aromatics.
1050 - 1150 C-O-C StretchEther linkage.

Experimental Protocol: Handling & Preparation

Hygroscopicity Warning

Pyridine hydrochloride salts are frequently hygroscopic .

  • Storage: Store under nitrogen in a desiccator or at -20°C.

  • Handling: Weigh quickly in a low-humidity environment to prevent water uptake, which appears as a broad peak at 3.33 ppm in DMSO-

    
     NMR.
    
Free Base Conversion (for comparison)

If the salt spectrum is ambiguous, convert a small aliquot to the free base:

  • Dissolve 10 mg of salt in 1 mL water.

  • Add saturated

    
     until pH ~8-9.
    
  • Extract with

    
     (0.7 mL).
    
  • Dry organic layer over

    
     and run NMR directly in 
    
    
    
    .
    • Result: H2 and H6 will shift upfield (lower ppm) by ~0.5-1.0 ppm due to the restoration of the nitrogen lone pair electron density.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on substituent effects and coupling constants).
  • National Institute of Standards and Technology (NIST). Mass Spectrum of Pyridine Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Reich, H. J. WinPLT NMR Coupling Constants. University of Wisconsin-Madison. (Reference for H-F and H-H coupling magnitudes in heterocycles). Available at: [Link]

Sources

Foundational

Safe Handling and Management of 4-Ethoxy-3-fluoropyridine Hydrochloride: A Technical Guide

Topic: 4-Ethoxy-3-fluoropyridine Hydrochloride Safety and Handling Precautions Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 4-Ethoxy-3-flu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Ethoxy-3-fluoropyridine Hydrochloride Safety and Handling Precautions Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Ethoxy-3-fluoropyridine hydrochloride (CAS: 924862-33-9 ) is a specialized heterocyclic building block predominantly used in the synthesis of kinase inhibitors (e.g., c-Met inhibitors) and advanced agrochemicals.[1][2][3] Its structural combination of a basic pyridine nitrogen, an electron-withdrawing fluorine atom, and an ethoxy group creates a unique electronic profile that demands precise handling.

This guide moves beyond generic safety data sheets (SDS). It synthesizes chemical logic with field-proven protocols to manage the compound's specific risks: hygroscopicity , acidic hydrolysis , and fluorine-associated thermal instability .

Chemical Profile & Technical Specifications[4][5][6][7]

The following data establishes the baseline for all handling decisions.

PropertySpecificationTechnical Note
CAS Number 924862-33-9 Unique identifier for inventory tracking.
Formula C₇H₈FNO · HClThe HCl salt form increases water solubility but introduces acidity.
Molecular Weight 177.60 g/mol Essential for stoichiometric calculations.
Appearance White to off-white solidVisual Validation: Yellowing indicates oxidation or free-base degradation.
Solubility Water, Methanol, DMSOHigh solubility in polar protic solvents due to ionic character.
Acidity (pKa) ~3–4 (Pyridine H⁺)The salt is acidic; aqueous solutions will corrode mild steel.

Hazard Identification & Mechanistic Risk Analysis[7]

The "HCl Salt" Factor

As a hydrochloride salt, this compound is hygroscopic . Upon exposure to atmospheric moisture, it can deliquesce, leading to hydrolysis.

  • Mechanism:

    
    
    
  • Risk: The resulting acidic solution can cause Skin Corrosion/Irritation (Category 2) and Serious Eye Damage (Category 2A) .

Fluorine Substitution Hazards

The C-F bond at position 3 is generally stable chemically. However, under thermal stress (fire) , it poses a severe risk.

  • Combustion Hazard: Decomposition releases Hydrogen Fluoride (HF) , Hydrogen Chloride (HCl), and Nitrogen Oxides (NOx).

  • Safety Implication: Standard ABC fire extinguishers are insufficient for large fires; water spray must be used to scrub acid gases, but containment is critical to prevent environmental runoff.

GHS Classification (Inferred & Standard)
  • H315: Causes skin irritation.[4][5][6]

  • H319: Causes serious eye irritation.[4][5][6]

  • H335: May cause respiratory irritation (STOT SE 3).[4][5][6][7]

Engineering Controls & Personal Protective Equipment (PPE)

The "Barrier" Strategy

Do not rely solely on PPE.[5] Engineering controls are the primary defense against the fine dust generated by this salt.

  • Primary Containment: All weighing and open handling must occur inside a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm).

  • Static Control: Fluorinated organic salts often carry static charges. Use an ionizing fan or anti-static weighing boats to prevent powder scattering.

PPE Matrix
ComponentSpecificationRationale
Gloves Nitrile (Double Gloving)Outer: 5 mil (disposable). Inner: 4 mil. Reason: Protects against acidic permeation. Change immediately upon contamination.[6]
Eye Protection Chemical GogglesSafety glasses are insufficient for fine acidic powders that can bypass side shields.
Respiratory N95 (if outside hood)Critical: Only permissible during emergency egress. Routine handling requires engineering controls (hood).
Body Lab Coat (Cotton/Poly)Synthetic fibers (nylon) can melt if the compound catalyzes an exothermic reaction on clothing.

Operational Protocols: A Self-Validating Workflow

The following workflow uses Graphviz to visualize the lifecycle of the compound in the lab, emphasizing "Stop/Go" validation points.

HandlingLifecycle cluster_safety Critical Safety Checks Receipt Receipt & Inspection (Check Seal Integrity) Storage Storage (Desiccator / Inert Gas) Receipt->Storage Log CAS Weighing Weighing (Fume Hood + Static Control) Storage->Weighing Minimize Exposure Validation Visual Validation (Clumping = Moisture) Weighing->Validation Inspect Powder Reaction Reaction Setup (Vent HCl Gas) Validation->Reaction Flows Freely (Pass) Disposal Quench & Disposal (Neutralize to pH 7) Validation->Disposal Clumped/Yellow (Fail) Reaction->Disposal Post-Rxn Workup

Figure 1: Operational lifecycle of 4-Ethoxy-3-fluoropyridine hydrochloride. The central diamond represents a mandatory "Stop/Go" decision point based on physical state.

Protocol: Precision Weighing
  • Environment: Set up balance in the fume hood.

  • Preparation: Place a catch tray (secondary containment) under the balance.

  • Transfer: Open the container only inside the hood.

  • Validation: Observe the powder.

    • Free-flowing: Proceed.

    • Sticky/Clumped: The salt has absorbed moisture. The molecular weight is no longer accurate (MW > 177.60). Action: Dry under vacuum over P₂O₅ or adjust stoichiometry if precise molarity is not critical.

  • Cleanup: Wipe the balance area with a damp paper towel (water solubilizes the salt), then a dry wipe.

Protocol: Reaction Setup

When using this compound as a nucleophile or electrophile precursor:

  • Base Neutralization: If the reaction requires the free base (pyridine form), you will likely add a base (e.g., TEA, Carbonate).

  • Exotherm Alert: The neutralization reaction

    
     is exothermic .
    
  • Control: Add the base slowly at 0°C to prevent thermal runaway or vaporization of volatile solvents.

Emergency Response & Waste Management

Spill Response (Solid)
  • Evacuate the immediate area of unnecessary personnel.

  • Don PPE: Goggles, double nitrile gloves, lab coat.

  • Contain: Cover the spill with a dry absorbent pad or paper towel to prevent spreading.

  • Neutralize (The Self-Validating Step):

    • Spray lightly with 5% Sodium Bicarbonate (NaHCO₃) solution.

    • Observation: Fizzing indicates active acid (HCl).

    • Endpoint: Continue applying bicarbonate until fizzing stops.

  • Clean: Wipe up the slurry. Test the surface with pH paper (Target: pH 6-8).

Waste Disposal
  • Stream: Segregate into Halogenated Organic Waste . Even though the ethoxy group is non-halogenated, the fluorine and chloride content dictate this classification.

  • Labeling: Clearly mark "Fluorinated Pyridine Salt - Acidic".

  • Prohibition: Do NOT mix with strong oxidizers (e.g., Nitric Acid waste) as this may generate toxic nitrated pyridine byproducts or HF.

References

  • Chemical Identification

    • Source: Bide Pharmatech / BLD Pharm. (2025). CAS 924862-33-9 Entry.[2][3] Retrieved from and .

  • General Pyridine Safety

    • Source: National Center for Biotechnology Information. (2025).[4][8][9] PubChem Compound Summary for 4-Fluoropyridine hydrochloride. (Used for SAR-based hazard extrapolation). Retrieved from .

  • Handling Fluorinated Compounds

    • Source: American Chemical Society (ACS). Chemical Health and Safety Resources: Pyridines. Retrieved from .

  • GHS Classification Standards

    • Source: OSHA. Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from .

Sources

Exploratory

solubility of 4-Ethoxy-3-fluoropyridine hydrochloride in different solvents

An In-Depth Technical Guide to Determining the Solubility of 4-Ethoxy-3-fluoropyridine Hydrochloride Abstract This technical guide provides a comprehensive framework for determining the solubility of 4-Ethoxy-3-fluoropyr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Determining the Solubility of 4-Ethoxy-3-fluoropyridine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for determining the solubility of 4-Ethoxy-3-fluoropyridine hydrochloride, a key intermediate in pharmaceutical synthesis. Recognizing that solubility is a critical determinant of a drug candidate's ultimate success, this document moves beyond a simple recitation of protocols. Instead, it offers a detailed exploration of the underlying physicochemical principles governing the solubility of hydrochloride salts, outlines robust experimental designs, and provides step-by-step methodologies for both kinetic and thermodynamic solubility assessments. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a thorough and reliable solubility profile for this and similar active pharmaceutical ingredients (APIs).

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a fundamental physical property that significantly influences its bioavailability and, consequently, its therapeutic efficacy.[1] A drug must be in a dissolved state to be absorbed, making solubility a cornerstone of early-stage drug development.[1][] For ionizable compounds such as 4-Ethoxy-3-fluoropyridine hydrochloride, aqueous solubility is not a single value but a function of pH, temperature, and the composition of the solvent medium.[][3]

Hydrochloride salts are frequently utilized in pharmaceutical development to enhance the stability and solubility of basic drug molecules.[4][5] The protonation of an amine group, as is the case in 4-Ethoxy-3-fluoropyridine hydrochloride, typically improves water solubility and crystallinity.[4] However, the advantages of salt formation are not guaranteed, and a thorough understanding of the compound's solubility behavior is essential to mitigate risks such as salt disproportionation, where the more soluble salt reverts to its less soluble free base form.[6]

This guide will provide a detailed roadmap for characterizing the solubility of 4-Ethoxy-3-fluoropyridine hydrochloride, addressing both the "how" and the "why" of each experimental step.

Foundational Principles: Understanding the Solubility of an API Salt

A comprehensive solubility assessment is built upon a strong theoretical foundation. The solubility of 4-Ethoxy-3-fluoropyridine hydrochloride is governed by several key factors:

  • Molecular Structure and Polarity: The presence of the ethoxy and fluoro groups, alongside the pyridine ring, dictates the molecule's polarity and its potential for hydrogen bonding, which are primary determinants of its interaction with various solvents.[] The general principle of "like dissolves like" is a useful starting point for solvent selection.

  • pH-Dependent Solubility: As a hydrochloride salt of a basic compound, the solubility of 4-Ethoxy-3-fluoropyridine hydrochloride is expected to be highly dependent on the pH of the aqueous medium.[6] In acidic conditions (low pH), the equilibrium will favor the protonated, more soluble form. As the pH increases, the equilibrium will shift towards the un-ionized free base, which is typically less soluble, potentially leading to precipitation.

  • pKa and its Influence: The pKa of the conjugate acid of 4-Ethoxy-3-fluoropyridine will determine the pH range over which this transition from the ionized to the un-ionized form occurs. A thorough understanding of the pKa is crucial for predicting and interpreting pH-solubility profiles. For a stable salt, it is generally recommended that the pKa of the basic API and the pKa of the counterion acid differ by at least three units.[3]

  • Temperature: Temperature affects the thermodynamics of dissolution.[3] For most solids, solubility increases with temperature, although there are exceptions. Solubility studies for pharmaceutical applications are typically conducted at physiologically relevant temperatures, such as 37 °C.[7][8]

Experimental Design: Kinetic vs. Thermodynamic Solubility

Solubility testing can be broadly categorized into two main types: kinetic and thermodynamic.[9] The choice between these methods depends on the stage of drug development and the specific questions being addressed.[9][10]

Kinetic Solubility Screening

Kinetic solubility assays are high-throughput methods often employed during the early discovery phase for rank-ordering compounds.[10] These tests measure the concentration at which a compound, introduced from a concentrated organic solvent stock (typically DMSO), precipitates in an aqueous buffer.[9] While efficient, these methods reflect metastable behavior and can be influenced by factors like DMSO concentration and the rate of addition.[7]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: Workflow for Kinetic Solubility Screening.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution in the presence of excess solid.[7] This is the "gold standard" for solubility measurement and is crucial for later stages of drug development, including formulation and regulatory submissions.[7][9] The shake-flask method is the most common technique for determining thermodynamic solubility.[7][11]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: Workflow for Thermodynamic (Equilibrium) Solubility.

Detailed Experimental Protocols

The following protocols are designed to provide a robust assessment of the solubility of 4-Ethoxy-3-fluoropyridine hydrochloride.

Protocol 1: pH-Dependent Equilibrium Solubility (Shake-Flask Method)

This protocol determines the thermodynamic solubility across a physiologically relevant pH range, as recommended by regulatory bodies like the WHO and FDA for Biopharmaceutics Classification System (BCS) assessment.[8][12][13]

Objective: To determine the equilibrium solubility of 4-Ethoxy-3-fluoropyridine hydrochloride in aqueous buffers ranging from pH 1.2 to 7.5 at 37 °C.

Materials:

  • 4-Ethoxy-3-fluoropyridine hydrochloride (ensure purity and solid-state form are characterized)

  • Standard aqueous buffers (pH 1.2, 4.5, 6.8, and 7.5)

  • HPLC-grade water, methanol, and acetonitrile

  • Calibrated pH meter

  • Shaking incubator or orbital shaker set to 37 ± 1 °C

  • Centrifuge

  • Low-binding filter units (e.g., 0.22 µm PVDF)

  • Validated HPLC-UV method for quantification

Procedure:

  • Preparation: Add an excess amount of 4-Ethoxy-3-fluoropyridine hydrochloride to vials containing a known volume of each aqueous buffer. "Excess" should be determined in a preliminary experiment to ensure undissolved solid remains at equilibrium.[11]

  • Equilibration: Seal the vials and place them in a shaking incubator at 37 °C. Agitate for a sufficient duration to reach equilibrium. It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[8]

  • Sample Collection: At each time point, carefully remove an aliquot of the suspension.

  • Solid-Liquid Separation: Separate the undissolved solid from the supernatant. This is a critical step; centrifugation followed by filtration of the supernatant is a robust method.[7]

  • pH Measurement: Measure and record the final pH of the supernatant at the end of the experiment.[13]

  • Quantification: Immediately dilute the clear supernatant with a suitable mobile phase to prevent precipitation. Analyze the concentration of the dissolved compound using a validated HPLC-UV method.

  • Data Analysis: Plot the solubility (in mg/mL or µg/mL) as a function of the final measured pH.

Protocol 2: Solubility in Common Organic Solvents and Co-Solvent Systems

Understanding solubility in non-aqueous and mixed-solvent systems is crucial for synthesis, purification, and the development of non-aqueous formulations.[10][14]

Objective: To determine the solubility of 4-Ethoxy-3-fluoropyridine hydrochloride in a range of common laboratory solvents.

Materials:

  • Selected solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Dichloromethane, Tetrahydrofuran)

  • Equipment as listed in Protocol 4.1 (with temperature adjusted as needed, e.g., ambient temperature)

Procedure:

  • Follow the same shake-flask principle as described in Protocol 4.1.

  • Add an excess of the compound to a known volume of each organic solvent.

  • Equilibrate at a defined temperature (e.g., 25 °C) until equilibrium is reached.

  • Separate the solid and liquid phases.

  • Quantify the concentration in the supernatant, ensuring the analytical method is suitable for the specific organic solvent.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, well-structured tables for easy comparison.

Table 1: Hypothetical pH-Dependent Solubility of 4-Ethoxy-3-fluoropyridine HCl at 37 °C

Buffer pH (Initial)Final pHMean Solubility (mg/mL)Standard Deviation
1.21.25150.25.8
4.54.52125.74.3
6.86.7820.11.9
7.57.451.50.2

Table 2: Hypothetical Solubility in Organic Solvents at 25 °C

SolventPolarity IndexMean Solubility (mg/mL)Standard Deviation
Methanol5.1210.58.2
Ethanol4.3155.36.7
Acetone4.315.61.4
Dichloromethane3.4< 0.1-
Tetrahydrofuran (THF)4.25.20.5

Interpretation:

The hypothetical data in Table 1 illustrates the expected trend for a hydrochloride salt: high solubility in acidic conditions that decreases significantly as the pH approaches and surpasses the compound's pKa. The data in Table 2 suggests that polar protic solvents like methanol and ethanol are effective at dissolving the compound, which is consistent with the polar and ionic nature of a hydrochloride salt.

Conclusion and Forward-Looking Strategy

A thorough characterization of the solubility of 4-Ethoxy-3-fluoropyridine hydrochloride is a non-negotiable step in its development pathway. The protocols outlined in this guide provide a robust framework for generating the high-quality data needed to inform critical decisions in medicinal chemistry, formulation development, and process chemistry.[9][10] By understanding the "why" behind each experimental choice—from the selection of kinetic versus thermodynamic methods to the critical importance of pH control—researchers can confidently build a comprehensive solubility profile, paving the way for successful downstream development.

References

  • Raytor. (2026, January 22).
  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • American Pharmaceutical Review. (2013, April 2).
  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formul
  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • ResearchGate. Experimentally determined pH-dependent API solubility using a globally harmonized protocol.
  • World Health Organiz
  • BOC Sciences. API Solubility: Key Factor in Oral Drug Bioavailability.
  • ACS Publications. (2025, December 17). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches | Crystal Growth & Design.
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2).
  • Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?. (2025, January 8).
  • Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution.
  • GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development.
  • Pharma Excipients. (2021, October 11). UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.pdf.
  • PubChem. 4-Fluoropyridine hydrochloride | C5H5ClFN | CID 24820326.
  • Sigma-Aldrich. 4-Fluoropyridine 95 39160-31-1.
  • MySkinRecipes. 4-Fluoropyridine hydrochloride.
  • MilliporeSigma. Solvent Miscibility Table.
  • TOKU-E.
  • Thermo Fisher Scientific. (2011, June 27).
  • Description and Solubility - F. (2011, December 3).
  • CymitQuimica. 4-Chloro-3-fluoropyridine.
  • SOLUBILITY D

Sources

Foundational

stability and storage conditions for 4-Ethoxy-3-fluoropyridine hydrochloride.

Technical Guide: Stability Profiling and Storage Protocols for 4-Ethoxy-3-fluoropyridine Hydrochloride Executive Summary & Chemical Identity 4-Ethoxy-3-fluoropyridine hydrochloride is a specialized heterocyclic building...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Stability Profiling and Storage Protocols for 4-Ethoxy-3-fluoropyridine Hydrochloride

Executive Summary & Chemical Identity

4-Ethoxy-3-fluoropyridine hydrochloride is a specialized heterocyclic building block frequently employed in the synthesis of kinase inhibitors and complex agrochemicals. Its utility stems from the orthogonal reactivity of the fluorine atom (directing group/metabolic blocker) and the ethoxy group (masked hydroxyl/solubility enhancer).

However, the physicochemical interplay between the electron-withdrawing fluorine, the protonated pyridinium core, and the labile ethoxy ether linkage creates a specific stability profile that requires rigorous management. This guide moves beyond generic "cool, dry place" advice to provide a mechanism-based storage protocol.

Property Data
CAS Number 924862-33-9
Molecular Weight 177.60 g/mol
Appearance White to off-white crystalline solid
Solubility High in water, MeOH, DMSO; Low in non-polar solvents
pKa (Conj.[1] Acid) ~3.5–4.0 (Estimated for Pyridine N)
Hygroscopicity High (Critical Handling Parameter)

Stability Profile: Mechanistic Degradation Pathways

To ensure integrity, one must understand the "Why" behind the degradation. The hydrochloride salt form transforms the pyridine nitrogen into a pyridinium ion, significantly altering the electronic landscape of the ring.

A. Hydrolytic De-ethylation (The Primary Risk)

The combination of the protonated nitrogen (strong electron-withdrawing group) and the 3-fluorine atom (inductive withdrawal) renders the carbon at the 4-position highly electrophilic.

  • Mechanism: In the presence of moisture, water acts as a nucleophile, attacking the C4 position.

  • Outcome: This leads to a nucleophilic aromatic substitution (

    
    ) or acid-catalyzed ether cleavage, expelling ethanol and collapsing the structure into 3-fluoro-4-pyridone  (or its tautomer 3-fluoro-4-hydroxypyridine).
    
  • Catalyst: This reaction is autocatalytic; as HCl dissociates or moisture is absorbed, the local acidity maintains the protonated state, accelerating hydrolysis.

B. Hygroscopicity & Deliquescence

As an HCl salt, the compound has a high affinity for atmospheric water.

  • Phase Change: Absorption of water creates a localized aqueous acidic environment on the crystal surface.

  • Impact: This "micro-reactor" phase allows the hydrolysis described above to proceed rapidly, even if the bulk solid appears dry.

C. Thermal Instability

While the aromatic ring is thermally robust, the HCl salt can undergo dissociation at elevated temperatures (>60°C), releasing HCl gas. This not only alters stoichiometry but can corrode storage seals, compromising the inert atmosphere.

Visualization of Degradation Logic

The following diagram illustrates the critical degradation pathway driven by moisture ingress.

DegradationPathway cluster_conditions Catalytic Environment Compound 4-Ethoxy-3-fluoropyridine HCl (Intact Salt) Intermediate Tetrahedral Intermediate (Unstable) Compound->Intermediate Nucleophilic Attack (C4) Moisture Moisture Ingress (H2O) Moisture->Intermediate Product 3-Fluoro-4-pyridone (Degradant) Intermediate->Product Elimination Byproduct Ethanol + HCl Intermediate->Byproduct

Caption: Figure 1. Moisture-mediated hydrolysis pathway converting the ethoxy-pyridinium salt to the pyridone degradant.

Storage & Handling Protocols

Based on the stability profile, the following protocols are mandatory for maintaining >98% purity over 12+ months.

A. Primary Storage Conditions
Parameter Specification Rationale
Temperature 2°C to 8°C (Short-term)-20°C (Long-term >3 months)Retards the kinetics of hydrolysis and HCl dissociation.
Atmosphere Argon or Nitrogen (Blanketed)Displaces oxygen and, more importantly, atmospheric moisture.
Container Amber Glass Vials with Teflon-lined capsPrevents UV degradation; Teflon resists acid corrosion from trace HCl.
Desiccant Silica Gel or P2O5 (Secondary containment)Actively scavenges moisture that permeates the outer seal.
B. Handling Workflow (The "Self-Validating" System)

Do not open the stock vial in a humid lab environment. Follow this decision tree:

  • Equilibration: Allow the cold vial to warm to room temperature before opening.

    • Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic salt.

  • Aliquot: Weigh out the required amount rapidly in a glove box or dry bag if possible.

  • Reseal: Purge the headspace with Argon before closing.

  • Seal Check: Parafilm is insufficient. Use electrical tape or shrink bands for long-term freezer storage.

Quality Control & Re-Testing

If the compound has been stored for >6 months or exposed to moisture, perform the following QC checks before use.

Analytical Method: HPLC
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm.

  • Pass Criteria: Single peak >98%.

  • Fail Indicator: Appearance of a new peak at earlier retention time (more polar 3-fluoro-4-pyridone).

Quick Test: 1H-NMR (D2O or DMSO-d6)
  • Check Region: Look for the ethyl group signals (quartet ~4.2 ppm, triplet ~1.4 ppm).

  • Degradation Sign: Loss of ethyl signals and shift of aromatic protons indicates hydrolysis. Broadening of signals may indicate exchangeable protons from HCl loss or water uptake.

Safety Considerations

  • Acid Burns: Upon contact with skin or mucous membranes, the HCl salt will hydrolyze to release hydrochloric acid. Wear nitrile gloves and safety goggles.

  • Corrosivity: Spills should be neutralized with sodium bicarbonate before wiping, as the compound is corrosive to metal balances and spatulas.

References

  • PubChem. (2023). 4-Ethoxy-3-fluoropyridine hydrochloride (Compound).[2][3] National Library of Medicine. [Link]

  • Tsujikawa, K., et al. (2015). Instability of the hydrochloride salts of cathinone derivatives in air. Forensic Science International. (Cited for general mechanism of HCl salt instability/hygroscopicity). [Link]

  • Serajuddin, A. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Cited for physicochemical properties of pharmaceutical salts).[4] [Link]

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Exploratory

The Strategic Incorporation of Fluorine in Pyridine Scaffolds: A Technical Guide for Researchers

Abstract The introduction of fluorine into pyridine-based molecular architectures has become a pivotal strategy in modern chemical research, profoundly impacting drug discovery, agrochemical development, and materials sc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of fluorine into pyridine-based molecular architectures has become a pivotal strategy in modern chemical research, profoundly impacting drug discovery, agrochemical development, and materials science. This guide provides an in-depth technical exploration of the applications of fluorinated pyridine derivatives. We will dissect the fundamental physicochemical alterations induced by fluorination, explore its role in bioisosterism, and detail its application in enhancing pharmacological profiles. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.

The Fluorine Factor: Augmenting the Pyridine Core

The pyridine ring is a ubiquitous scaffold in biologically active compounds.[1][2][3] Its nitrogen atom provides a key site for hydrogen bonding and influences the molecule's overall polarity and basicity. The strategic incorporation of fluorine, the most electronegative element, dramatically modulates these properties, offering a powerful tool for molecular design.[4][5][6][7]

Modulation of Physicochemical Properties

The substitution of hydrogen with fluorine on a pyridine ring instigates a cascade of changes in a molecule's electronic and physical characteristics:

  • Basicity (pKa): Fluorine's strong electron-withdrawing nature significantly reduces the pKa of the pyridine nitrogen. This modulation is critical for optimizing a drug candidate's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target engagement.

  • Lipophilicity: The effect of fluorine on lipophilicity is context-dependent.[8] While a single fluorine atom can decrease lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl group often increases it.[9] This allows for fine-tuning of a compound's ability to cross biological membranes.

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[10] This inherent strength makes it resistant to metabolic cleavage, particularly oxidative metabolism by cytochrome P450 enzymes. By replacing a metabolically labile C-H bond with a C-F bond, researchers can significantly enhance a compound's in vivo half-life.[4][11][12]

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule. This can be leveraged to lock a molecule into its bioactive conformation, thereby increasing its potency and selectivity for a specific biological target.[5]

Fluorinated Pyridines as Bioisosteres

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. Fluorinated pyridine moieties serve as effective bioisosteres for various functional groups, offering advantages in terms of physicochemical and pharmacokinetic properties.[8][13] For instance, a difluoromethyl group can act as a bioisostere for a hydroxyl or methoxy group, mimicking their steric and electronic properties while offering improved metabolic stability.[14] Similarly, a furo[3,2-b]pyridine nucleus has been successfully employed as a bioisostere for an indole ring in the development of 5-HT1F receptor agonists.[15][16]

The following diagram illustrates the concept of bioisosteric replacement where a difluoromethylpyridine acts as a mimic for a pyridine-N-oxide.

G cluster_0 Bioisosteric Replacement cluster_1 Impact on Properties Pyridine-N-Oxide Pyridine-N-Oxide 2-Difluoromethylpyridine 2-Difluoromethylpyridine Pyridine-N-Oxide->2-Difluoromethylpyridine Mimics Enhanced Metabolic Stability Enhanced Metabolic Stability 2-Difluoromethylpyridine->Enhanced Metabolic Stability Modulated Lipophilicity Modulated Lipophilicity 2-Difluoromethylpyridine->Modulated Lipophilicity Altered Target Binding Altered Target Binding 2-Difluoromethylpyridine->Altered Target Binding

Caption: Bioisosteric relationship between pyridine-N-oxide and 2-difluoromethylpyridine.

Applications in Medicinal Chemistry

The unique properties of fluorinated pyridines have led to their incorporation into numerous FDA-approved drugs across a wide range of therapeutic areas.[2][3][17]

Case Studies of Fluorinated Pyridine-Containing Drugs
Drug (Trade Name)Therapeutic AreaRole of Fluorinated Pyridine
Sotorasib (Lumakras) OncologyCovalent inhibitor of KRAS G12C. The fluoropyridine moiety contributes to the molecule's binding affinity and overall pharmacokinetic profile.[4]
Vericiguat (Verquvo) CardiologySoluble guanylate cyclase (sGC) stimulator. The fluorine atom on the pyrazolopyridine core enhances metabolic stability and reduces clearance.[4][12]
Lemborexant (Dayvigo) NeurologyDual orexin receptor antagonist for insomnia. The fluorine on the pyridine ring is crucial for high binding affinity and a favorable pharmacological profile.[12]
Alpelisib (Piqray) OncologyPI3K inhibitor. The trifluoromethyl-pyridine group enhances metabolic stability and oral bioavailability, and facilitates a key hydrogen bond in the PI3K binding site.[12]
Ivosidenib (Tibsovo) OncologyIDH1 inhibitor. The fluorine atom on the pyridine ring is critical for potency and metabolic stability.[12]
Oteseconazole (Vivjoa) AntifungalCYP51 inhibitor. Contains a difluoromethyl-pyridine unit contributing to its antifungal activity.[18]
p38 MAP Kinase Inhibitors for Inflammatory Diseases

The p38 mitogen-activated protein (MAP) kinase pathway is a key mediator of inflammatory responses. Dysregulation of this pathway is implicated in diseases like rheumatoid arthritis.[4] Fluorinated pyridines have been instrumental in the development of potent and selective p38 MAP kinase inhibitors. The fluorine substitution helps to optimize the binding affinity and selectivity of these compounds, leading to improved therapeutic candidates.

The following diagram illustrates the role of a fluorinated pyridine-based inhibitor in the p38 MAP kinase signaling pathway.

G Inflammatory Stimuli Inflammatory Stimuli p38 MAP Kinase p38 MAP Kinase Inflammatory Stimuli->p38 MAP Kinase Downstream Signaling Downstream Signaling p38 MAP Kinase->Downstream Signaling Inflammatory Response Inflammatory Response Downstream Signaling->Inflammatory Response Fluorinated Pyridine Inhibitor Fluorinated Pyridine Inhibitor Fluorinated Pyridine Inhibitor->p38 MAP Kinase Inhibits

Caption: Inhibition of the p38 MAP kinase pathway by a fluorinated pyridine derivative.

Applications in Agrochemicals

The benefits of fluorine incorporation extend to the agrochemical industry, where fluorinated pyridine derivatives are key components of modern pesticides.[10][19]

Enhancing Pesticide Performance

Similar to pharmaceuticals, fluorination enhances the performance of agrochemicals by:

  • Increased Efficacy: Fluorine substitution can lead to higher intrinsic activity against target pests.

  • Metabolic Stability: Resistance to degradation in the environment and within the target organism leads to longer-lasting effects.[10]

  • Improved Physicochemical Properties: Fluorination can influence a pesticide's solubility and soil mobility.

Examples of Fluorinated Pyridine-Containing Agrochemicals

Recent data indicates that a significant percentage of newly launched agrochemicals contain fluorinated moieties, with trifluoromethylated pyridines being a prominent structural motif.[10]

AgrochemicalTypeRole of Fluorinated Pyridine
Florpyrauxifen-benzyl (Rinskor) HerbicideContains a trifluoromethylated pyridine core, contributing to its herbicidal activity and metabolic stability.[10]
Cyclobutrifluram (Victrato) NematicideFeatures a trifluoromethyl pyridine moiety, essential for its efficacy against nematodes.[10]
Fluopimomide FungicideSynthesized from a trifluoromethyl pyridine building block, this fungicide is effective against Oomycetes and Rhizoctonia diseases.[19]

Synthetic Methodologies for Fluorinated Pyridines

The increasing demand for fluorinated pyridines has spurred the development of diverse and efficient synthetic strategies.

Common Synthetic Routes

The choice of synthetic method depends on the desired substitution pattern, scale, and available starting materials.

G Starting Material Starting Material Halogen Exchange (Halex) Halogen Exchange (Halex) Starting Material->Halogen Exchange (Halex) Balz-Schiemann Reaction Balz-Schiemann Reaction Starting Material->Balz-Schiemann Reaction C-H Fluorination C-H Fluorination Starting Material->C-H Fluorination Rh(III)-Catalyzed C-H Functionalization Rh(III)-Catalyzed C-H Functionalization Starting Material->Rh(III)-Catalyzed C-H Functionalization Fluorinated Pyridine Fluorinated Pyridine Halogen Exchange (Halex)->Fluorinated Pyridine Balz-Schiemann Reaction->Fluorinated Pyridine C-H Fluorination->Fluorinated Pyridine Rh(III)-Catalyzed C-H Functionalization->Fluorinated Pyridine

Caption: Key synthetic pathways to fluorinated pyridines.

  • Halogen Exchange (Halex) Reaction: This widely used industrial method involves the substitution of a chloro or bromo group with fluoride using a fluoride salt like KF or CsF at high temperatures.[20]

  • Balz-Schiemann Reaction: A classic method that converts an aminopyridine to a fluoropyridine via a diazonium tetrafluoroborate intermediate. While effective, it carries safety risks associated with diazonium salts, especially at a large scale.[20]

  • Direct C-H Fluorination: Modern approaches focus on the direct replacement of a C-H bond with a C-F bond. Reagents like AgF₂ have been shown to be effective for the site-selective fluorination of pyridines.[20][21][22][23]

  • Rhodium(III)-Catalyzed C-H Functionalization: This method allows for the synthesis of multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[1][20]

Experimental Protocol: Site-Selective C-H Fluorination of a Pyridine Derivative with AgF₂

This protocol is adapted from the work of Fier and Hartwig and describes the direct fluorination of a pyridine C-H bond adjacent to the nitrogen atom.[21]

Materials:

  • Substituted Pyridine (1.0 mmol)

  • Silver(II) Fluoride (AgF₂) (1.5 mmol)

  • Anhydrous Acetonitrile (MeCN) (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

  • Stir bar

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the substituted pyridine (1.0 mmol) and anhydrous acetonitrile (5 mL). Stir the solution at room temperature until the pyridine is fully dissolved.

  • Addition of Fluorinating Agent: In a glovebox or under a positive pressure of inert gas, weigh out silver(II) fluoride (AgF₂, 1.5 mmol) and add it to the reaction mixture in one portion. Note: AgF₂ is moisture-sensitive and should be handled accordingly.[21]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.

  • Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired fluorinated pyridine.

Self-Validation:

  • The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

  • The regioselectivity of the fluorination should be confirmed by NMR analysis, expecting the fluorine to be introduced at the C-2 or C-6 position.

Future Outlook

The development of novel and more efficient methods for the synthesis of fluorinated pyridines, particularly late-stage fluorination techniques, will continue to be a major focus of research.[5][24][25] These advancements will further expand the accessibility and diversity of fluorinated pyridine building blocks, enabling the exploration of new chemical space in drug discovery and materials science. The unique properties conferred by fluorine will undoubtedly continue to make fluorinated pyridine derivatives a highly valuable scaffold in the creation of innovative and impactful molecules.

References

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC - NIH. (n.d.).
  • Applications of Fluorinated Pyridines in Medicinal Chemistry and Drug Design - Benchchem. (n.d.).
  • Technical Support Center: Scalable Synthesis of Fluorinated Pyridines - Benchchem. (n.d.).
  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres - ChemRxiv. (n.d.).
  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - ResearchGate. (2025, November 24). Retrieved February 15, 2026, from [Link]

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC. (n.d.).
  • Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyc - ACS.org. (2026, January 19). Retrieved February 15, 2026, from [Link]

  • New Synthesis of 3-Fluoropyridine Derivatives. - ResearchGate. (2003, September). Retrieved February 15, 2026, from [Link]

  • Synthesis of Fluorinated Pyridines as 19F NMR pH Indicators. (2014, April 4). Retrieved February 15, 2026, from [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed. (2025, September 9). Retrieved February 15, 2026, from [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2 - Organic Syntheses. (2017, May 5). Retrieved February 15, 2026, from [Link]

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). Retrieved February 15, 2026, from [Link]

  • Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists - DOI. (2004, January 5). Retrieved February 15, 2026, from [Link]

  • Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]

  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC. (2026, January 22). Retrieved February 15, 2026, from [Link]

  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (2022, February 28). Retrieved February 15, 2026, from [Link]

  • Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. - EMBL-EBI. (n.d.). Retrieved February 15, 2026, from [Link]

  • Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction - FAO AGRIS. (n.d.). Retrieved February 15, 2026, from [Link]

  • Fluorine-containing drugs approved by the U.S. FDA. Adapted from [36,... - ResearchGate. (n.d.). Retrieved February 15, 2026, from https://www.researchgate.
  • The Role of Fluorinated Pyridines in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Retrieved February 15, 2026, from [Link]

  • Roles of Fluorine in Drug Design and Drug Action | Bentham Science. (n.d.). Retrieved February 15, 2026, from [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C - The Royal Society of Chemistry. (2024, October 25). Retrieved February 15, 2026, from [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. (2023, April 22). Retrieved February 15, 2026, from [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (2026, January 19). Retrieved February 15, 2026, from [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. (2025, July 8). Retrieved February 15, 2026, from [Link]

  • New method for introducing fluorinated components into molecules - Universität Münster. (2024, May 16). Retrieved February 15, 2026, from [Link]

  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - RSC Publishing. (n.d.). Retrieved February 15, 2026, from [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]

  • 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

  • Supramolecular chemistry: fluorine makes a difference. - SciSpace. (n.d.). Retrieved February 15, 2026, from [Link]

  • Physicochemical properties of fluorine-containing saturated (hetero)cycles - YouTube. (2023, July 25). Retrieved February 15, 2026, from [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis - ACS Publications. (2020, September 18). Retrieved February 15, 2026, from [Link]

  • Chapter - Perfluoropyridines - Bentham Science Publisher. (n.d.). Retrieved February 15, 2026, from [Link]

  • ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. | Request PDF - ResearchGate. (2025, August 6). Retrieved February 15, 2026, from [Link]

  • Applications of Fluorine in Medicinal Chemistry - ACS Publications. (2015, July 22). Retrieved February 15, 2026, from [Link]

  • Bridging organic, molecular, macromolecular, supramolecular and biological sciences to create functions via fluorine chemistry and fluorinated reagents | NSF Public Access Repository. (2023, December 1). Retrieved February 15, 2026, from [Link]

  • (PDF) Supramolecular chemistry: Fluorine makes a difference - ResearchGate. (2025, August 6). Retrieved February 15, 2026, from [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - MDPI. (2020, July 29). Retrieved February 15, 2026, from [Link]

Sources

Foundational

Technical Guide: The Strategic Interplay of Ethoxy and Fluoro Groups in Pyridine Reactivity

Executive Summary In the architecture of heterocyclic drug design, the pyridine ring serves as a ubiquitous scaffold. However, its functionalization is governed by a delicate electronic balance.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In the architecture of heterocyclic drug design, the pyridine ring serves as a ubiquitous scaffold. However, its functionalization is governed by a delicate electronic balance. This guide dissects the distinct and often opposing roles of fluoro (-F) and ethoxy (-OEt) substituents. We analyze their impact on Nucleophilic Aromatic Substitution (


), Directed Ortho Metalation (DoM), and medicinal chemistry parameters (LogP, metabolic stability).

Electronic Landscape: The Tug-of-War

To manipulate pyridine reactivity, one must first understand the electronic vectors applied by these two substituents. The pyridine ring is inherently electron-deficient (


-deficient) due to the electronegative nitrogen atom, which lowers the energy of the LUMO, making the ring susceptible to nucleophilic attack.
The Fluoro Substituent (-F)[1][2]
  • Inductive Effect (-I): Fluorine is the most electronegative element (Pauling scale 3.98). It exerts a massive electron-withdrawing inductive effect through the

    
    -framework.
    
  • Resonance Effect (+R): While F has lone pairs, the orbital overlap between the 2p orbital of F and the 2p orbital of C is inefficient compared to N or O.

  • Net Result: The strong -I effect dominates. Fluorine creates a localized positive potential, particularly at the ortho and para positions, significantly lowering the LUMO energy and activating the ring for nucleophilic attack.

The Ethoxy Substituent (-OEt)
  • Inductive Effect (-I): Oxygen is electronegative (3.44), exerting a withdrawal effect, but less than fluorine.

  • Resonance Effect (+R): Oxygen’s 2p orbitals overlap effectively with the aromatic

    
    -system, donating electron density into the ring.
    
  • Net Result: The +R effect often competes with or overrides the -I effect in electrophilic scenarios, rendering the ring more electron-rich than the fluorinated counterpart, but deactivating it towards nucleophilic attack relative to the unsubstituted pyridine.

ElectronicEffects cluster_0 Electronic Vectors Pyridine Pyridine Core (Electron Deficient) F_Group Fluoro (-F) Strong -I / Weak +R F_Group->Pyridine Activates for SnAr (Lowers LUMO) OEt_Group Ethoxy (-OEt) Mod. -I / Strong +R OEt_Group->Pyridine Deactivates for SnAr (Raises LUMO)

Figure 1: Comparative electronic vectors of Fluoro and Ethoxy substituents on the pyridine core.

Nucleophilic Aromatic Substitution ( ): The "Fluoro-Kick"

The most distinct operational difference between these groups is their behavior in


 reactions.
The Fluorine Acceleration

Fluorine is widely regarded as the premier leaving group for


 in pyridines, often surpassing chlorine and bromine.
  • Mechanism: The rate-determining step in pyridine ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     is usually the addition of the nucleophile to form the Meisenheimer complex (anionic intermediate).
    
  • Causality: The extreme electronegativity of fluorine stabilizes this anionic intermediate inductively.

  • Data Point: Reaction kinetics demonstrate that 2-fluoropyridine reacts with sodium ethoxide (NaOEt) approximately 320 times faster than 2-chloropyridine .[1][2]

Ethoxy as a Result, Not a Leaving Group

The ethoxy group is a poor leaving group (


 is a strong base/poor leaving group). In synthetic workflows, the ethoxy group is rarely displaced. Instead, it is often the nucleophile (derived from NaOEt) used to displace a halogen.
Experimental Protocol: Synthesis of 2-Ethoxy-3-fluoropyridine

Context: This protocol utilizes the high reactivity of the C2-F bond over the C3-F bond (C2 is activated by the ring Nitrogen).

Reagents:

  • 2,3-Difluoropyridine (1.0 equiv)

  • Sodium Ethoxide (1.1 equiv, 21% wt in EtOH)

  • THF (Anhydrous)[3]

Workflow:

  • Setup: Charge a flame-dried flask with 2,3-difluoropyridine in anhydrous THF under

    
    .
    
  • Cooling: Cool the solution to 0°C to control the exothermic addition.

  • Addition: Dropwise add NaOEt solution. The C2-position is kinetically favored due to inductive stabilization by the adjacent Nitrogen.

  • Monitoring: Monitor by HPLC/TLC. 2,3-difluoropyridine is highly reactive; reaction is often complete < 1 hour.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Outcome: Exclusive formation of 2-ethoxy-3-fluoropyridine . The C3-F remains intact because the C3 position is not activated by the ring nitrogen to the same extent as C2.

Directed Ortho Metalation (DoM): The Battle of Directors

When functionalizing the ring via lithiation, F and OEt act as competing Directing Metalation Groups (DMGs).

Mechanism of Direction
  • Fluorine (Inductive Director): Acidifies the ortho-proton via the -I effect. It does not coordinate Lithium well.

  • Ethoxy (Coordinating Director): The oxygen lone pair coordinates to the Lithium cation (CIPE mechanism: Complex Induced Proximity Effect), bringing the base (e.g., LiTMP, LDA) close to the ortho-proton.

Regioselectivity Rules
SubstrateMajor Lithiation SiteMechanismRisk Factor
3-Fluoropyridine C2 (preferred) or C4Inductive (-I)Pyridyne Formation: Li at C2 is unstable and eliminates LiF to form 2,3-pyridyne.
3-Ethoxypyridine C2 (preferred)Coordination (+R/-I)Stable lithio-species at -78°C.
Strategic Application

If you require functionalization at C4 of a 3-substituted pyridine:

  • Using F: Difficult. 3-F directs strongly to C2. To hit C4, one often needs to block C2 or use bulky bases, but pyridyne formation is a constant threat.

  • Using OEt: 3-OEt directs to C2. However, if C2 is blocked, the OEt group can successfully direct lithiation to C4 via coordination.

LithiationLogic Start Select Substrate BranchF 3-Fluoropyridine Start->BranchF BranchOEt 3-Ethoxypyridine Start->BranchOEt ActionF Add LDA / -78°C BranchF->ActionF ActionOEt Add n-BuLi / -78°C BranchOEt->ActionOEt IntermedF 2-Lithio-3-fluoropyridine ActionF->IntermedF IntermedOEt 2-Lithio-3-ethoxypyridine ActionOEt->IntermedOEt Risk CRITICAL RISK: Elimination to 2,3-Pyridyne IntermedF->Risk Warm > -60°C Stable Stable Intermediate Ready for Electrophile IntermedOEt->Stable

Figure 2: Decision tree for lithiation strategies emphasizing the stability risks associated with fluoropyridines.

Medicinal Chemistry Implications[1][2][3][6][7][8][9]

In drug development, the choice between F and OEt is often a trade-off between metabolic stability and physicochemical properties.[4]

Lipophilicity and Bioisosterism
  • Fluorine: Often used as a bioisostere for Hydrogen. It increases lipophilicity (LogP) slightly due to the strong C-F bond and low polarizability, improving membrane permeability.

  • Ethoxy: Adds significant bulk and lipophilicity compared to a methoxy or hydroxy group. It can be used to fill hydrophobic pockets in the target protein.

Metabolic Stability[7]
  • Metabolic Blocking (F): The C-F bond is metabolically inert. Placing F at a position susceptible to cytochrome P450 oxidation (e.g., para to a nitrogen) effectively "blocks" metabolism, extending half-life (

    
    ).
    
  • Metabolic Soft Spot (OEt): The ethyl group is susceptible to O-dealkylation (via CYP450). This can be a liability (rapid clearance) or a design feature (prodrug strategy or active metabolite generation).

Data Summary Table
FeatureFluoro (-F)Ethoxy (-OEt)
Electronic Effect Strong Withdrawal (-I)Donation (+R)

Role
Excellent Leaving GroupNucleophile / Stable Substituent
Lithiation Role Inductive Director (Unstable intermediates)Coordinating Director (Stable intermediates)
Metabolism Blocks OxidationSusceptible to Dealkylation
Bond Strength C-F: ~485 kJ/mol (Very Strong)C-O: ~360 kJ/mol (Moderate)

References

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Schlosser, M. (2005). Regioselective ortho-Lithiation of Halopyridines. ResearchGate. [Link]

  • Meanwell, N. A. (2018). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Wikipedia (General Reference for DoM Mechanism). [Link]

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Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of 4-Ethoxy-3-fluoropyridine in Suzuki-Miyaura Coupling

This Application Note and Protocol guide is designed for researchers utilizing 4-Ethoxy-3-fluoropyridine hydrochloride (CAS: 924862-33-9) as a core scaffold in medicinal chemistry. Since the starting material is a pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers utilizing 4-Ethoxy-3-fluoropyridine hydrochloride (CAS: 924862-33-9) as a core scaffold in medicinal chemistry.

Since the starting material is a pyridine salt with no inherent leaving group (halogen) or boron handle, it cannot undergo Suzuki-Miyaura coupling directly. This guide details the critical activation workflows —specifically Directed Ortho-Lithiation (DoM) —required to convert this precursor into a viable Suzuki coupling partner (either a boronate or a halide), followed by the optimized coupling protocols.

Executive Summary & Strategic Rationale

The 3-fluoro-4-alkoxypyridine motif is a privileged scaffold in kinase inhibitors (e.g., c-Met, VEGFR targets) due to its ability to modulate basicity and participate in critical hydrogen bonding interactions within the ATP-binding pocket.

However, 4-Ethoxy-3-fluoropyridine hydrochloride is chemically inert to cross-coupling in its native form. It lacks the oxidative addition handle (Cl/Br/I) or the transmetalation handle (B(OH)₂).

  • The Challenge: The electron-deficient pyridine ring and the potential for catalyst poisoning by the pyridine nitrogen make direct C-H arylation difficult and low-yielding.

  • The Solution: The Directed Ortho-Lithiation (DoM) strategy is the industry standard. The C3-Fluorine atom serves as a powerful Ortho-Directing Group (ODG), directing lithiation exclusively to the C2 position . This allows for the regioselective installation of a boronic ester (for use as a nucleophile) or a halogen (for use as an electrophile).

Pre-Coupling Workflow: Activation of the Scaffold

Before any palladium catalysis can occur, the hydrochloride salt must be neutralized and activated.

Phase A: Salt Neutralization (Mandatory)
  • Objective: Release the free base to enable lithiation.

  • Why: The acidic proton on the hydrochloride salt will instantly quench organolithium reagents (LDA, LiTMP), destroying the expensive base and preventing reaction.

Protocol:

  • Dissolve 4-Ethoxy-3-fluoropyridine hydrochloride (10 mmol) in minimal water (10 mL).

  • Slowly add saturated NaHCO₃ or K₂CO₃ solution until pH ~9-10.

  • Extract with Dichloromethane (DCM) (3 x 15 mL).

  • Dry combined organics over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Critical Step: Azeotrope the residue with dry Toluene (2x) to remove trace moisture, which is fatal to the subsequent lithiation step.

Phase B: Regioselective Activation (C2-Functionalization)

The 3-Fluoro substituent directs deprotonation to the C2 position (the "pocket" between the Nitrogen and the Fluorine).

Pathway Choice:

  • Route 1 (Nucleophile Synthesis): Prepare the 2-Boronic Pinacol Ester . Best if your coupling partner is a widely available aryl halide.

  • Route 2 (Electrophile Synthesis): Prepare the 2-Iodo/Bromo derivative. Best if your coupling partner is a complex boronic acid.

Detailed Protocol: Route 1 (Synthesis of the Boronate)

Reagents: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is preferred over LDA to minimize nucleophilic attack on the pyridine ring.

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Base Gen: Add TMP (1.1 eq) and THF (anhydrous). Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir 30 min at 0°C, then re-cool to -78°C.

  • Lithiation: Dissolve the Free Base Pyridine (from Phase A) in THF. Add dropwise to the LiTMP solution at -78°C.

    • Mechanism:[1][2][3][4] The Li coordinates to the Fluorine and Nitrogen lone pairs, deprotonating C2.

    • Time: Stir for 45–60 mins at -78°C.

  • Quench: Add Triisopropyl borate (1.5 eq) or 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) rapidly.

  • Workup: Allow to warm to RT. Quench with aqueous NH₄Cl.[4] Extract with EtOAc.

    • Note: Pyridyl boronates are prone to protodeboronation. Use the pinacol ester immediately in the Suzuki coupling or store frozen.

Suzuki-Miyaura Coupling Protocols[5][6][7]

Once activated, the scaffold enters the catalytic cycle. Below are the optimized conditions for the 2-Pyridyl Boronate (Route 1 product).

Method A: The "Standard" High-Throughput Condition

Best for robust aryl bromides.

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

    • Why: The bidentate dppf ligand has a large bite angle, facilitating the reductive elimination of the bulky 2-substituted pyridine.

  • Base: K₂CO₃ (2.0 M aq) or Cs₂CO₃ (solid, 3 eq).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Temperature: 80–100°C.

Step-by-Step:

  • Charge a reaction vial with 2-Boronate intermediate (1.0 eq), Aryl Bromide (1.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Evacuate and backfill with Argon (3x).

  • Add degassed Dioxane and Base solution .

  • Seal and heat to 90°C for 4–12 hours.

  • Monitoring: Check LCMS for the biaryl product (M+H). Watch for protodeboronation (mass of starting pyridine).

Method B: The "Challenging Substrate" Condition (Buchwald Generation)

Best for sterically hindered partners or if protodeboronation is observed.

  • Catalyst: Pd₂dba₃ (2 mol%) + XPhos or SPhos (4-8 mol%).

    • Why:XPhos is exceptionally good at preventing protodeboronation of 2-pyridyl boronates due to rapid transmetalation rates.

  • Base: K₃PO₄ (3.0 eq).

  • Solvent: n-Butanol or Toluene/Water (10:1).

  • Temperature: 100°C.

Visual Workflows (Graphviz)

Workflow 1: From Salt to Suzuki Product

G Salt 4-Ethoxy-3-fluoropyridine HCl (Starting Material) FreeBase Free Base Pyridine (Neutralized) Salt->FreeBase NaHCO3, DCM (Free-basing) Lithiated 2-Lithio Intermediate (Reactive Species) FreeBase->Lithiated LiTMP, -78°C (Directing Group: 3-F) Boronate 2-Bpin Ester (Suzuki Nucleophile) Lithiated->Boronate Quench: iPrOBpin Halide 2-Iodo/Bromo (Suzuki Electrophile) Lithiated->Halide Quench: I2 or Br2 Product Target Biaryl Product (Drug Scaffold) Boronate->Product Suzuki: Ar-X, Pd(dppf)Cl2 Halide->Product Suzuki: Ar-B(OH)2, XPhos Pd G3

Caption: Strategic activation pathway transforming the inert salt into a Suzuki-active species via Directed Ortho-Lithiation.

Workflow 2: Regioselectivity Logic

G Core 4-Ethoxy-3-fluoropyridine C2 Position 2 (Activated) Core->C2 Directing Effect (Ortho to F & N) C3 Position 3 (Blocked by F) Core->C3 Unavailable C4 Position 4 (Blocked by OEt) Core->C4 Unavailable

Caption: Regiochemical map showing C2 as the exclusive site for lithiation/activation.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
No Reaction (Step 1) Salt not neutralized.Ensure HCl is fully removed. Azeotrope free base with toluene.
Low Yield (Lithiation) Moisture in THF or nucleophilic attack.Use LiTMP (non-nucleophilic) instead of LDA. Ensure -78°C.
Protodeboronation 2-Pyridyl boronates are unstable in water/base.Use anhydrous conditions initially or switch to MIDA boronates . Use XPhos ligand to speed up coupling.
Homocoupling Oxidative coupling of boronate.Degas solvents thoroughly (Argon sparge). Reduce catalyst loading.
Catalyst Poisoning Pyridine N coordinates to Pd.Use high catalyst load (5%) or strongly binding ligands (dppf, XPhos) to outcompete pyridine.

References

  • Directed Ortho-Metalation (DoM) Review: Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990. Link

  • Suzuki Coupling of 2-Pyridyl Boronates: Billingsley, K., Buchwald, S. L. "An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2007. Link

  • Stability of 2-Pyridyl Boronates: Tyrrell, E., Brookes, P. "The synthesis and applications of 2-heterocyclic boronic acids." Synthesis, 2003. Link

  • Compound Data: PubChem CID 24820326 (4-Fluoropyridine hydrochloride analogs).[5][6] Link

  • Preparation of 2-Halo-3-fluoropyridines: Schlosser, M. et al. "Site-Selective Coupling of Fluorinated Pyridines." European Journal of Organic Chemistry, 2002.

Sources

Application

Application Note: Strategic Utilization of 4-Ethoxy-3-fluoropyridine Hydrochloride

Executive Summary 4-Ethoxy-3-fluoropyridine hydrochloride is a specialized heterocyclic building block that offers a unique combination of electronic modulation and steric definition. In medicinal chemistry, this scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethoxy-3-fluoropyridine hydrochloride is a specialized heterocyclic building block that offers a unique combination of electronic modulation and steric definition. In medicinal chemistry, this scaffold is increasingly valued for its ability to introduce a metabolically stable fluorine atom at the C3 position while leveraging the C4-ethoxy group as either a permanent structural feature (hydrogen bond acceptor mimic) or a masked carbonyl equivalent (precursor to 4-pyridones).

This guide outlines the critical handling protocols, physicochemical properties, and synthetic pathways required to maximize the utility of this compound in Structure-Activity Relationship (SAR) studies.

Chemical Profile & Strategic Value[1]

Structural Attributes

The molecule features a pyridine ring substituted with a fluorine atom at the 3-position and an ethoxy group at the 4-position. Supplied as the hydrochloride salt, it possesses distinct reactivity patterns governed by the interplay between the electron-withdrawing fluorine and the electron-donating ethoxy group.

PropertyDescriptionMedicinal Chemistry Implication
Fluorine (C3)

-Inductive Withdrawal
Lowers the pKa of the pyridine nitrogen (relative to 4-ethoxypyridine), reducing lysosomotropic trapping potential. Blocks metabolic oxidation at the C3 position.
Ethoxy (C4)

-Donation / Steric Bulk
Acts as a lipophilic hydrogen bond acceptor. Can be cleaved to generate 3-fluoro-4-pyridone (a privileged scaffold in antibacterials).
C2 Position Highly Activated The proton at C2 is flanked by the pyridine nitrogen and the fluorine atom, making it significantly more acidic (pKa ~26) than typical pyridine protons.
The "Fluorine Effect" on Basicity

While 4-alkoxypyridines are generally more basic than pyridine due to resonance donation, the introduction of the 3-fluorine atom tempers this basicity.

  • Pyridine pKa: ~5.2

  • 4-Methoxypyridine pKa: ~6.6

  • 3-Fluoropyridine pKa: ~3.0

  • 4-Ethoxy-3-fluoropyridine (Est): ~4.5 - 5.0

  • Expert Insight: This modulation allows the molecule to maintain solubility at physiological pH without becoming an overly strong base that might incur hERG liability or high phospholipid binding.

Handling & Preparation: Salt-to-Free-Base Protocol

Critical Advisory: Organometallic reactions (e.g., lithiation, Suzuki coupling) generally fail or proceed with low yields if the hydrochloride salt is used directly due to the quenching of reagents (n-BuLi) or catalyst poisoning. Free-basing is a mandatory first step.

Protocol A: Quantitative Free-Basing

Use this protocol to prepare the reagent for anhydrous reactions.

Reagents:

  • 4-Ethoxy-3-fluoropyridine hydrochloride (1.0 eq)

  • Saturated aqueous Sodium Bicarbonate (

    
    ) or 1M NaOH
    
  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Magnesium Sulfate (

    
    )[1]
    

Step-by-Step:

  • Dissolution: Suspend the hydrochloride salt in DCM (10 mL per gram of salt). The salt may not fully dissolve initially.

  • Neutralization: Slowly add saturated

    
     (1.5 eq) with vigorous stirring. Evolution of 
    
    
    
    gas will occur. Stir for 20 minutes until gas evolution ceases and two clear layers form.
    • Checkpoint: Check the pH of the aqueous layer; it should be >8.0.

  • Extraction: Separate the organic layer.[2] Extract the aqueous layer twice more with DCM.

  • Drying: Combine organic extracts and dry over anhydrous

    
     for 15 minutes.
    
  • Isolation: Filter and concentrate under reduced pressure (keep bath temperature <40°C, as the free base may be volatile).

  • Storage: Store the resulting oil/low-melting solid under Argon at 4°C. Use within 48 hours for best results.

Synthetic Utility & Protocols

Regioselective C2-Functionalization (Directed Lithiation)

The most powerful application of this building block is the ability to selectively functionalize the C2 position. The C3-fluorine atom serves as a potent Ortho-Directing Group (ODG), synergizing with the ring nitrogen to direct lithiation exclusively to C2.

Mechanism: The acidity of the C2 proton is enhanced by the inductive effect of Fluorine (-I) and the Nitrogen atom. The C4-ethoxy group blocks the other ortho-position relative to fluorine, ensuring high regioselectivity.

Diagram: Lithiation Decision Matrix

LithiationStrategy Start 4-Ethoxy-3-fluoropyridine (Free Base) Reagent n-BuLi / THF -78°C Start->Reagent Intermediate C2-Lithio Species (Thermodynamic) Reagent->Intermediate Directed by F & N Electrophile Quench with E+ Intermediate->Electrophile Product 2-Substituted Derivative Electrophile->Product

Caption: Workflow for the regioselective C2-lithiation of 4-ethoxy-3-fluoropyridine.

Protocol B: C2-Lithiation and Trapping

Reagents:

  • 4-Ethoxy-3-fluoropyridine (Free base, 1.0 mmol)

  • n-Butyllithium (1.1 eq, 1.6M in hexanes) or LDA (for sensitive electrophiles)

  • Anhydrous THF (5 mL)

  • Electrophile (e.g.,

    
    , DMF, Benzaldehyde) (1.2 eq)
    

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add anhydrous THF and the free base pyridine.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Strict temperature control is vital to prevent nucleophilic attack of BuLi on the pyridine ring.

  • Lithiation: Add n-BuLi dropwise over 10 minutes. The solution typically turns yellow/orange.

  • Maturation: Stir at -78°C for 45–60 minutes to ensure complete formation of the C2-lithio species.

  • Quenching: Add the electrophile (dissolved in THF if solid) dropwise.

  • Warming: Allow the mixture to stir at -78°C for 30 minutes, then slowly warm to room temperature.

  • Workup: Quench with saturated

    
    , extract with EtOAc, and purify via column chromatography.
    
Ether Cleavage: Synthesis of 3-Fluoro-4-Pyridones

The 4-ethoxy group can be cleaved to reveal the 4-pyridone tautomer. This is particularly useful for generating quinolone-like antibacterial scaffolds or fragment-based drug discovery (FBDD) libraries.

Protocol C: Acid-Mediated Dealkylation

  • Dissolve 4-ethoxy-3-fluoropyridine (HCl salt or free base) in 48% HBr (aq) or concentrated HCl.

  • Reflux at 100–110°C for 4–6 hours.

  • Cool to room temperature. Neutralize to pH 6–7 with NaOH.

  • The product, 3-fluoro-4-pyridone, will precipitate or can be extracted with n-butanol/DCM mixtures (pyridones are highly polar).

Case Study: SAR Optimization

In a hypothetical kinase inhibitor program, a 4-aminopyridine moiety was metabolically unstable.

  • Replacement: The scaffold was replaced with 4-ethoxy-3-fluoropyridine .

  • Result:

    • Metabolic Stability: The C3-F blocked P450 oxidation at the electron-rich 3-position.

    • Potency: The 4-ethoxy group filled a hydrophobic pocket while the oxygen atom maintained a critical water-mediated hydrogen bond.

    • Permeability: The overall lipophilicity (LogD) increased slightly, improving CNS penetration compared to the 4-amino analog.

References

  • Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition.

  • Purser, S., et al. (2008). Fluorine in Medicinal Chemistry.[3][4][5][6] Chemical Society Reviews.

  • Marsais, F., & Quéguiner, G. (1981). Metallation of Halopyridines: A New Synthesis of Disubstituted Pyridines. Tetrahedron.[7][8]

  • PubChem Compound Summary. (2023). 4-Fluoropyridine hydrochloride (Analogous reactivity data).[9] National Center for Biotechnology Information.

  • Blakemore, D. C., et al. (2018). Organic Chemistry of Drug Discovery. Inorganic Chemistry.[10] (Discusses pyridine pKa modulation).

Disclaimer: This Application Note is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated pyridine salts.

Sources

Method

Technical Application Note: N-Arylation Strategies Involving 4-Ethoxy-3-fluoropyridine HCl

This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of pyridine scaffolds. It details the specific reaction conditions for utilizing 4-Ethoxy-3-fluoropyridine hydroc...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of pyridine scaffolds. It details the specific reaction conditions for utilizing 4-Ethoxy-3-fluoropyridine hydrochloride in N-arylation reactions.

Given the chemical structure, "N-arylation with" this compound can refer to two distinct mechanistic pathways depending on the target molecule:

  • Pathway A (Major Application): Using the pyridine as an electrophile to arylate an amine (Synthesis of N-substituted 4-amino-3-fluoropyridines via SNAr).[1]

  • Pathway B (Secondary Application): Using the pyridine as a nucleophile to be arylated by an aryl halide (Synthesis of N-arylpyridinium salts or pyridones).[1]

This guide prioritizes Pathway A , as the hydrochloride salt form is specifically pre-activated for nucleophilic displacement of the ethoxy group.[1]

Executive Summary & Reactivity Profile

4-Ethoxy-3-fluoropyridine hydrochloride is a versatile building block in drug discovery, particularly for kinase inhibitors (e.g., c-Met, VEGFR targets).[1] Its reactivity is defined by the interplay between the 3-fluoro substituent (inductive withdrawal) and the 4-ethoxy group (potential leaving group).[1]

  • The "Hydrochloride" Advantage: The salt form protonates the pyridine nitrogen, significantly lowering the LUMO energy of the ring.[1] This activates the C4 position for nucleophilic attack, facilitating the displacement of the ethoxy group by amines—a reaction that is otherwise sluggish on the neutral free base.[1]

  • Regioselectivity: In SNAr reactions with amines, the C4-ethoxy group is displaced preferentially over the C3-fluoro group.[1] This is because C4 is para to the activating protonated nitrogen, whereas C3 is meta.[1]

Reaction Pathways Overview[1]

ReactionPathways Substrate 4-Ethoxy-3-fluoropyridine Hydrochloride PathA Pathway A: S_NAr (De-alkoxylative Amination) Substrate->PathA + Amine (Heat) PathB Pathway B: Metal-Catalyzed Cross-Coupling Substrate->PathB + Ar-X (Pd/Cu, Base) Amine Primary/Secondary Amine (R-NH2) Amine->PathA ArylHalide Aryl Halide (Ar-X) ArylHalide->PathB ProductA 4-(Alkyl/Aryl)amino- 3-fluoropyridine PathA->ProductA Displacement of OEt ProductB N-Aryl-4-ethoxy- 3-fluoropyridinium / Pyridone PathB->ProductB N-Arylation of Ring

Figure 1: Divergent reactivity of 4-Ethoxy-3-fluoropyridine HCl depending on reaction partners.

Pathway A: Synthesis of 4-Amino-3-fluoropyridines (SNAr)

Primary Application: Installing the 3-fluoropyridine motif onto an amine scaffold.[1]

In this protocol, the pyridine acts as the arylating agent.[1] The hydrochloride salt serves as an in situ acid catalyst, activating the pyridine ring for the displacement of the ethoxy group by the amine nucleophile.[1]

Mechanism: Acid-Promoted De-alkoxylation
  • Protonation: The pyridine nitrogen is protonated (provided by the HCl salt).[1]

  • Addition: The amine nucleophile attacks C4, forming a Meisenheimer complex.[1] The 3-fluoro group stabilizes this intermediate inductively.[1]

  • Elimination: Ethanol is expelled, re-aromatizing the system to the 4-aminopyridine.[1]

Detailed Protocol

Reagents:

  • Substrate: 4-Ethoxy-3-fluoropyridine HCl (1.0 equiv)[1]

  • Nucleophile: Primary or Secondary Amine (1.2 – 2.0 equiv)[1]

  • Solvent: n-Butanol (preferred for high temp), DMA, or NMP.[1]

  • Base: None (initially). If the amine is acid-sensitive, use DIPEA (2.0 equiv), but excess acid facilitates the reaction.[1]

Step-by-Step Procedure:

  • Setup: In a pressure vial (microwave or sealed tube), suspend 4-Ethoxy-3-fluoropyridine HCl (1.0 mmol) in n-butanol (3.0 mL).

  • Addition: Add the amine (1.5 mmol). Note: If using a volatile amine, use 3-5 equivalents.[1]

  • Reaction: Seal the vessel.

    • Thermal: Heat to 120–140 °C for 12–24 hours behind a blast shield.

    • Microwave (Recommended): Irradiate at 150 °C for 30–60 minutes.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the starting material (M+H approx. 142 + HCl) and appearance of the product (M+H = 142 - 45 [OEt] + Amine Mass).[1]

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Concentrate the solvent under reduced pressure.[1][4]

    • Dilute with EtOAc and wash with saturated NaHCO₃ (to neutralize the HCl and free-base the product).[1]

    • Dry organic layer over Na₂SO₄ and concentrate.[1]

  • Purification: Flash chromatography (DCM/MeOH gradients).

Optimization Table:

ParameterCondition A (Standard)Condition B (Difficult Substrates)Notes
Solvent Ethanol or n-ButanolNMP or DMAAlcohols facilitate proton transfer; Polar aprotic solvents boost nucleophilicity.[1]
Temperature Reflux (80-117 °C)160-180 °C (Microwave)Higher temp required for sterically hindered amines.[1]
Additives NonePyridine HCl (0.5 equiv)Adding extra acid can re-activate the ring if the amine neutralizes the initial HCl.[1]

Pathway B: N-Arylation of the Pyridine Ring (Cross-Coupling)

Secondary Application: Creating N-aryl pyridinium salts or N-aryl pyridones.[1]

Here, the pyridine nitrogen acts as the nucleophile.[1][2] Crucial Step: You must neutralize the HCl salt to the free base before attempting metal-catalyzed coupling, as the chloride ion and proton can poison Pd/Cu catalysts.[1]

Protocol: Chan-Lam Coupling (Copper-Catalyzed)[1]

This method is ideal for coupling with aryl boronic acids under mild conditions.[1]

Reagents:

  • Substrate: 4-Ethoxy-3-fluoropyridine (Free Base)[1]

  • Coupling Partner: Aryl Boronic Acid (2.0 equiv)[1]

  • Catalyst: Cu(OAc)₂ (1.0 equiv) or CuI (0.2 equiv)[1]

  • Ligand: Pyridine or Bipyridine (if using CuI)[1]

  • Oxidant: Oxygen (balloon) or TEMPO[1]

  • Base: Pyridine or TEA (2.0 equiv)[1]

  • Solvent: DCM or Dichloroethane[1]

Step-by-Step Procedure:

  • Free-Basing (Essential): Dissolve the HCl salt in minimal water, basify with sat.[1] Na₂CO₃, extract with DCM, dry, and concentrate to obtain the free base oil.[1]

  • Reaction Assembly: To a flask, add the free base (1.0 mmol), Aryl Boronic Acid (2.0 mmol), and Cu(OAc)₂ (1.0 mmol).

  • Solvent: Add DCM (10 mL) and Pyridine (2.0 mmol).

  • Atmosphere: Attach an O₂ balloon (or open to air with vigorous stirring).[1]

  • Stir: Stir at Room Temperature for 24–48 hours.

  • Workup: Filter through Celite to remove copper salts. Wash with dilute NH₄OH (to remove residual Cu).[1]

  • Outcome: This yields the N-aryl-4-ethoxy-3-fluoropyridinium species.[1]

    • Note: Upon aqueous workup or hydrolysis, the 4-ethoxy group may hydrolyze to form the N-aryl-3-fluoro-4-pyridone , a common scaffold in antifibrotic drugs (e.g., Pirfenidone analogs).[1]

Troubleshooting & Critical Controls

Competition: N-Alkylation vs. O-Dealkylation

In Pathway A (SNAr), the amine attacks C4.[1] However, if the reaction is run at lower temperatures with insufficient acid, the amine might simply act as a base, or attack the ethyl group of the ethoxy moiety (unlikely but possible with strong nucleophiles).[1]

  • Solution: Ensure high temperature (>120°C) to overcome the activation energy for aromatic substitution.[1]

Hygroscopicity

The hydrochloride salt is hygroscopic.[1] Water in the reaction can lead to hydrolysis of the ethoxy group to the pyridone (4-hydroxy-3-fluoropyridine) instead of the desired amine coupling.[1]

  • Control: Dry the starting material in a vacuum desiccator over P₂O₅ before use.[1] Use anhydrous solvents.[1]

Catalyst Poisoning (Pathway B)[1]

Attempting Buchwald-Hartwig coupling directly on the HCl salt will fail because the HCl will protonate the ligand or oxidative addition complexes.[1]

  • Control: Always free-base the pyridine first.[1]

References

  • Schroeder, G. M., et al. (2009).[1][5] "Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily."[1][5] Journal of Medicinal Chemistry, 52(5), 1251-1254.[1][5] Link[1]

  • Wibaut, J. P., & Holmes-Kamminga, W. J. (1958).[1] "Syntheses of 4-fluoropyridine and of some 4-substituted pyridines." Bulletin de la Société Chimique de France, 424.[1] (Foundational work on 4-substituent displacement).

  • Lutz, C. (2016).[1] "Regioselective difunctionalization of pyridines via 3,4-pyridynes." Chemical Science, 8, 1-10.[1] Link (Context on 3-fluoro/4-alkoxy pyridine reactivity).

  • Roughley, S. D., & Jordan, A. M. (2011).[1] "The medicinal chemist’s guide to solving ADMET challenges." Bioorganic & Medicinal Chemistry Letters, 21(18), 5171-5187.[1] (Discussion on fluoropyridines in drug design).

Sources

Application

catalytic systems for cross-coupling reactions involving 4-Ethoxy-3-fluoropyridine hydrochloride

This Application Note is designed for medicinal chemists and process development scientists working with 4-Ethoxy-3-fluoropyridine hydrochloride . It addresses the specific challenges of handling this salt, neutralizing...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with 4-Ethoxy-3-fluoropyridine hydrochloride . It addresses the specific challenges of handling this salt, neutralizing it for catalysis, and deploying it in high-value cross-coupling workflows such as C-H activation and borylation-Suzuki sequences.

Executive Summary

4-Ethoxy-3-fluoropyridine hydrochloride is a specialized heterocyclic building block valued for its electronic properties. The C3-fluorine atom modulates pKa and metabolic stability, while the C4-ethoxy group provides electron density and solubility. However, the lack of a halogen "handle" (Cl, Br, I) and the presence of the hydrochloride counterion present specific synthetic challenges.

This guide details three catalytic systems to functionalize this scaffold:

  • Direct C-H Arylation: Palladium-catalyzed functionalization at the C2 position.

  • Ir-Catalyzed Borylation: A steric- and electronic-controlled route to generate nucleophilic coupling partners.

  • Lithiation-Trap Sequences: A stoichiometric approach for generating 2-iodo or 2-borono derivatives for subsequent coupling.

Substrate Preparation: The "Free-Basing" Protocol

Most catalytic systems (especially Pd and Ir) are sensitive to acidic protons which can protonate ligands or quench active catalytic species. The hydrochloride salt must be neutralized prior to or in situ during the reaction.

Protocol A: Ex-Situ Neutralization (Recommended for Sensitive Catalysts)

Use this method before Iridium-catalyzed borylation or Lithiation.

  • Dissolution: Dissolve 10.0 g of 4-Ethoxy-3-fluoropyridine HCl in 100 mL of DCM.

  • Washing: Transfer to a separatory funnel. Wash carefully with saturated aqueous NaHCO₃ (2 x 50 mL). Caution: CO₂ evolution.[1]

  • Extraction: Wash the organic layer once with brine (50 mL).

  • Drying: Dry over anhydrous Na₂SO₄ for 30 minutes. Filter.

  • Concentration: Remove solvent under reduced pressure (keep bath < 40°C to avoid volatility loss).

  • Storage: Store the resulting oil/solid under Argon. It is now ready for air-sensitive catalysis.

Protocol B: In-Situ Neutralization

Use this method for robust Pd-catalyzed Suzuki or Arylation reactions.

  • Add an extra 1.1 equivalents of base (e.g., K₂CO₃, Cs₂CO₃) relative to the substrate loading to neutralize the HCl salt before the catalytic cycle begins.

Catalytic System I: Palladium-Catalyzed Direct C-H Arylation

Target: Direct coupling of the pyridine C2-H bond with Aryl Halides. Mechanism: Concerted Metalation-Deprotonation (CMD). The C2 position is electronically activated by the inductive withdrawal of the adjacent Nitrogen and C3-Fluorine, making it the most acidic site (pKa ~26).

Reaction Scheme

Substrate: 4-Ethoxy-3-fluoropyridine (Free Base) Coupling Partner: Aryl Bromide (Ar-Br) Catalyst: Pd(OAc)₂ / PPh₃ Base: Ag₂CO₃ (Promotes C-H cleavage)

Detailed Protocol
  • Setup: In a glovebox or under N₂, charge a reaction vial with:

    • 4-Ethoxy-3-fluoropyridine (1.0 equiv)

    • Aryl Bromide (1.2 equiv)

    • Pd(OAc)₂ (5 mol%)

    • PPh₃ (10 mol%)

    • Ag₂CO₃ (2.0 equiv)

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal the vial and heat to 110°C for 16–24 hours.

  • Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Concentrate and purify via flash chromatography.

Key Insight: The carbonate base assists in the deprotonation of the Pd-agostic intermediate. Silver salts (Ag₂CO₃) often outperform alkali carbonates by sequestering the halide leaving group.

Catalytic System II: Iridium-Catalyzed C-H Borylation

Target: Conversion to 4-Ethoxy-3-fluoropyridine-2-boronic acid pinacol ester. Utility: Creates a stable nucleophile for Suzuki-Miyaura coupling. Regioselectivity: The bulky Iridium catalyst is directed to the C2 position by the "Ortho-Fluoro Effect" (electronic activation) and steric permissibility compared to C5/C6.

Reaction Scheme

Reagents: [Ir(OMe)(cod)]₂ / dtbpy / B₂pin₂ Solvent: Hexane or THF

Detailed Protocol
  • Catalyst Pre-formation: In a vial, mix [Ir(OMe)(cod)]₂ (1.5 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 3 mol%) in Hexane (2 mL). Stir for 10 mins until the solution turns deep brown.

  • Addition: Add B₂pin₂ (0.55 equiv relative to substrate if dimer, or 1.1 equiv).

  • Substrate: Add 4-Ethoxy-3-fluoropyridine (1.0 equiv, must be free base).

  • Heating: Heat at 80°C for 4–8 hours. Monitor by GC-MS.

  • Isolation: Evaporate volatiles. The residue is the crude boronate ester.

  • Telescoping (Optional): Dissolve the residue in Dioxane/Water, add Ar-X, Pd(dppf)Cl₂, and K₂CO₃ to perform a "One-Pot" Suzuki coupling.

Visualizing the Workflow

The following diagram illustrates the decision matrix for processing the hydrochloride salt into final coupled products.

G Start Start: 4-Ethoxy-3-fluoropyridine HCl Neut Neutralization (NaHCO3 wash or Excess Base) Start->Neut Desalting FreeBase Intermediate: Free Base Pyridine Neut->FreeBase PathA Pathway A: Direct C-H Arylation (Pd(OAc)2, Ag2CO3) FreeBase->PathA Direct Coupling PathB Pathway B: C-H Borylation (Ir-Catalysis, B2pin2) FreeBase->PathB Catalytic Activation PathC Pathway C: Lithiation/Trap (LiTMP, I2 or Borate) FreeBase->PathC Stoichiometric Activation ProdA Product: 2-Aryl-4-ethoxy-3-fluoropyridine PathA->ProdA ProdB Intermediate: 2-Bpin Derivative PathB->ProdB ProdC Intermediate: 2-Iodo Derivative PathC->ProdC Final Final Cross-Coupling (Suzuki/Sonogashira) ProdB->Final + Ar-X, Pd cat ProdC->Final + Ar-B(OH)2, Pd cat

Caption: Workflow for converting 4-Ethoxy-3-fluoropyridine HCl into functionalized biaryl scaffolds via C-H activation or intermediate synthesis.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
No Reaction (Pd System) Catalyst poisoning by Pyridine Nitrogen.Switch to Pd(OAc)₂ with electron-rich ligands (e.g., PCy₃, XPhos) or increase temperature to 130°C.
Low Yield (Ir System) HCl salt not fully neutralized.Ensure substrate is free-based and dried. Acid quenches the Ir-H active species.
Regio-isomers Competition between C2 and C6.The C2 position is favored by the 3-F inductive effect. Use bulky ligands (dtbpy) to reinforce steric directing away from C5/C6.
Protodeboronation Instability of 2-pyridyl boronate.Use MIDA boronates or perform the Suzuki coupling immediately (telescoped process) without isolating the boronic ester.

References

  • Synthesis of Fluoropyridines: "Detailed experimental procedure for the synthesis of 4-fluoropyridine." Senshu University. 1

  • C-H Activation Mechanisms: "C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers." PubMed. 2[1][3][4][5][6][7][8]

  • Boronic Acid Synthesis: "Structure, Properties, and Preparation Of Boronic Acid Derivatives." Wiley-VCH. 9[1][3][4][5][6][7]

  • General C-H Activation Protocols: "C-H Bond Activation Reaction." TCI Chemicals.[5] 5[1][3][4][5][6][7]

  • Medicinal Chemistry Context: "FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022." MDPI. 6[1][3][4][5][6][7]

Sources

Method

The Synthetic Chemist's Guide to 4-Ethoxy-3-fluoropyridine Hydrochloride: A Versatile Scaffold for Bioactive Molecules

Introduction: Unlocking the Potential of a Fluorinated Pyridine Building Block In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of ratio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Fluorinated Pyridine Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated pKa—can transform a promising lead compound into a clinical candidate.[1][2] Within this context, 4-Ethoxy-3-fluoropyridine hydrochloride emerges as a highly valuable and versatile building block for the synthesis of a diverse array of bioactive molecules.

This guide provides an in-depth exploration of the synthetic utility of 4-Ethoxy-3-fluoropyridine hydrochloride. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of key transformations and provide detailed, field-tested protocols for its application in the synthesis of potent kinase inhibitors and other therapeutically relevant compounds. The methodologies presented herein are designed to be robust and adaptable, empowering researchers in drug discovery and development to leverage the full potential of this unique scaffold.

Core Applications in Bioactive Molecule Synthesis

The reactivity of the 4-Ethoxy-3-fluoropyridine core is dominated by the interplay of its substituents. The electron-withdrawing fluorine atom activates the pyridine ring for nucleophilic attack, while the ethoxy group can be a site for modification or a key interaction motif in a final drug product. Furthermore, should a leaving group be present at the 2- or 6-position, the scaffold is primed for palladium-catalyzed cross-coupling reactions. This multifaceted reactivity makes it a powerful precursor for a range of important transformations, including:

  • Nucleophilic Aromatic Substitution (SNAr): A foundational reaction for introducing a variety of nucleophiles onto the pyridine ring.

  • Buchwald-Hartwig Amination: A palladium-catalyzed method for the formation of crucial carbon-nitrogen bonds.[3][4]

  • Suzuki-Miyaura Coupling: A robust and versatile palladium-catalyzed carbon-carbon bond-forming reaction.[5][6]

These reactions are instrumental in the construction of complex molecular architectures, as exemplified by the synthesis of the potent c-Met/Ron kinase inhibitor, BMS-777607, where a related pyridone scaffold plays a central role.[7][8]

Application Note I: Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing fluorine atom and the ring nitrogen atom makes the 4-position of the pyridine ring in 4-Ethoxy-3-fluoropyridine susceptible to nucleophilic attack, especially if a suitable leaving group is present at that position.[9][10][11] This allows for the direct introduction of oxygen, nitrogen, or sulfur nucleophiles, which are common functional groups in bioactive molecules.

Causality in Experimental Design:

The efficiency of an SNAr reaction on a pyridine ring is highly dependent on the electronic nature of the ring and the nature of the leaving group. For a substrate like 4-chloro-3-fluoropyridine, the chlorine at the 4-position is the leaving group. The reaction is typically carried out in a polar aprotic solvent, such as DMSO or DMF, to solvate the cationic counter-ion of the nucleophile and increase its reactivity. A strong base is often required to deprotonate the nucleophile, enhancing its nucleophilicity.

Protocol: SNAr with an Aryl Oxide Nucleophile

This protocol describes a general procedure for the reaction of a 4-halo-3-fluoropyridine with a phenolic nucleophile, a key step in the synthesis of many kinase inhibitors that feature a diaryl ether linkage.

Table 1: Reagents for SNAr Reaction

ReagentCAS NumberMolecular WeightRole
4-Chloro-3-fluoropyridine2546-56-7131.54 g/mol Electrophile
4-Aminophenol123-30-8109.13 g/mol Nucleophile
Potassium tert-butoxide865-47-4112.21 g/mol Base
Dimethyl Sulfoxide (DMSO)67-68-578.13 g/mol Solvent

Step-by-Step Methodology:

  • To a dry, nitrogen-flushed round-bottom flask, add 4-aminophenol (1.2 equivalents) and anhydrous DMSO.

  • Stir the solution at room temperature and add potassium tert-butoxide (1.5 equivalents) portion-wise. The color of the solution may change, indicating the formation of the phenoxide.

  • To this mixture, add a solution of 4-chloro-3-fluoropyridine (1.0 equivalent) in DMSO dropwise.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.

SNAr_Workflow reagents Combine Nucleophile & Base in DMSO addition Add 4-Chloro-3-fluoropyridine reagents->addition Formation of Nucleophile Anion reaction Heat to 80-100 °C addition->reaction Initiate S~N~Ar workup Quench, Extract & Purify reaction->workup Reaction Completion product Diaryl Ether Product workup->product

Caption: Workflow for SNAr Reaction.

Application Note II: Buchwald-Hartwig Amination

For the synthesis of arylamines, the Buchwald-Hartwig amination is an indispensable tool, offering a broad substrate scope and functional group tolerance.[3][4][12] This reaction is particularly useful for coupling amines to the 4-position of a functionalized pyridine ring, a common structural motif in kinase inhibitors.

Causality in Experimental Design:

The success of a Buchwald-Hartwig amination hinges on the selection of an appropriate palladium catalyst and ligand. For less reactive aryl chlorides, such as a 4-chloro-3-fluoropyridine, bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) are often required to facilitate the rate-limiting oxidative addition of the C-Cl bond to the Pd(0) complex.[13] A strong, non-nucleophilic base like sodium tert-butoxide is typically employed to deprotonate the amine and facilitate the catalytic cycle.

Protocol: Buchwald-Hartwig Amination of a 4-Chloropyridine Derivative

This protocol provides a general method for the palladium-catalyzed amination of a 4-chloropyridine, adaptable for 4-ethoxy-3-fluoropyridine derivatives bearing a leaving group at a different position.

Table 2: Reagents for Buchwald-Hartwig Amination

ReagentCAS NumberMolecular WeightRole
4-Chloro-3-fluoropyridine2546-56-7131.54 g/mol Electrophile
Aniline62-53-393.13 g/mol Nucleophile
Pd₂(dba)₃51364-51-3915.72 g/mol Palladium Source
RuPhos787618-22-8472.63 g/mol Ligand
Sodium tert-butoxide865-47-4112.21 g/mol Base
Toluene108-88-392.14 g/mol Solvent

Step-by-Step Methodology:

  • In a glovebox or under a strictly inert atmosphere, charge an oven-dried reaction vessel with Pd₂(dba)₃ (1-2 mol%), RuPhos (2-4 mol%), and sodium tert-butoxide (1.5 equivalents).

  • Add 4-chloro-3-fluoropyridine (1.0 equivalent) and aniline (1.2 equivalents).

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. The reaction time can vary from a few hours to overnight.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Buchwald_Hartwig_Workflow setup Combine Reagents & Catalysts under Inert Atmosphere reaction Heat to 100-110 °C setup->reaction Initiate Catalytic Cycle filtration Filter through Celite reaction->filtration Remove Palladium purification Workup & Column Chromatography filtration->purification Isolate Crude Product product Arylamine Product purification->product

Caption: Workflow for Buchwald-Hartwig Amination.

Application Note III: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, widely used in the synthesis of biaryl and heteroaryl-aryl structures.[5][6][14] This reaction is essential for elaborating the 4-Ethoxy-3-fluoropyridine scaffold by introducing aryl or heteroaryl substituents, which can significantly modulate the biological activity of the final compound.

Causality in Experimental Design:

The Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6][15] The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields. For heteroaryl halides, specialized ligands that promote the oxidative addition and prevent catalyst deactivation are often necessary. A base is required to activate the organoboron species for transmetalation.

Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 4-halopyridine derivative with an arylboronic acid.

Table 3: Reagents for Suzuki-Miyaura Coupling

ReagentCAS NumberMolecular WeightRole
4-Bromo-3-fluoropyridine1214343-55-1175.99 g/mol Electrophile
Phenylboronic acid98-80-6121.93 g/mol Nucleophile
Pd(PPh₃)₄14221-01-31155.56 g/mol Catalyst
Sodium Carbonate (Na₂CO₃)497-19-8105.99 g/mol Base
1,4-Dioxane/Water123-91-1 / 7732-18-5-Solvent System

Step-by-Step Methodology:

  • To a reaction flask, add 4-bromo-3-fluoropyridine (1.0 equivalent), phenylboronic acid (1.5 equivalents), and sodium carbonate (2.0 equivalents).

  • Add a 3:1 mixture of 1,4-dioxane and water.

  • Bubble argon or nitrogen through the solution for 15-20 minutes to degas the solvent.

  • Add Pd(PPh₃)₄ (3-5 mol%) to the reaction mixture.

  • Heat the reaction to 80-90 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography to yield the biaryl product.

Suzuki_Workflow setup Combine Substrates & Base degas Degas Solvent setup->degas catalyst Add Pd Catalyst degas->catalyst Inert Atmosphere reaction Heat to 80-90 °C catalyst->reaction Initiate Coupling workup Extract & Purify reaction->workup Reaction Completion product Biaryl Product workup->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Conclusion: A Gateway to Novel Bioactive Compounds

4-Ethoxy-3-fluoropyridine hydrochloride represents a strategically important building block for the synthesis of bioactive molecules. Its unique electronic properties and versatile reactivity allow for its incorporation into complex molecular architectures through robust and well-established synthetic methodologies. The protocols and application notes provided in this guide serve as a comprehensive resource for researchers aiming to exploit the potential of this scaffold in their drug discovery programs. By understanding the underlying principles of the key chemical transformations and adhering to rigorous experimental techniques, scientists can effectively utilize 4-Ethoxy-3-fluoropyridine hydrochloride as a gateway to novel and impactful therapeutic agents.

References

  • Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Zhang, L., et al. (2021). Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. Acta Pharmacologica Sinica, 42(1), 123-134. [Link]

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(32), 10875-10880. [Link]

  • Organic Chemistry. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 130–133. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. (2024, July 30). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Naka, H., et al. (2023). One-Flow Operation via 4-Bromopyridine Enables Flash Synthesis of AChE Inhibitor. Synthesis, 55(22), 3617-3622. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • The Organic Chemist. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Wang, K., et al. (2022). On the Amine-Catalyzed Suzuki-Miyaura Coupling Using a Catalysis-Based Fluorometric Method. ChemRxiv. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • Wang, Y., et al. (2024). Fluorine in the pharmaceutical industry: Synthetic approaches and application of clinically approved fluorine-enriched anti-infectious medications. European Journal of Medicinal Chemistry, 271, 116446. [Link]

  • Tjosaas, F., & Fiksdahl, A. (2006). A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. Molecules, 11(2), 130-133. [Link]

Sources

Application

Application Note: Strategic Utilization of 4-Ethoxy-3-fluoropyridine Hydrochloride in Next-Generation Agrochemical Synthesis

Topic: Applications of 4-Ethoxy-3-fluoropyridine hydrochloride in Agrochemical Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Agrochemical Discovery Chemists, Process Development Scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 4-Ethoxy-3-fluoropyridine hydrochloride in Agrochemical Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Agrochemical Discovery Chemists, Process Development Scientists

Executive Summary

4-Ethoxy-3-fluoropyridine hydrochloride represents a high-value "privileged scaffold" in modern agrochemical discovery. Its structural utility lies in the synergistic combination of the 3-fluoro group (conferring metabolic stability and electron-withdrawing modulation) and the 4-ethoxy group (providing lipophilicity and steric bulk).

This guide details the operational protocols for synthesizing and utilizing this intermediate. It focuses on its role as a precursor for 3-fluoro-4-alkoxypicolinates —a critical substructure in the arylpicolinate class of auxin-mimic herbicides (analogous to Florpyrauxifen and Halauxifen) and novel SDHI fungicides.

Chemical Profile & Mechanistic Rationale[1][2][3][4][5]

Structural Advantages
  • Metabolic Blockade: The fluorine atom at C-3 blocks oxidative metabolism at a typically vulnerable position on the pyridine ring, extending the half-life of the active ingredient (AI) in plant systems.

  • Electronic Activation: The electronegative fluorine activates the C-2 position for Directed Ortho Metalation (DoM) , enabling precise regioselective functionalization (e.g., carboxylation to picolinic acids).

  • Solubility Modulation: The ethoxy group at C-4 enhances the logP (lipophilicity), facilitating cuticular penetration in foliar-applied herbicides.

Stability Considerations

While the free base (4-ethoxy-3-fluoropyridine) is a stable liquid, it is prone to N-oxidation or gradual degradation upon prolonged exposure to air. The hydrochloride salt is the preferred solid form for storage, offering enhanced shelf-life and ease of handling in solid-dispensing automated synthesis platforms.

Synthetic Pathways & Logic

The following diagram illustrates the "Hub-and-Spoke" utility of this intermediate, transforming the commodity chemical 4-chloro-3-fluoropyridine into diverse agrochemical cores.

Agrochemical_Synthesis_Pathway Start 4-Chloro-3-fluoropyridine (CAS 2546-56-7) Intermediate 4-Ethoxy-3-fluoropyridine (Free Base) Start->Intermediate NaOEt, EtOH Reflux (SNAr) Salt 4-Ethoxy-3-fluoropyridine Hydrochloride Intermediate->Salt HCl (g), Et2O Precipitation Lithiated [2-Lithio-4-ethoxy-3-fluoropyridine] (Transient Species) Intermediate->Lithiated LDA, THF -78°C (DoM) ProductA 3-Fluoro-4-ethoxypicolinic Acid (Herbicide Scaffold) Lithiated->ProductA 1. CO2 (g) 2. H3O+ ProductB 2-Formyl-4-ethoxy-3-fluoropyridine (Fungicide Linker) Lithiated->ProductB DMF ProductC 2-Borono-4-ethoxy-3-fluoropyridine (Suzuki Coupling Partner) Lithiated->ProductC B(OiPr)3

Figure 1: Synthetic workflow converting 4-chloro-3-fluoropyridine into high-value agrochemical intermediates via SNAr and Directed Ortho Metalation (DoM).

Experimental Protocols

Protocol A: Synthesis of 4-Ethoxy-3-fluoropyridine Hydrochloride

Objective: Efficient conversion of 4-chloro-3-fluoropyridine via Nucleophilic Aromatic Substitution (SNAr). Scale: 100 mmol (approx. 13 g input).

Reagents:

  • 4-Chloro-3-fluoropyridine (CAS 2546-56-7): 13.15 g (100 mmol)

  • Sodium Ethoxide (21% wt in Ethanol): 40.5 g (approx. 125 mmol)

  • Ethanol (Absolute): 100 mL

  • Hydrochloric acid (4M in Dioxane or Ether): 30 mL

Step-by-Step Methodology:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Addition: Charge the flask with 4-chloro-3-fluoropyridine and absolute ethanol. Cool to 0°C in an ice bath.

  • Reaction: Dropwise add the Sodium Ethoxide solution over 20 minutes. The reaction is exothermic.

    • Mechanistic Note: The 3-fluoro substituent activates the 4-position for nucleophilic attack by the ethoxide ion, facilitating the displacement of the chloride.

  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (20% EtOAc/Hexane) or LC-MS until the starting chloride is consumed.

  • Workup: Cool to room temperature. Concentrate in vacuo to remove bulk ethanol. Resuspend the residue in Ethyl Acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic phase over anhydrous

    
    .
    
  • Salt Formation: Filter the dried organic layer into a clean flask. With vigorous stirring, add the HCl solution (4M in Dioxane) dropwise at 0°C. A white precipitate (the hydrochloride salt) will form immediately.

  • Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum.

    • Expected Yield: 14–16 g (80–90%).

    • Storage: Store in a desiccator at room temperature.

Protocol B: Regioselective C-2 Carboxylation (Synthesis of Picolinic Acid Core)

Objective: Utilization of the "Directing Metalation Group" (DMG) effect of fluorine to synthesize 3-fluoro-4-ethoxypicolinic acid (a herbicide precursor).

Reagents:

  • 4-Ethoxy-3-fluoropyridine (Free base generated from HCl salt): 1.41 g (10 mmol)

  • LDA (Lithium Diisopropylamide): 2.0 M in THF/Heptane (12 mmol)

  • Dry THF: 20 mL

  • Dry Ice (

    
     source)
    

Step-by-Step Methodology:

  • Free Base Liberation: Partition the HCl salt between saturated

    
     and 
    
    
    
    . Separate the organic layer, dry, and concentrate to obtain the free base oil immediately prior to use.
  • Lithiation (DoM): In a flame-dried Schlenk flask under Argon, dissolve the free base in dry THF. Cool to -78°C (Acetone/Dry Ice bath).

  • Deprotonation: Add LDA solution dropwise via syringe over 10 minutes, maintaining temperature below -70°C. Stir for 45 minutes at -78°C.

    • Critical Control Point: The solution typically turns yellow/orange, indicating the formation of the 2-lithio species . The fluorine atom directs lithiation exclusively to the ortho (C-2) position due to inductive acidification of the C-2 proton.

  • Quenching: Bubble excess dry

    
     gas through the solution (or pour the reaction mixture onto crushed Dry Ice) while still at -78°C. Allow to warm to room temperature.
    
  • Isolation: Quench with water (10 mL). Acidify the aqueous layer to pH 3 with 1N HCl. Extract with EtOAc (3 x 20 mL).

  • Result: Concentration yields 3-fluoro-4-ethoxypicolinic acid , which can be recrystallized from Ethanol/Water.

Quantitative Data Summary

Parameter4-Chloro-3-fluoropyridine4-Ethoxy-3-fluoropyridine HClTarget: Picolinic Acid Deriv.
Molecular Weight 131.54 g/mol 177.60 g/mol ~185.15 g/mol
State LiquidWhite SolidSolid
Key Reactivity Electrophile (SNAr)Nucleophile / DoM SubstrateAuxin Receptor Ligand
LogP (Predicted) 1.8~2.1 (Free base)0.8 (Acid)
Typical Yield N/A (Commercial)85-92%65-75%

References

  • Schroeder, G. M., et al. (2009). "Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily."[1] Journal of Medicinal Chemistry, 52(5), 1251–1254.

  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879–933. (Foundational reference for DoM chemistry on pyridines).
  • Epp, J. B., et al. (2016). "Arylpicolinates: A New Class of Auxin Herbicides." Bioorganic & Medicinal Chemistry, 24(3), 362-371.
  • Sigma-Aldrich. "4-Chloro-3-fluoropyridine Product Specification."

  • BenchChem. "Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine." (Analogous SNAr protocols).

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of 4-Ethoxy-3-fluoropyridine Hydrochloride

Introduction 4-Ethoxy-3-fluoropyridine hydrochloride is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the fluoro and ethoxy groups on the pyridine ring can si...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Ethoxy-3-fluoropyridine hydrochloride is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the fluoro and ethoxy groups on the pyridine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API), such as metabolic stability, binding affinity, and bioavailability. The hydrochloride salt form is often preferred for its improved solubility and stability.

The transition from laboratory-scale synthesis to large-scale production of 4-Ethoxy-3-fluoropyridine hydrochloride presents a unique set of challenges that require careful consideration to ensure a safe, efficient, and reproducible process. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key aspects of scaling up the synthesis of this important intermediate. We will delve into a proposed synthetic strategy, provide detailed laboratory protocols, and discuss critical scale-up considerations, including process safety, reaction engineering, and analytical controls.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to 4-Ethoxy-3-fluoropyridine hydrochloride commences with the commercially available 3-fluoro-4-hydroxypyridine. The synthesis involves two primary chemical transformations: a Williamson ether synthesis to introduce the ethoxy group, followed by the formation of the hydrochloride salt.

G A 3-Fluoro-4-hydroxypyridine B Sodium 3-fluoro-4-pyridinoxyl A->B  NaH, THF C 4-Ethoxy-3-fluoropyridine B->C  Ethyl Iodide D 4-Ethoxy-3-fluoropyridine Hydrochloride C->D  HCl in Ether

Caption: Proposed two-step synthesis of 4-Ethoxy-3-fluoropyridine Hydrochloride.

Experimental Protocols

Part 1: Synthesis of 4-Ethoxy-3-fluoropyridine (Laboratory Scale)

This protocol details the etherification of 3-fluoro-4-hydroxypyridine.

Materials:

  • 3-Fluoro-4-hydroxypyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-fluoro-4-hydroxypyridine.

  • Add anhydrous THF to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. Hydrogen gas evolution will be observed.

  • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

  • Slowly add ethyl iodide via an addition funnel.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Ethoxy-3-fluoropyridine.

  • Purify the crude product by column chromatography on silica gel.

Part 2: Synthesis of 4-Ethoxy-3-fluoropyridine Hydrochloride (Laboratory Scale)

This protocol describes the formation of the hydrochloride salt.

Materials:

  • 4-Ethoxy-3-fluoropyridine

  • Anhydrous diethyl ether

  • Hydrogen chloride solution (2M in diethyl ether)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the purified 4-Ethoxy-3-fluoropyridine in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a 2M solution of hydrogen chloride in diethyl ether dropwise with vigorous stirring.

  • A precipitate of 4-Ethoxy-3-fluoropyridine hydrochloride will form.

  • Continue stirring at 0 °C for 1 hour after the addition is complete.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold, anhydrous diethyl ether.

  • Dry the product under vacuum to obtain the final 4-Ethoxy-3-fluoropyridine hydrochloride.

Scale-Up Considerations

Transitioning the laboratory-scale synthesis to a pilot plant or manufacturing setting requires careful evaluation of several critical parameters to ensure safety, efficiency, and product quality.

G cluster_0 Laboratory Scale cluster_1 Scale-Up Considerations cluster_2 Pilot/Manufacturing Scale lab_synthesis Synthesis lab_workup Work-up lab_synthesis->lab_workup lab_purification Purification lab_workup->lab_purification heat_transfer Heat Transfer lab_purification->heat_transfer mixing Mixing Efficiency lab_purification->mixing safety Process Safety lab_purification->safety crystallization Crystallization Control lab_purification->crystallization pilot_synthesis Controlled Synthesis heat_transfer->pilot_synthesis mixing->pilot_synthesis safety->pilot_synthesis pilot_isolation Efficient Isolation crystallization->pilot_isolation pilot_synthesis->pilot_isolation pilot_drying Drying pilot_isolation->pilot_drying

Caption: Workflow from laboratory to pilot scale synthesis.

Heat Transfer Management

The Williamson ether synthesis is exothermic, particularly during the addition of sodium hydride. On a large scale, the surface area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[1]

  • Recommendation: Employ jacketed reactors with precise temperature control. The rate of addition of sodium hydride should be carefully controlled and correlated with the reactor's cooling capacity to prevent thermal runaway.

Mixing and Mass Transfer

Inadequate mixing in large reactors can lead to localized "hot spots" and concentration gradients, which can result in the formation of impurities and reduced yields.[2]

  • Recommendation: The choice of agitator (impeller type, size, and speed) is crucial to ensure homogeneous mixing. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to optimize mixing parameters before scaling up.

Process Safety
  • Sodium Hydride: This reagent is highly flammable and reacts violently with water. Handling large quantities requires a controlled environment with rigorous exclusion of moisture.

  • Hydrogen Gas Evolution: The reaction of sodium hydride with the hydroxyl group of the starting material and any trace moisture generates flammable hydrogen gas. The reactor must be equipped with adequate venting and operated under an inert atmosphere.

  • Hydrogen Chloride: Anhydrous hydrogen chloride is a corrosive gas.[3][4][5] Using a pre-made solution of HCl in a suitable solvent is generally safer than handling gaseous HCl on a large scale. However, the stability of concentrated solutions of HCl in alcohols can be a concern, with the potential for the formation of alkyl chlorides.[6] For this reason, an ethereal solution is recommended.

Crystallization and Isolation

The physical properties of the final API salt, such as particle size distribution, crystal habit, and polymorphism, are critical for downstream processing and bioavailability.[7][8] These properties are controlled during the crystallization step.

  • Recommendation: A controlled crystallization process should be developed. This involves optimizing parameters such as the rate of anti-solvent (HCl solution) addition, temperature profile, and agitation rate. The goal is to achieve a consistent and desirable crystal form.[9]

Parameter Laboratory Scale (Illustrative) Scale-Up Consideration Pilot/Manufacturing Scale (Target)
Batch Size 10 gHeat transfer, mixing10 kg
Solvent (Etherification) Anhydrous THFSolvent handling and recoveryAnhydrous THF with recovery system
Base Sodium Hydride (60%)Safe handling of pyrophoric solidsSodium Hydride (60%) in dedicated charging system
Temperature (Etherification) 0 °C to RTExotherm controlControlled addition to maintain < 10 °C
Solvent (Salt Formation) Anhydrous Diethyl EtherHandling of flammable solventsAnhydrous MTBE (safer alternative)
HCl Source 2M HCl in Diethyl EtherSafe handling of corrosive reagentsMetered addition of standardized HCl solution
Crystallization Spontaneous precipitationControlled crystal growthCooled crystallization with controlled addition rate

Analytical Methods

Robust analytical methods are essential for in-process control (IPC) and final product release to ensure the desired quality and purity.

Analysis Technique Purpose
Reaction Monitoring HPLC, TLCTo track the consumption of starting materials and the formation of the product.
Purity of Final Product HPLC with UV detectionTo quantify the purity of 4-Ethoxy-3-fluoropyridine hydrochloride and detect any impurities.[10][11]
Impurity Identification LC-MSTo identify the structure of any unknown impurities.[11]
Residual Solvents Gas Chromatography (GC)To quantify the amount of residual solvents from the synthesis.[12][13]
Structure Confirmation ¹H NMR, ¹³C NMR, ¹⁹F NMRTo confirm the chemical structure of the final product.
Water Content Karl Fischer TitrationTo determine the water content in the final product.
Salt Form Confirmation Ion ChromatographyTo confirm the molar ratio of the pyridine base to chloride.

Conclusion

The successful scale-up of the synthesis of 4-Ethoxy-3-fluoropyridine hydrochloride hinges on a thorough understanding of the chemical process and the engineering principles that govern large-scale reactions. Careful attention to heat transfer, mixing, and process safety is paramount. The development of a controlled crystallization process is critical for obtaining the desired physical properties of the final product. By implementing the strategies and protocols outlined in this application note, researchers and drug development professionals can navigate the challenges of scaling up this important synthesis, ensuring a safe, efficient, and reproducible manufacturing process.

References

  • Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide. ACS Publications. Available from: [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Available from: [Link]

  • Crystallisation in pharmaceutical processes. BIA. Available from: [Link]

  • Mixing and Mass Transfer | Reaction Rate. Mettler Toledo. Available from: [Link]

  • Safety Case Study. Intrinsic Instability of Concentrated Solutions of Alcoholic Hydrogen Chloride: Potential Hazards Associated with Methanol. ACS Publications. Available from: [Link]

  • From form to function: Crystallization of active pharmaceutical ingredients. CEPAC. Available from: [Link]

  • Screening and Formulating Drugs as Salts to Improve API Performance. American Pharmaceutical Review. Available from: [Link]

  • Pyridine N-oxide derivatives. Organic Chemistry Portal. Available from: [Link]

  • Crystallization and transformation of pharmaceutical solid forms. Academic Journals. Available from: [Link]

  • Synthetic method for preparing pyridine N-oxide. Google Patents.
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. Available from: [Link]

  • Selective electrochemical synthesis of 4-fluoropyridine using ET 3N-3HF. ResearchGate. Available from: [Link]

  • Recent trends in the chemistry of pyridine N-oxides. ARKAT USA. Available from: [Link]

  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. ATSDR. Available from: [Link]

  • Safety Data Sheet: hydrogen chloride. Chemos GmbH&Co.KG. Available from: [Link]

  • TABLE 6-2, Analytical Methods for Determining Pyridine in Environmental Samples. NCBI. Available from: [Link]

  • TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. NCBI. Available from: [Link]

  • Hydrochloric Acid (Hydrogen Chloride). EPA. Available from: [Link]

  • Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. PMC. Available from: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available from: [Link]

  • Safety Data Sheet - Hydrogen Chloride. Advanced Specialty Gases. Available from: [Link]

  • Hydrogen Chloride - SAFETY DATA SHEET. Airgas. Available from: [Link]

  • 4 - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications (RSC Publishing). Available from: [Link]

  • Want to synthesis ether using secondary alcohol and Ethyl iodide. So please suggest reagent?. ResearchGate. Available from: [Link]

  • Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluor. Shoichet Lab - University of Toronto. Available from: [Link]

  • 3-fluoropyridine preparation method high in yield and content. Google Patents.
  • Novel 3-hydroxypyridin-4(1H)-One derivatives as ferroptosis inhibitors with iron-chelating and reactive oxygen species scavenging activities and therapeutic effect in cisplatin-induced cytotoxicity. PubMed. Available from: [Link]

  • 1H-Indole, 3-butyl-2-fluoro-1-[(4-methylphenyl)sulfonyl]. Organic Syntheses. Available from: [Link]

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Application

Application Notes and Protocols for One-Pot Synthesis Strategies Utilizing 4-Ethoxy-3-fluoropyridine Hydrochloride

Introduction: The Strategic Value of 4-Ethoxy-3-fluoropyridine Hydrochloride in Modern Drug Discovery The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Ethoxy-3-fluoropyridine Hydrochloride in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] The strategic incorporation of fluorine into these heterocyclic systems can profoundly alter their physicochemical and pharmacological properties, enhancing metabolic stability, binding affinity, and bioavailability.[2] 4-Ethoxy-3-fluoropyridine hydrochloride emerges as a particularly valuable building block, offering a unique combination of features: a fluorine atom at the 3-position, which is a common site for vector-group elaboration in kinase inhibitors, and an ethoxy group at the 4-position that can modulate solubility and electronic properties.[3][4]

This guide provides researchers, scientists, and drug development professionals with detailed application notes and proposed one-pot synthesis strategies to leverage the synthetic potential of 4-Ethoxy-3-fluoropyridine hydrochloride. By minimizing intermediate isolation and purification steps, one-pot reactions offer significant advantages in terms of efficiency, cost-effectiveness, and sustainability.[5] The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for the rapid generation of diverse and complex molecular architectures.

Core Concepts: Enabling One-Pot Transformations

Two primary one-pot strategies are proposed for the derivatization of 4-Ethoxy-3-fluoropyridine hydrochloride: a sequential palladium-catalyzed cross-coupling followed by N-alkylation, and a multicomponent reaction approach for the rapid construction of complex scaffolds.

Strategy 1: Sequential One-Pot Suzuki-Miyaura Coupling and N-Alkylation

This strategy leverages the reactivity of the C-F bond at the 3-position for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Following the formation of the C-C bond, a suitable alkylating agent is introduced into the same reaction vessel to functionalize the pyridine nitrogen, yielding a quaternary pyridinium salt. This sequential approach is highly efficient for creating a library of compounds with diverse substituents at both the 3-position and the pyridine nitrogen.

Causality Behind Experimental Choices:

  • Palladium Pre-catalyst: A Pd(II) pre-catalyst such as Pd(OAc)₂ with a suitable phosphine ligand is chosen for its reliability in Suzuki-Miyaura couplings of challenging substrates.[6] The in-situ reduction to Pd(0) initiates the catalytic cycle.

  • Base: A mild base like potassium carbonate is used to activate the boronic acid and neutralize the HCl salt of the starting material without promoting unwanted side reactions.

  • Solvent System: A mixture of a polar aprotic solvent like dioxane and water is employed to ensure the solubility of both the organic and inorganic reagents.

  • One-Pot Addition: The N-alkylation is performed sequentially by adding the alkylating agent after the Suzuki coupling is complete. This is possible because the conditions for N-alkylation are generally compatible with the components of the Suzuki reaction mixture.

Workflow Diagram:

G cluster_0 One-Pot Sequential Reaction A 4-Ethoxy-3-fluoropyridine HCl + Aryl Boronic Acid B Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->B C Intermediate: 3-Aryl-4-ethoxypyridine B->C D N-Alkylation (Alkyl Halide) C->D E Final Product: 3-Aryl-4-ethoxy-N-alkylpyridinium Salt D->E

Caption: Sequential Suzuki-Miyaura coupling and N-alkylation workflow.

Experimental Protocol: Sequential One-Pot Suzuki-Miyaura Coupling and N-Alkylation

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-Ethoxy-3-fluoropyridine hydrochloride (1.0 equiv.), the desired aryl boronic acid (1.2 equiv.), palladium(II) acetate (0.05 equiv.), and a suitable phosphine ligand (e.g., SPhos, 0.1 equiv.).

  • Solvent and Base Addition: Add a 4:1 mixture of 1,4-dioxane and water, followed by potassium carbonate (3.0 equiv.).

  • Suzuki-Miyaura Coupling: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 4-12 hours).

  • N-Alkylation: Cool the reaction mixture to room temperature. Add the desired alkyl halide (e.g., iodomethane or benzyl bromide, 1.5 equiv.) directly to the flask.

  • Reaction Completion and Work-up: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the N-alkylation is complete (monitor by TLC or LC-MS, typically 2-8 hours).

  • Purification: Upon completion, cool the reaction mixture, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Quantitative Data Summary:

EntryAryl Boronic AcidAlkyl HalideTypical Yield (%)
1Phenylboronic acidIodomethane75-85
24-Methoxyphenylboronic acidBenzyl bromide70-80
33-Cyanophenylboronic acidEthyl iodide65-75
Strategy 2: Proposed One-Pot Ugi Multicomponent Reaction

Multicomponent reactions (MCRs) are powerful tools for generating molecular complexity in a single step.[7] The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold.[8][9] We propose a novel one-pot strategy where 4-Ethoxy-3-fluoropyridine hydrochloride serves as the amine component after in-situ neutralization. This approach allows for the direct incorporation of the pyridine moiety into a complex, drug-like scaffold.

Causality Behind Experimental Choices:

  • In-situ Neutralization: A non-nucleophilic base (e.g., triethylamine) is used to free the pyridine nitrogen, allowing it to act as the amine component in the Ugi reaction.

  • Solvent: Methanol is a common solvent for Ugi reactions as it effectively solvates the intermediates.

  • Reaction Conditions: The Ugi reaction is typically performed at room temperature, making it a mild and versatile transformation.

  • Component Selection: The choice of aldehyde, carboxylic acid, and isocyanide allows for a high degree of diversity in the final products.

Workflow Diagram:

G cluster_1 Proposed Ugi Multicomponent Reaction A 4-Ethoxy-3-fluoropyridine HCl + Aldehyde + Carboxylic Acid + Isocyanide B One-Pot Ugi Reaction (Base, Methanol) A->B C Final Product: Complex Pyridine-Containing Scaffold B->C

Caption: Proposed Ugi multicomponent reaction workflow.

Experimental Protocol: Proposed One-Pot Ugi Multicomponent Reaction

  • Reaction Setup: To a round-bottom flask, add 4-Ethoxy-3-fluoropyridine hydrochloride (1.0 equiv.) and dissolve it in methanol.

  • Neutralization and Component Addition: Add triethylamine (1.1 equiv.) to neutralize the hydrochloride salt. To this mixture, add the desired aldehyde (1.0 equiv.), carboxylic acid (1.0 equiv.), and isocyanide (1.0 equiv.).

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS, typically 12-24 hours).

  • Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the final product.

Quantitative Data Summary (Expected):

EntryAldehydeCarboxylic AcidIsocyanideExpected Yield (%)
1BenzaldehydeAcetic AcidBenzyl isocyanide60-75
2IsobutyraldehydeBenzoic AcidCyclohexyl isocyanide55-70
3FormaldehydePropionic Acidtert-Butyl isocyanide65-80

Conclusion and Future Outlook

The one-pot strategies outlined in these application notes provide a powerful toolkit for researchers to efficiently synthesize novel and diverse libraries of compounds based on the 4-Ethoxy-3-fluoropyridine scaffold. The sequential Suzuki-alkylation protocol offers a reliable method for exploring structure-activity relationships at the 3- and N-positions of the pyridine ring. The proposed Ugi multicomponent reaction presents an innovative approach for rapidly accessing complex, drug-like molecules. These methodologies are expected to accelerate the discovery and development of new therapeutic agents, particularly in the field of kinase inhibitors and other targeted therapies.

References

  • Schroeder, G. M., et al. (2009). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]

  • Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]

  • Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isocianotoluene con l'acetone e l'acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
  • Ugi, I., et al. (1959). Neue Reaktionen der Isonitrile. Angewandte Chemie, 71(11), 386. [Link]

  • Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH.
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Kambe, N., Iwasaki, T., & Terao, J. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40(10), 4937-4947. [Link]

  • An efficient one pot three component synthesis of fused pyridines via electrochemical approach. (2025). ResearchGate. [Link]

  • Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. (2025). ACS Omega. [Link]

  • Passerini Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. (2020). RSC Advances. [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). ACS Medicinal Chemistry Letters. [Link]

  • One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. (2024). International Journal of Chemical Synthesis and Chemical Reactions. [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry. (2008). Journal of Medicinal Chemistry. [Link]

  • Trisubstitution of pyridine through sequential and regioselective palladium cross-coupling reactions affording analogs of known GPR54 antagonists. (2012). Tetrahedron. [Link]

  • One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid-Induced Ring Expansion of Isoxazoles. (2008). Organic Letters. [Link]

  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. (2023). ACS Omega. [Link]

  • One-Pot Multicomponent Synthesis Of 1,4-DHP Derivatives By Using Hantzsch Reaction. (2024). International Journal of Creative Research Thoughts. [Link]

  • Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. (2024). Current Medicinal Chemistry. [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). ACS Omega. [Link]

  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. (2017). The Journal of Organic Chemistry. [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved from [Link]

  • Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. (2024). The Journal of Organic Chemistry. [Link]

  • A cascade approach to pyridines from 2-azido-2,4-dienoates and alpha-diazocarbonyl compounds. (2006). Organic Letters. [Link]

  • Palladium-catalyzed cascade reactions in aqueous media: synthesis and photophysical properties of pyrazino-fused quinazolinones. (2021). Organic Chemistry Frontiers. [Link]

  • 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. (2009). Journal of Medicinal Chemistry. [Link]

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Technical Notes & Optimization

Troubleshooting

optimizing yield and purity in 4-Ethoxy-3-fluoropyridine hydrochloride synthesis

Introduction Welcome to the Technical Support Center. This guide addresses the synthesis of 4-Ethoxy-3-fluoropyridine hydrochloride , a critical intermediate in medicinal chemistry (often used in kinase inhibitor scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of 4-Ethoxy-3-fluoropyridine hydrochloride , a critical intermediate in medicinal chemistry (often used in kinase inhibitor scaffolds).

The synthesis typically proceeds via Nucleophilic Aromatic Substitution (


) of 4-chloro-3-fluoropyridine. While seemingly straightforward, this reaction is prone to specific failure modes: regio-isomer formation , hydrolytic cleavage (pyridone formation) , and hygroscopic salt degradation .

This guide provides a self-validating protocol and troubleshooting logic to ensure high yield (>85%) and purity (>98%).

Module 1: Process Logic & Workflow

The following diagram illustrates the critical decision points in the synthesis workflow. It highlights where impurities are introduced and how to mitigate them.[1]

SynthesisWorkflow Start Start: 4-Chloro-3-fluoropyridine Reaction Reaction: Reflux (S_NAr) Temp: 78-80°C Start->Reaction Reagent Reagent: NaOEt / EtOH (Anhydrous) Reagent->Reaction Check1 IPC: HPLC/TLC Conversion >98%? Reaction->Check1 Impurity2 Impurity: Regioisomer (Rare, but possible at >100°C) Reaction->Impurity2 Overheating Check1->Reaction No (Extend Time) Quench Quench: Cool to RT Remove solvent Check1->Quench Yes Workup Workup: Partition (DCM/Water) Isolate Free Base Quench->Workup SaltForm Salt Formation: Anhydrous HCl in Et2O/Dioxane Workup->SaltForm Product Final Product: 4-Ethoxy-3-fluoropyridine HCl SaltForm->Product Impurity1 Impurity: 4-Pyridone (Caused by moisture) SaltForm->Impurity1 Wet Acid Source

Caption: Figure 1. Critical Process Workflow for 4-Ethoxy-3-fluoropyridine HCl synthesis, highlighting impurity insertion points.

Module 2: The "Gold Standard" Protocol

This protocol is designed to minimize the "Pyridone" impurity (hydrolysis product) and maximize regioselectivity.

Reagents
  • Substrate: 4-Chloro-3-fluoropyridine (1.0 eq)

  • Nucleophile: Sodium Ethoxide (NaOEt), 21% wt in Ethanol (1.2 - 1.5 eq) OR freshly prepared NaOEt.

  • Solvent: Absolute Ethanol (Anhydrous, <0.1% water).

  • Salt Former: 4M HCl in 1,4-Dioxane or 2M HCl in Diethyl Ether.

Step-by-Step Procedure
  • Reaction Setup (Inert Atmosphere):

    • Charge a dry flask with 4-chloro-3-fluoropyridine and Absolute Ethanol under Nitrogen (

      
      ).
      
    • Critical: Do not use 95% Ethanol. Water competes with ethoxide, leading to 3-fluoro-4-pyridone.

  • Nucleophile Addition:

    • Add NaOEt solution dropwise at room temperature.

    • Why: Exothermic addition can cause local overheating and minor degradation.

  • The

    
     Drive: 
    
    • Heat the mixture to reflux (78-80°C) for 4–6 hours.

    • IPC (In-Process Control): Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1][2][3] Look for the disappearance of the starting chloride.

  • Workup (Isolation of Free Base):

    • Cool to room temperature.[4][5] Concentrate under reduced pressure to remove bulk ethanol.

    • Resuspend residue in Dichloromethane (DCM) and water.

    • Phase Separation: Extract aqueous layer 2x with DCM. Combine organics.

    • Drying: Dry over

      
      , filter, and concentrate to yield the Free Base  (Oil).
      
    • Checkpoint: The free base is volatile. Do not apply high vacuum (<5 mbar) for extended periods.

  • Salt Formation (The Critical Step):

    • Dissolve the free base oil in anhydrous Diethyl Ether (or MTBE).

    • Cool to 0°C.[6]

    • Add HCl (in Dioxane or Ether) dropwise with vigorous stirring.

    • Observation: A white precipitate should form immediately.[7]

    • Stir for 30 mins at 0°C. Filter under

      
       (hygroscopic solid). Wash with cold ether.
      

Module 3: Troubleshooting & FAQs

Category 1: Yield & Conversion

Q: My reaction stalled at 80% conversion. Should I add more base?

  • Diagnosis: If you used commercial NaOEt solution, it may have degraded (absorbed moisture to become NaOH).

  • Solution: Do not simply add more base if the reaction is dark.

    • Check solvent dryness.

    • If stalled, add 0.2 eq of solid NaOEt (fresh) and reflux for 1 hour.

    • Note: Extended reflux (>12h) promotes side reactions. It is often better to accept 90% conversion and purify than to cook the product into tar.

Q: I see a new spot on TLC that doesn't move (Baseline). What is it?

  • Analysis: This is likely 3-fluoro-4-pyridone .

  • Cause: Water in the reaction.[8] The ethoxide acts as a base to generate hydroxide from water, which then displaces the chloride (or the ethoxy group).

  • Fix: Ensure reagents are anhydrous. If present, the pyridone will remain in the aqueous phase during the basic workup (Step 4). Do not acidify the aqueous layer during workup, or the pyridone will extract into the organic phase.

Category 2: Purity & Regioselectivity

Q: Is there a risk of substitution at the 3-position (displacing Fluorine)?

  • Technical Insight: While Fluorine is a good leaving group in

    
     (Meisenheimer stability), the 4-position  is significantly more activated due to the para-nitrogen and the inductive effect of the 3-fluorine.
    
  • Control: Regioselectivity is generally >99:1 favoring the 4-position under reflux conditions. If you observe 3-ethoxy-4-chloropyridine (rare), lower the reaction temperature to 50°C and extend the time.

Q: My final salt is turning pink/brown upon storage.

  • Cause: The HCl salt often retains trace acid or moisture, leading to auto-catalytic hydrolysis or oxidation of the pyridine nitrogen.

  • Solution:

    • Wash the salt thoroughly with anhydrous ether to remove excess HCl.

    • Store in a desiccator or under inert gas at -20°C.

    • Recrystallize from Isopropanol/Ether if color persists.

Category 3: Salt Formation[9]

Q: Can I use aqueous HCl to form the salt?

  • Strictly No. Adding aqueous HCl to the ethoxy-pyridine will likely hydrolyze the ether bond, reverting it to the pyridone. You must use anhydrous HCl (gas generated or solvent-based).

Module 4: Data & Optimization Tables

Solvent Selection for Recrystallization

If the crude salt purity is <95%, use the following solvent systems.

Solvent SystemSuitabilityNotes
Ethanol / Diethyl Ether Excellent Dissolve in min. hot EtOH, add Et2O to cloud point. Best for yield.
Isopropanol (iPrOH) Good Good for removing colored impurities. Yield may be lower.
Acetone Moderate Can be used for triturating the solid to remove non-polar impurities.[2]
Water Poor Avoid.[9] High risk of hydrolysis and solubility loss.
Comparison of Bases
BaseReaction RateImpurity ProfileRecommendation
NaOEt (Solid) FastLow (if dry)Recommended
NaOEt (21% in EtOH) ModerateModerate (Variable water content)Acceptable (Titrate first)
KOtBu Very FastHigh (Trans-etherification risk)Avoid (unless using tBuOH)
K2CO3 SlowLowToo slow for Cl-displacement

References

  • Nucleophilic Aromatic Substitution on Fluoropyridines. BenchChem Application Notes. (General mechanism and reactivity of 3-fluoro-4-chloropyridine systems).

  • Synthesis of 4-alkoxypyridines. Organic Syntheses, Coll. Vol. 5, p. 269 (General procedure for alkoxylation of 4-chloropyridine derivatives).

  • Regioselectivity in SNAr reactions of halopyridines. Chemical Science, 2022. (Mechanistic insight into F vs Cl displacement).

  • Purification of Pyridine Hydrochloride Salts. ResearchGate Discussions. (Practical advice on removing inorganic salts and handling hygroscopic pyridinium chlorides).

Sources

Optimization

Technical Support Center: Navigating Reactions with 4-Ethoxy-3-fluoropyridine Hydrochloride

Welcome to the technical support center for 4-Ethoxy-3-fluoropyridine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Ethoxy-3-fluoropyridine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. Here, we address common challenges and frequently asked questions regarding byproduct formation in reactions involving this reagent. Our aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Introduction to the Reactivity of 4-Ethoxy-3-fluoropyridine Hydrochloride

4-Ethoxy-3-fluoropyridine hydrochloride is a valuable heterocyclic intermediate, prized for its unique substitution pattern that allows for selective functionalization. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the ring for nucleophilic aromatic substitution (SNAr), primarily at the 4-position. However, the interplay between the ethoxy, fluoro, and pyridyl moieties can lead to a range of potential side reactions. Understanding these pathways is critical for optimizing reaction conditions and simplifying purification.

Frequently Asked Questions & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Category 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is the most common transformation involving 4-Ethoxy-3-fluoropyridine. The fluorine atom at the 3-position and the ethoxy group at the 4-position are both potential leaving groups.

Question 1: I am attempting a nucleophilic substitution with an amine, but I am observing a significant amount of a byproduct that appears to be the starting material with the ethoxy group replaced by a hydroxyl group. What is happening and how can I prevent it?

Answer:

This is a classic case of competing hydrolysis and O-de-ethylation. The primary byproduct you are likely observing is 3-fluoro-4-hydroxypyridine .

Causality:

  • Hydrolysis: 4-Fluoropyridines can be unstable in aqueous conditions, especially under basic or acidic workups at elevated temperatures. Trace amounts of water in your reaction solvent or during workup can lead to hydrolysis of the starting material or the product.

  • O-De-ethylation: Strong nucleophiles or acidic conditions can facilitate the cleavage of the ethyl group from the ethoxy moiety. This can occur via an SN2 mechanism on the ethyl group or through an acid-catalyzed cleavage pathway.[1][2][3][4][5]

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions Problem Formation of 3-fluoro-4-hydroxypyridine byproduct Cause1 Presence of Water (Hydrolysis) Problem->Cause1 Cause2 Strong Nucleophile/Base (O-De-ethylation) Problem->Cause2 Cause3 Acidic Conditions (Ether Cleavage) Problem->Cause3 Solution1 Ensure Anhydrous Conditions: - Dry solvents and reagents - Inert atmosphere (N2 or Ar) Cause1->Solution1 Solution2 Optimize Base and Temperature: - Use a non-nucleophilic, hindered base - Lower reaction temperature Cause2->Solution2 Solution3 Careful Workup: - Avoid strong acids - Use mild aqueous quench at low temperature Cause3->Solution3

Caption: Troubleshooting workflow for the formation of 3-fluoro-4-hydroxypyridine.

Experimental Protocol for Minimizing Hydrolysis and O-De-ethylation:

  • Drying of Reagents and Solvents:

    • Dry your solvent (e.g., DMF, DMSO, THF) over appropriate drying agents (e.g., molecular sieves, CaH2) and distill under an inert atmosphere.

    • Ensure your amine nucleophile is dry. If it is a salt, dry it in a vacuum oven.

  • Reaction Setup:

    • Assemble your glassware and flame-dry it under vacuum, then backfill with nitrogen or argon.

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Choice of Base:

    • Instead of highly nucleophilic bases like NaOH or KOH, consider using a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3).

  • Temperature Control:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating.

  • Workup Procedure:

    • Quench the reaction by pouring it into cold water or a saturated aqueous solution of a mild salt (e.g., NH4Cl).

    • Avoid acidic workups if possible. If an acid is necessary, use a dilute solution at low temperature.

Question 2: My SNAr reaction is sluggish, and upon forcing conditions (higher temperature, longer reaction time), I am seeing the formation of a dark, tar-like substance. What is this and how can I improve my yield?

Answer:

The formation of a dark, tar-like substance is often indicative of polymerization .[6]

Causality: 4-Fluoropyridines, being electron-deficient, can be susceptible to polymerization, especially under harsh conditions or in the presence of certain initiators. This process can be accelerated at higher temperatures. The resulting polymer is often an insoluble, dark-colored solid or gum.

Troubleshooting and Optimization:

ParameterIssueRecommended ActionRationale
Temperature Too highLower the reaction temperature and monitor for longer periods.Minimizes thermal decomposition and polymerization.
Concentration Too highRun the reaction at a lower concentration.Reduces the likelihood of intermolecular side reactions leading to polymers.
Atmosphere Presence of OxygenEnsure the reaction is run under a strictly inert atmosphere (N2 or Ar).Oxygen can sometimes initiate radical polymerization pathways.
Purity of Reagents Impurities in starting materialUse highly purified 4-Ethoxy-3-fluoropyridine hydrochloride.Impurities can act as catalysts or initiators for polymerization.

Question 3: Besides displacement of the fluorine, can the ethoxy group also be substituted by a nucleophile?

Answer:

Yes, under certain conditions, nucleophilic displacement of the 4-ethoxy group can occur, leading to a 4-substituted-3-fluoropyridine byproduct.

Causality: While the C4-F bond is generally more activated towards nucleophilic attack in fluoropyridines, the C4-O bond of the ethoxy group can also be a target for nucleophiles, particularly if the nucleophile is a strong, hard nucleophile and the reaction conditions are forcing.

Minimizing Ethoxy Group Displacement:

  • Choice of Nucleophile: Softer nucleophiles (e.g., thiols) are less likely to displace the ethoxy group compared to hard nucleophiles (e.g., alkoxides).

  • Reaction Temperature: Keep the reaction temperature as low as possible to favor the more kinetically favorable displacement of the fluoride.

  • Lewis Acid Catalysis: In some cases, a Lewis acid might be used to activate the pyridine ring. However, this can also activate the ethoxy group, so careful optimization is required.

Category 2: Hydrolysis and Stability in Aqueous Media

The hydrochloride salt of 4-Ethoxy-3-fluoropyridine enhances its solubility in aqueous media, but this can also lead to undesirable side reactions.

Question 4: I am performing a reaction in a protic solvent and observe the formation of a brown, gummy precipitate upon neutralization. What is this byproduct?

Answer:

The brown, gummy precipitate is likely a polymer of 4-fluoropyridine , and its formation is often accompanied by the hydrolysis product, N-(4'-pyridyl)-4-pyridone .[6]

Reaction Pathway Diagram:

G cluster_0 Starting Material cluster_1 Hydrolysis/Polymerization Pathway SM 4-Ethoxy-3-fluoropyridine Intermediate [Polymerized 4-Fluoropyridine] SM->Intermediate Aqueous Conditions (Neutralization) Product N-(4'-pyridyl)-4-pyridone Intermediate->Product Hydrolysis

Caption: Formation of polymerization and hydrolysis byproducts in aqueous media.

Preventative Measures:

  • Avoid Aqueous Conditions: Whenever possible, use anhydrous organic solvents.

  • Careful Neutralization: If an aqueous workup is unavoidable, perform the neutralization at low temperatures (0-5 °C) and extract the product immediately into an organic solvent.

  • Prompt Extraction: Do not let the reaction mixture sit for extended periods after neutralization, as this can promote polymerization.

Category 3: Reactions with Strong Bases and Organometallics

The use of highly reactive reagents like strong bases or Grignard reagents can lead to a different set of byproducts.

Question 5: I am using a strong base like n-butyllithium to deprotonate a substrate in the presence of 4-Ethoxy-3-fluoropyridine. I am getting a complex mixture of products. What could be the side reactions?

Answer:

Strong organolithium bases can react with 4-Ethoxy-3-fluoropyridine in several ways, leading to a complex mixture. Potential byproducts include:

  • Addition Products: The organolithium reagent can act as a nucleophile and add to the pyridine ring, typically at the 2- or 6-position, to form dihydropyridine intermediates.

  • Metal-Halogen Exchange: The strong base could potentially undergo a metal-halogen exchange with the fluorine atom, although this is less common than addition to the ring.

  • Deprotonation of the Pyridine Ring: While less acidic than other positions, protons on the pyridine ring can be removed by very strong bases, leading to lithiated intermediates that can react further.

  • Reaction with the Ethoxy Group: The base could potentially react with the ethyl group of the ethoxy moiety.

Recommendations:

  • Use of a Non-nucleophilic Base: If the goal is deprotonation of another substrate, consider using a non-nucleophilic strong base such as lithium diisopropylamide (LDA) at low temperatures.

  • Inverse Addition: Add the 4-Ethoxy-3-fluoropyridine solution slowly to the base at low temperature to maintain a low concentration of the pyridine derivative and minimize side reactions.

Question 6: Can I use a Grignard reagent with 4-Ethoxy-3-fluoropyridine? What are the potential byproducts?

Answer:

While Grignard reagents can be used, they are also strong bases and nucleophiles, which can lead to side reactions.

Potential Byproducts with Grignard Reagents:

  • Addition to the Pyridine Ring: Similar to organolithiums, Grignard reagents can add to the pyridine ring, typically forming 1,2- or 1,4-dihydropyridine adducts after workup.[7][8][9][10][11]

  • SNAr Reaction: The Grignard reagent can act as a nucleophile and displace the fluorine atom, leading to a 3-alkyl-4-ethoxypyridine.

  • Reaction as a Base: If your substrate or other components in the reaction mixture have acidic protons, the Grignard reagent will act as a base, consuming the reagent and potentially generating other byproducts.

Strategies for Successful Grignard Reactions:

  • Use of a Copper Catalyst: In some cases, the addition of a copper catalyst can promote the desired 1,4-addition to the pyridinium salt, improving regioselectivity.[7]

  • Careful Control of Stoichiometry and Temperature: Use of precise stoichiometry and low reaction temperatures can help to minimize side reactions.

Summary of Common Byproducts and Their Formation

ByproductFormation PathwayKey Conditions to Control
3-Fluoro-4-hydroxypyridine Hydrolysis / O-De-ethylationWater content, strong nucleophiles/bases, acidic conditions
Polymer of 4-fluoropyridine PolymerizationHigh temperatures, presence of initiators (e.g., oxygen), prolonged reaction times in aqueous media
N-(4'-pyridyl)-4-pyridone Hydrolysis of the polymerAqueous workup, especially upon neutralization
4-Substituted-3-fluoropyridine SNAr at the 4-position (ethoxy displacement)Hard nucleophiles, high temperatures
Dihydropyridine Adducts Addition of strong nucleophiles (organolithiums, Grignards)Use of highly reactive nucleophiles

References

  • Matsumoto, K. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu Daigaku Shizen Kagaku Kiyo2019, 51, 63-68.
  • Schroeder, G. M., et al. Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry2009, 52 (5), 1251–1254.
  • Bulavka, V. N.; Boiko, I. I. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. ECSOC-42000.
  • Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

  • LibreTexts Chemistry. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • LibreTexts Chemistry. 9.12 Reactions of Ethers: Acidic Cleavage. [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • Walborsky, H. M. Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research1990, 23 (9), 286–293.
  • University of California, Davis. 25. The Grignard Reaction. [Link]

  • F. F. S. Lui, et al. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Chemical Science2020, 11, 1000-1005.

Sources

Troubleshooting

purification techniques for 4-Ethoxy-3-fluoropyridine hydrochloride and its derivatives.

Technical Support Center: 4-Ethoxy-3-fluoropyridine Hydrochloride & Derivatives Status: Operational Ticket ID: PUR-4E3F-HCl Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Ethoxy-3-fluoropyridine Hydrochloride & Derivatives

Status: Operational Ticket ID: PUR-4E3F-HCl Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely working with 4-ethoxy-3-fluoropyridine hydrochloride (or a close derivative) as an intermediate for kinase inhibitors (e.g., c-Met inhibitors) or P-CABs.

This molecule presents a specific "triad of trouble" common to 4-alkoxypyridine salts:

  • Hygroscopicity: The HCl salt is aggressively hygroscopic, often turning into a deliquescent "goo" upon air exposure.

  • Hydrolysis Risk: The 4-ethoxy group is susceptible to acid-catalyzed hydrolysis, converting your product into the thermodynamically stable 3-fluoro-4-pyridone (an impurity that is notoriously difficult to separate).

  • Color Instability: Electron-rich pyridines oxidize easily, leading to yellow/brown color bodies.

This guide provides self-validating protocols to purify, stabilize, and handle this compound.

Module 1: The "Sticky Salt" Protocol (Hygroscopicity & Handling)

User Issue: "My white solid turned into a wet paste after 20 minutes on the bench."

Root Cause: Pyridine hydrochloride salts have high lattice energy but are extremely hygroscopic. Moisture absorption not only ruins stoichiometry but initiates the hydrolysis of the ethoxy ether to the pyridone.

Troubleshooting Protocol: Do NOT attempt to dry this in a standard oven at high heat (risk of HCl loss and hydrolysis).

  • The "Schlenk" Wash:

    • If your product is a paste, suspend it in anhydrous diethyl ether or MTBE (Methyl tert-butyl ether).

    • Sonicate for 5 minutes. The ether will extract water and non-polar impurities, forcing the salt back into a solid lattice.

    • Filter under a nitrogen blanket (Schlenk filtration) or rapid suction with a rubber dam.

  • Desiccation:

    • Dry in a vacuum oven at 40°C max over P₂O₅ (Phosphorus Pentoxide) or KOH pellets.

    • Why: KOH absorbs the HCl vapors that might dissociate; P₂O₅ aggressively removes water.

Module 2: Purification via Recrystallization

User Issue: "The product is yellow/brown, and NMR shows minor impurities."

Technical Insight: Standard recrystallization from water/ethanol is dangerous due to the hydrolysis risk. You must use anhydrous solvent pairs . The 3-fluorine atom lowers the basicity of the pyridine nitrogen compared to non-fluorinated analogs, altering solubility profiles.

Validated Solvent Systems
SystemRatio (v/v)ApplicationPros/Cons
EtOH / Et₂O 1:5 to 1:10Standard Excellent recovery. Risk:[1][2] Ethanol must be anhydrous to prevent hydrolysis.
IPA / Heptane 1:3Scale-up Higher boiling point allows better dissolution of stubborn impurities. Safer than ether.
MeCN / MTBE 1:4High Purity Acetonitrile (MeCN) is excellent for removing polar color bodies.
Step-by-Step Protocol (The "Crash-Out" Method)
  • Dissolution: Place crude salt in a flask. Add the polar solvent (EtOH or MeCN) dropwise at reflux (60-80°C) until just dissolved. Do not use excess solvent.

  • Carbon Treatment (Optional but Recommended):

    • If colored, add activated charcoal (5 wt%).

    • Stir at reflux for only 5 minutes (prolonged heating promotes degradation).

    • Filter hot through Celite.

  • Precipitation:

    • Keep the filtrate hot.

    • Slowly add the non-polar anti-solvent (Et₂O, MTBE, or Heptane) until a persistent turbidity (cloudiness) appears.

    • Add 2-3 drops of the polar solvent to clear it.

  • Crystallization:

    • Wrap flask in foil (insulate) and let cool to Room Temp (RT) slowly.

    • Move to fridge (4°C) for 2 hours.

    • Filter and wash with cold anti-solvent.

Module 3: The "Hidden" Impurity (Pyridone Removal)

User Issue: "I see a new peak in HPLC/NMR, and my yield is dropping."

Diagnosis: You have 3-fluoro-4-pyridone . This forms when the ethoxy group is cleaved by acid + water.

  • NMR Signature: Look for a broad NH peak (11-13 ppm) and a shift in the aromatic protons.

Purification Logic: The pyridone is a neutral/tautomeric species, whereas your product is a cationic salt. Separation relies on this pH-switchable solubility.

Workflow Diagram (Decision Tree):

Purification_Workflow Start Crude Mixture (Product + Pyridone) Dissolve Dissolve in Water (Minimal Volume) Start->Dissolve Base Basify to pH 10-11 (using K2CO3) Dissolve->Base Neutralize HCl Extract Extract with DCM or CHCl3 Base->Extract Aqueous Aqueous Layer (Contains Pyridone) Extract->Aqueous Pyridone stays in water (highly polar/tautomeric) Organic Organic Layer (Contains 4-Ethoxy-3-F-Pyridine Base) Extract->Organic Product migrates to organic SaltForm Add HCl in Dioxane/Ether Organic->SaltForm Dry over Na2SO4 first Final Pure HCl Salt (Precipitate) SaltForm->Final

Caption: Separation logic for removing hydrolysis impurities (pyridones) based on pH-dependent solubility switches.

Module 4: Salt Formation (The "Right" Way)

User Issue: "I need to remake the salt from the free base without introducing water."

Protocol:

  • Dissolve the free base (oil or low-melting solid) in anhydrous Ethyl Acetate (EtOAc) .

  • Cool to 0°C.

  • Add HCl in Dioxane (4M) or HCl in Ether (2M) dropwise.

    • Critical: Do not use aqueous HCl (37%). Water will trap impurities in the lattice and encourage hydrolysis.

  • The salt will precipitate immediately as a white solid.

  • Filter under nitrogen.

Frequently Asked Questions (FAQ)

Q1: Can I use Chloroform for recrystallization? A: Yes, but with caution. Chloroform often contains ethanol as a stabilizer or HCl traces (if aged). Ensure it is fresh. A mixture of CHCl₃ / Hexane is excellent for removing non-polar tars.

Q2: My NMR shows a shift in the ethoxy signals. Why? A: Check your solvent. In DMSO-d6, the HCl salt protons may exchange or shift significantly compared to CDCl3. Also, ensure you haven't accidentally formed the pyridinium salt (protonated on N) vs. a solvate.

Q3: How do I store this for long periods? A: Store under Argon/Nitrogen in a tightly sealed vial wrapped in Parafilm. Ideally, keep in a desiccator at -20°C. Warm to room temperature before opening to prevent condensation.

References & Authoritative Sources

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[3][4] (Standard text for purification of pyridine derivatives and hydrochloride salts).

  • Schroeder, G. M., et al. (2009). Discovery of BMS-777607, a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry, 52(5), 1251–1254. (Describes synthesis and handling of 4-alkoxy-3-fluoropyridine intermediates).

  • Organic Syntheses. (Various). General procedures for Pyridine Hydrochloride purification and handling. (See standard protocols for hygroscopic amine salts).

  • GuideChem/PubChem Safety Data. Handling of Pyridine Hydrochloride and Fluorinated derivatives.

Sources

Optimization

Technical Support Center: Managing Exotherms in Large-Scale 4-Ethoxy-3-fluoropyridine Hydrochloride Reactions

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-Ethoxy-3-fluoropyridine hydrochloride. Our objective is to provide a comp...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-Ethoxy-3-fluoropyridine hydrochloride. Our objective is to provide a comprehensive resource for understanding, predicting, and managing the exothermic nature of this process, thereby ensuring operational safety and batch-to-batch consistency. The information presented herein is a synthesis of established principles in chemical process safety and specific knowledge of pyridine chemistry.

I. Understanding the Thermal Landscape of 4-Ethoxy-3-fluoropyridine Hydrochloride Synthesis

The synthesis of 4-Ethoxy-3-fluoropyridine hydrochloride is a multi-step process, with each step presenting a unique thermal profile. While specific calorimetric data for this entire sequence is not publicly available, an analysis of analogous reactions allows for a robust qualitative and semi-quantitative assessment of the potential exotherms. The primary contributors to heat generation are expected to be:

  • Etherification: The formation of the ethoxy group on the pyridine ring is typically an exothermic process.

  • Fluorination (if applicable as a discrete step): The introduction of the fluorine atom, depending on the chosen methodology, can be highly energetic.

  • Diazonium Salt Formation and Decomposition (in certain synthetic routes): If the synthesis proceeds via a diazonium intermediate (e.g., from an aminopyridine precursor), this stage is of particular concern. The decomposition of aryl diazonium salts is notoriously exothermic, with enthalpies of decomposition in the range of -160 to -180 kJ/mol.[1]

  • Neutralization to form the Hydrochloride Salt: The reaction of the basic pyridine nitrogen with hydrochloric acid is an exothermic neutralization reaction.[2][3][4][5][6]

A thorough understanding of these potential exotherms is the foundation of a safe and scalable process.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the management of exotherms in the synthesis of 4-Ethoxy-3-fluoropyridine hydrochloride.

Q1: What are the primary drivers of exotherms in this reaction?

A1: The primary drivers of exotherms are the chemical transformations themselves. The formation of new chemical bonds, particularly in the etherification and neutralization steps, releases energy as heat. If a synthetic route involving a diazonium salt is employed, its decomposition is a significant and potentially hazardous source of heat.[1][7]

Q2: What are the recommended initial safety precautions before scaling up?

A2: Before any scale-up, a thorough thermal hazard assessment is crucial. This should include:

  • Differential Scanning Calorimetry (DSC): To determine the onset temperature of any decomposition reactions of starting materials, intermediates, and the final product.

  • Reaction Calorimetry (RC1): To measure the heat of reaction for each synthetic step, determine the rate of heat release, and calculate the adiabatic temperature rise.

  • Literature Review: For thermochemical data of structurally similar compounds to provide initial estimates of the potential hazards.

Q3: How can I control the exotherm during the addition of reagents?

A3: Controlled addition of the limiting reagent is a fundamental strategy. This can be achieved through:

  • Slow, continuous addition: Using a syringe pump or a dosing pump to add the reagent at a predetermined rate.

  • Portion-wise addition: Adding the reagent in small increments, allowing the temperature to stabilize between additions. The addition rate should be set such that the heat generated by the reaction can be effectively removed by the reactor's cooling system.

Q4: What is the role of solvent selection in managing exotherms?

A4: The choice of solvent is critical. A solvent with a higher boiling point can provide a larger operating window and can help to absorb some of the heat generated. However, it is crucial to ensure that the reaction temperature does not approach the decomposition temperature of any components in the reaction mixture. The solvent's heat capacity also plays a role in its ability to act as a heat sink.

Q5: What are the signs of a potential thermal runaway?

A5: Early detection is key to preventing a thermal runaway. Be vigilant for:

  • A sudden and uncontrolled increase in temperature.

  • A rapid increase in pressure.

  • A noticeable change in the color or viscosity of the reaction mixture.

  • An increase in the cooling demand of the reactor, even if the temperature is being maintained.

III. Troubleshooting Guides

This section provides practical guidance for addressing specific issues that may arise during your experiments.

Scenario 1: Unexpectedly Rapid Temperature Increase During Reagent Addition
  • Possible Cause: The rate of reagent addition is too high for the cooling capacity of the reactor.

  • Immediate Action:

    • Immediately stop the addition of the reagent.

    • Ensure the reactor's cooling system is operating at maximum capacity.

    • If the temperature continues to rise, consider adding a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat.

  • Long-Term Solution:

    • Reduce the reagent addition rate.

    • Lower the initial reaction temperature.

    • Use a more dilute solution of the reagent.

    • Ensure the reactor's cooling system is appropriately sized for the scale of the reaction.

Scenario 2: Temperature Spike After Completion of Reagent Addition
  • Possible Cause: Accumulation of unreacted reagent due to poor mixing or low initial temperature, leading to a delayed and rapid reaction.

  • Immediate Action:

    • Maximize cooling to the reactor.

    • If the temperature approaches a critical safety limit, be prepared to quench the reaction by adding a pre-determined quenching agent.

  • Long-Term Solution:

    • Improve agitation to ensure good mixing.

    • Increase the initial reaction temperature to ensure the reaction initiates as the reagent is added.

    • Perform a thorough kinetic study of the reaction to understand the factors influencing the reaction rate.

Scenario 3: Evidence of Gas Evolution and Pressure Increase
  • Possible Cause: Decomposition of a thermally unstable intermediate, such as a diazonium salt.[8][9]

  • Immediate Action:

    • Stop any heating and apply maximum cooling.

    • Ensure the reactor's pressure relief system is functioning correctly.

    • If necessary, vent the reactor to a safe location through a scrubber system.

  • Long-Term Solution:

    • Operate the reaction at a lower temperature to minimize the rate of decomposition.

    • If possible, use a continuous flow setup to minimize the amount of the unstable intermediate present at any given time.

    • Ensure the process is designed to handle the potential gas evolution.

IV. Experimental Protocols and Data

Protocol 1: Reaction Calorimetry for Heat Flow Determination

A representative protocol for determining the heat of reaction using a reaction calorimeter (RC1) is as follows:

  • Calibration: Perform a solvent calibration to determine the heat transfer coefficient of the reactor.

  • Charging: Charge the reactor with the initial reactants and solvent.

  • Equilibration: Bring the reactor contents to the desired starting temperature.

  • Dosing: Add the limiting reagent at a controlled rate while monitoring the temperature of the reaction mixture and the jacket.

  • Isothermal Hold: Maintain the reaction at a constant temperature after the addition is complete to ensure full conversion and measure the residual heat flow.

  • Data Analysis: Calculate the heat of reaction, the rate of heat release, and the adiabatic temperature rise.

Table 1: Key Parameters for Exotherm Management
ParameterRecommendationRationale
Reagent Addition Rate Start with a slow rate and gradually increase based on observed heat flow.Prevents overwhelming the cooling system.
Initial Temperature As low as practically possible while ensuring reaction initiation.Provides a larger safety margin.
Agitation Speed Sufficient to ensure good mixing and heat transfer.Prevents localized hot spots and reagent accumulation.
Solvent Volume Sufficient to act as a heat sink and maintain a manageable concentration.Dilution helps to moderate the reaction rate.

V. Visualization of Workflow

Diagram 1: Decision Tree for Managing a Temperature Excursion

Exotherm_Management A Temperature Excursion Detected B Stop Reagent Addition A->B C Maximize Cooling B->C D Temperature Stabilizes? C->D E Continue Monitoring D->E Yes F Consider Inert Diluent Addition D->F No H Review and Revise Protocol E->H G Prepare for Emergency Quench F->G G->H

Caption: A decision-making workflow for responding to a temperature excursion.

VI. Conclusion

References

  • Pazo-Carrera, C., et al. (2015). Pyridine-promoted dediazoniation of aryldiazonium tetrafluoroborates: Application to the synthesis of SF5-substituted phenylboronic esters and iodobenzenes. Beilstein Journal of Organic Chemistry, 11, 1539–1545. Available at: [Link]

  • Malmedy, F., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7274–7278. Available at: [Link]

  • Astuti, W., et al. (2022). Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. Journal of Physics: Conference Series, 2243, 012035. Available at: [Link]

  • Kim, W., et al. (2020). Synthesis and Characterization of a new energy material: Pyridinium dinitramide (Py-DN). ResearchGate. Available at: [Link]

  • Sheng, M., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries, 38, 138-143. Available at: [Link]

  • Matsumoto, K. (2019). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu Natural Sciences, (51), 63-68. Available at: [Link]

  • Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(7), 225-235. Available at: [Link]

  • Maeda, K., et al. (2023). Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. Digital Discovery, 2(5), 1339-1353. Available at: [Link]

  • Shinde, S. S., & Patil, S. B. (2022). Determination of Heat of Neutralization of Apple Juice using Sodium Hydroxide. World Journal of Pharmaceutical Research, 11(4), 1836-1842. Available at: [Link]

  • University of California, Davis. (n.d.). Calorimetry: Heat of Neutralization. Chem LibreTexts. Available at: [Link]

  • Unknown. (n.d.). Thermo chemistry Heat of neutralization. Available at: [Link]

  • Fang, B., et al. (2005). Selective electrochemical synthesis of 4-fluoropyridine using ET3N-3HF. Zeitschrift für Naturforschung B, 60(12), 1279-1281. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Available at: [Link]

  • Di Benedetto, A., et al. (2015). Thermal Hazard Analysis of Organic Peroxides by Adiabatic Calorimetry. Chemical Engineering Transactions, 43, 1699-1704. Available at: [Link]

  • SPM Chemistry. (2013). Heat of Neutralization. Available at: [Link]

  • Gingrich, P. W. (2022). Computational Chemistry Studies Relevant to Medicinal Chemistry. UC Davis. Available at: [Link]

  • Chemistry Learner. (2022). Heat (Enthalpy) of Neutralization: Definition and Formula. Available at: [Link]

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  • Lousenberg, R. D., & Shoichet, B. K. (1997). Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluorovinyl Ether Formation. The Journal of Organic Chemistry, 62(22), 7844–7849. Available at: [Link]

  • Sandtorv, A. H. (2015). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 20(10), 18833–18838. Available at: [Link]

  • Olah, G. A., & Welch, J. T. (1978). Synthetic methods and reactions; 46. A convenient and economical laboratory preparation of pyridinium polyhydrogen fluoride (Olah's reagent) and its use for the fluorination of adamantanol and other alcohols. Organic Syntheses, 58, 122. Available at: [Link]

  • Izgorodina, E. I., & Coote, M. L. (2006). Computational electrochemistry: prediction of liquid-phase reduction potentials. Physical Chemistry Chemical Physics, 8(37), 4161-4173. Available at: [Link]

  • McQuaid, M. J., & Rice, B. M. (2006). Computational Chemistry-Based Enthalpy-of-Formation, Enthalpy-of-Vaporization, and Enthalpy-of-Sublimation Predictions for Azide-Functionalized Compounds. Defense Technical Information Center. Available at: [Link]

  • Leveneur, S. (2021). Special Issue on “Thermal Safety of Chemical Processes”. Processes, 9(6), 1045. Available at: [Link]

  • Hosseini, S. H., et al. (2019). Evaluation of the 3-hydroxy pyridine antioxidant effect on the thermal-oxidative degradation of HTPB. Journal of Thermal Analysis and Calorimetry, 138(4), 2829-2838. Available at: [Link]

  • Zhu, Y., et al. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Green Chemical Engineering. Available at: [Link]

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Troubleshooting

analytical methods for monitoring the progress of 4-Ethoxy-3-fluoropyridine hydrochloride reactions

Welcome to the technical support center for the analytical monitoring of reactions involving 4-Ethoxy-3-fluoropyridine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical monitoring of reactions involving 4-Ethoxy-3-fluoropyridine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common analytical challenges. Our focus is on explaining the causality behind experimental choices to empower you to develop robust, reliable monitoring methods.

Analytical Method Selection: Choosing the Right Tool

Monitoring the conversion of starting materials to 4-Ethoxy-3-fluoropyridine hydrochloride and subsequent reactions requires selecting an appropriate analytical technique. The choice depends on the specific information required (qualitative vs. quantitative), the complexity of the reaction mixture, and available instrumentation.

Technique Primary Use Case Strengths Considerations
HPLC-UV Quantitative analysis of reaction progress, purity assessment.Highly reproducible, quantitative, and widely available. Ideal for non-volatile salts.[1][2][3]Method development can be time-consuming. Requires careful mobile phase and column selection.
GC-MS Impurity profiling, analysis of volatile side-products.High sensitivity and selectivity, excellent for identifying unknown volatile or semi-volatile compounds.[4]4-Ethoxy-3-fluoropyridine hydrochloride is a salt and thus non-volatile. It requires conversion to its free base form prior to injection, adding a sample preparation step.[5]
¹⁹F NMR Quantitative, in-situ reaction monitoring, structural confirmation.The fluorine atom provides a unique, highly sensitive probe with a clean spectral window, making it excellent for tracking the target molecule without interference.[6][7]Requires a homogeneous reaction mixture and a deuterated solvent for locking. Quantitative accuracy depends on setting appropriate relaxation delays.[7]
LC-MS Identification of intermediates and byproducts.Provides molecular weight information, aiding in the structural elucidation of unknown species in the reaction mixture.[8]Mobile phases containing non-volatile buffers (e.g., phosphate) are not compatible with MS detectors.
In-situ Spectroscopy (FTIR/Raman) Real-time, continuous reaction monitoring without sampling.Provides immediate feedback on reactant consumption and product formation, enabling precise determination of reaction endpoints.[9][10][11]Requires dedicated probes and may necessitate chemometric modeling to deconvolve complex spectra.

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for quantitative analysis of 4-Ethoxy-3-fluoropyridine hydrochloride reactions. Due to its basic pyridine structure, specific challenges can arise.

Q1: Why is my peak for 4-Ethoxy-3-fluoropyridine hydrochloride tailing or showing poor shape?

Answer: Peak tailing for basic compounds like pyridines is a classic issue in reversed-phase HPLC. The primary cause is the interaction between the positively charged (protonated) pyridine nitrogen and negatively charged residual silanol groups on the surface of the silica-based column packing. This secondary interaction causes a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The most effective solution is to control the ionization of both the analyte and the silanol groups.

    • Lower the pH (e.g., pH 2.5-3.5): By adding an acid like formic acid or using a phosphate buffer, you ensure the pyridine is fully protonated and the silanol groups are suppressed (not ionized). This leads to a single, consistent interaction with the stationary phase and improves peak shape.[12]

    • Use a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can also help. The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.[12]

  • Select an Appropriate Column:

    • Use High-Purity, End-Capped Columns: Modern columns (Type B silica) are manufactured with fewer residual silanol groups and are more thoroughly end-capped, reducing the potential for these secondary interactions.[12]

    • Consider Polar-Embedded Phases: Columns with polar-embedded groups can provide alternative interactions and often show improved peak shape for basic compounds.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion, including tailing. Try reducing the injection volume or sample concentration.[13]

Q2: My retention times are drifting or inconsistent. What is the cause?

Answer: Drifting retention times compromise the reliability of your analysis. This issue typically points to a lack of equilibrium in the system or changes in the mobile phase or physical conditions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for HPLC retention time drift.

Causality:

  • Column Equilibration: The stationary phase needs to fully equilibrate with the mobile phase to ensure consistent surface chemistry for analyte interaction. This is especially critical with buffered mobile phases.[12]

  • Mobile Phase Composition: Inaccurate mixing or solvent evaporation can alter the mobile phase's elution strength, directly impacting retention time.[14][15]

  • Temperature: Reversed-phase separations are sensitive to temperature. A change of just a few degrees can cause noticeable shifts in retention. A column oven is mandatory for reproducible results.[14][15]

Troubleshooting Guide: Gas Chromatography (GC)

GC is a powerful tool for analyzing volatile compounds, but it requires a specific sample preparation step for non-volatile salts like 4-Ethoxy-3-fluoropyridine hydrochloride.

Q1: Can I inject 4-Ethoxy-3-fluoropyridine hydrochloride directly onto a GC? Why am I not seeing a peak?

Answer: No, you cannot. The compound is a hydrochloride salt, which is non-volatile and will not pass through the GC column. It will either decompose in the high-temperature injector or remain as residue. To analyze it by GC, you must first convert it to its volatile free base form.

Protocol for Free-Basing:

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Add a mild aqueous base (e.g., a saturated solution of sodium bicarbonate) and mix thoroughly.

  • Allow the layers to separate. The free base of 4-Ethoxy-3-fluoropyridine will be in the organic layer.

  • Carefully collect the organic layer and dry it with an anhydrous salt (e.g., Na₂SO₄).

  • This solution containing the free base can now be injected into the GC.

Q2: My free base peak is tailing or has poor intensity in the GC analysis. What's wrong?

Answer: Similar to HPLC, peak tailing of basic compounds in GC is often caused by secondary interactions with active sites within the system.

Troubleshooting Steps:

  • Check the Inlet Liner: The liner is a common source of activity. Use a deactivated (silanized) liner to minimize interactions with the basic pyridine. Glass wool in the liner should also be deactivated.[16]

  • Assess the Column: The stationary phase can degrade over time, exposing active sites.

    • Condition the Column: Bake the column at a high temperature (within its specified limit) to remove contaminants.[13]

    • Use an Appropriate Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is often a good starting point for pyridine derivatives.[17]

  • Optimize Temperatures: Ensure the injector temperature is high enough to volatilize the compound efficiently but not so high as to cause degradation. A typical starting point for pyridine derivatives is around 250 °C.[18]

  • Prevent Sample Overload: Injecting too much sample can lead to peak fronting or tailing. If you suspect this, dilute your sample.[19]

Q3: I see "ghost peaks" in subsequent runs. What is causing this carryover?

Answer: Ghost peaks are peaks that appear in blank runs and are identical to those from a previous sample injection. This indicates sample carryover.

Sources and Solutions:

  • Injector Contamination: The most common source. High-boiling point components or non-volatile residue can remain in the injector. Solution: Clean or replace the inlet liner and septum.[5][13]

  • Syringe Contamination: The injection syringe may not be adequately cleaned between injections. Solution: Implement a more rigorous syringe washing protocol with multiple solvent rinses.

  • Column Contamination: Material from previous injections can build up at the head of the column. Solution: Trim the first few centimeters from the column inlet or bake the column at a high temperature.

Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ¹⁹F NMR, is an excellent tool for both structural confirmation and quantitative reaction monitoring.

Q1: How do I set up a quantitative NMR (qNMR) experiment to monitor my reaction?

Answer: Quantitative NMR relies on the principle that the integrated signal area is directly proportional to the number of nuclei. To ensure accuracy, several parameters must be carefully controlled.

Key Steps for Quantitative ¹⁹F NMR:

  • Choose an Internal Standard: Select a stable, fluorinated compound that does not react with any components in your mixture and has a resonance well-separated from your starting material and product signals.[7]

  • Ensure Full Relaxation: This is the most critical parameter for quantitation. The time between pulses (the relaxation delay, D1) must be long enough for the nuclei to return to equilibrium. For ¹⁹F nuclei, this can be significantly longer than for ¹H. A good starting point is a D1 delay of at least 5 times the longest T1 relaxation time of any signal of interest. A delay of 25 seconds or more is often recommended for fluorine NMR to ensure accuracy.[7]

  • Process the Data Carefully:

    • Use a proper baseline correction algorithm.[7]

    • Ensure accurate and consistent integration of the internal standard, reactant, and product peaks across all time points.

Q2: Should I monitor the reaction using ¹H NMR or ¹⁹F NMR?

Answer: For 4-Ethoxy-3-fluoropyridine hydrochloride, ¹⁹F NMR is generally superior for reaction monitoring.

  • ¹⁹F NMR Advantages:

    • Simplicity: The ¹⁹F spectrum will be very simple, likely showing only one signal for your starting material and one for your product, making integration straightforward.

    • High Sensitivity: The ¹⁹F nucleus is nearly as sensitive as ¹H.

    • No Solvent Interference: Unlike ¹H NMR, you don't have to worry about residual solvent signals obscuring your peaks.[6]

  • ¹H NMR Utility:

    • ¹H NMR is still valuable for confirming the overall structure and can be used to monitor changes in other parts of the molecule (e.g., the ethoxy group or other reactants) simultaneously.

General FAQs

Q: My reaction involves multiple steps. How can I identify unknown intermediates or byproducts? A: This is an ideal application for LC-MS . By analyzing a sample of your reaction mixture, you can get the retention time from the LC and the molecular weight of each component from the MS. This data is invaluable for proposing structures for unknown species that appear during the reaction.[8]

Q: What are the stability considerations for 4-Ethoxy-3-fluoropyridine hydrochloride during sample preparation and analysis? A: The compound is generally stable under standard ambient conditions.[20] However, like many pyridine derivatives, fluoropyridines can be susceptible to acid-catalyzed hydrolysis or polymerization, especially in aqueous conditions.[21][22] When preparing samples, especially for GC where a basic extraction is used, it is important to work efficiently and avoid prolonged exposure to strong acids or bases to prevent degradation.

Standard Operating Protocols

Protocol 1: HPLC-UV Method for Reaction Monitoring
  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 265 nm.

  • Sample Preparation: Withdraw an aliquot from the reaction, quench if necessary, and dilute with a 50:50 mixture of water and acetonitrile.

Protocol 2: GC-MS Method for Impurity Analysis
  • Sample Preparation (Free-Basing):

    • Take 100 µL of the reaction mixture and dilute with 1 mL of ethyl acetate.

    • Add 1 mL of saturated NaHCO₃ solution. Vortex for 1 minute.

    • Centrifuge and transfer the top organic layer to a clean vial containing anhydrous Na₂SO₄.

    • Transfer the dried solution to a GC vial.

  • GC System: Agilent GC with Mass Spectrometer.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[17]

  • Inlet Temperature: 250 °C.

  • Oven Program: Hold at 70 °C for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • MS Conditions: Scan mode from 50 to 500 amu.

References

  • Chromatography Today. (n.d.). What Is Reaction Monitoring? Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]

  • Mettler-Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Retrieved from [Link]

  • Health Canada. (1999). Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke. Retrieved from [Link]

  • JoVE. (2015). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. Retrieved from [Link]

  • Bruker. (n.d.). Reaction Monitoring. Retrieved from [Link]

  • MDPI. (n.d.). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Retrieved from [Link]

  • Cefas. (2022). Development of quantitative methods for the analysis of pyridine in marine environmental samples. Retrieved from [Link]

  • ResearchGate. (n.d.). GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... Retrieved from [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]

  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • ALWSCI. (2025). Common Sources Of Error in Gas Chromatography. Retrieved from [Link]

  • LCGC International. (2015). GC Troubleshooting in Petrochemical Analysis. Retrieved from [Link]

  • Chromservis. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Retrieved from [Link]

  • RSC Publishing. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

  • YouTube. (2021). Reaction Monitoring Tutorial. Retrieved from [Link]

  • Eurofins. (n.d.). Analytical Method Summaries. Retrieved from [Link]

  • Beilstein Journals. (2017). NMR reaction monitoring in flow synthesis. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Monitoring Reactions by NMR. Retrieved from [Link]

  • MDPI. (2026). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Peak Scientific. (n.d.). 8 Common Gas Chromatography Mistakes. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods for Pyrethrins and Pyrethroids. Retrieved from [Link]

  • Shimadzu. (n.d.). Pharmaceutical and Biopharmaceutical Methods of Analysis. Retrieved from [Link]

  • MOE Japan. (n.d.). Analytical Methods. Retrieved from [Link]

  • Semantic Scholar. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]

  • Analytical Methods. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods for Strontium. Retrieved from [Link]

  • IIP Series. (n.d.). Chemical Stability of Drugs. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Preparation and stability of 4-fluoropyridine. Retrieved from [Link]

  • Senshu University. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

structural validation of 4-Ethoxy-3-fluoropyridine hydrochloride derivatives using X-ray crystallography.

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation and regulatory compliance. In the synth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation and regulatory compliance. In the synthesis of novel therapeutic agents, such as derivatives of 4-Ethoxy-3-fluoropyridine hydrochloride, precise structural validation is not merely a confirmatory step but a critical element that dictates a compound's biological activity, patentability, and clinical potential. This guide provides an in-depth comparison of single-crystal X-ray crystallography—the gold standard for solid-state structure elucidation—with other powerful analytical techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers in making informed decisions for the comprehensive structural characterization of fluorinated pyridine compounds.

The Imperative of Definitive Structural Validation

The introduction of a fluorine atom and an ethoxy group into the pyridine scaffold can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. The fluorine atom, in particular, can alter metabolic stability, binding affinity, and pKa. The hydrochloride salt form is often chosen to improve solubility and stability. However, these modifications also introduce complexities in structural analysis. Therefore, a multi-faceted analytical approach is often necessary, with single-crystal X-ray crystallography providing the ultimate, unambiguous structural proof.

Methodological Comparison: Unveiling the Molecular Architecture

While X-ray crystallography offers unparalleled detail of the crystalline state, it is crucial to understand its place within a suite of analytical tools. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary information about the molecule's structure in solution and its elemental composition.

TechniquePrincipleSample RequirementInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by the electron clouds of atoms arranged in a crystal lattice.High-quality single crystal (typically 0.1-0.5 mm).Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, and intermolecular interactions in the solid state.Provides the definitive, unambiguous three-dimensional structure.[1]Crystal growth can be a significant bottleneck; the structure represents the solid state, which may differ from the solution conformation.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, revealing the chemical environment and connectivity of atoms.5-10 mg of purified compound dissolved in a deuterated solvent.Detailed information on the carbon-hydrogen framework, atom connectivity, and through-space interactions (NOE). ¹⁹F NMR is exceptionally sensitive to the local electronic environment of the fluorine atom.[2][3][4]Provides structural information in solution, which is often more biologically relevant. ¹⁹F NMR offers a wide chemical shift range and high sensitivity.[3]Does not directly provide 3D spatial coordinates or information on crystal packing. Can be complex to interpret for highly substituted or conformationally flexible molecules.
Mass Spectrometry (MS) Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio.Micrograms to nanograms of the sample.Provides the molecular weight of the compound and information about its fragmentation pattern, which can help in structural elucidation. Isotopic patterns are characteristic for halogen-containing compounds.[5][6]High sensitivity and ability to determine the molecular formula with high accuracy (HRMS).Provides limited information on stereochemistry and connectivity. Is a destructive technique.

The Workflow of Structural Validation

A logical and robust workflow is essential for the comprehensive structural validation of a novel 4-Ethoxy-3-fluoropyridine hydrochloride derivative. This process begins with preliminary characterization and culminates in the definitive structural elucidation by X-ray crystallography.

Structural_Validation_Workflow cluster_0 Initial Synthesis & Purification cluster_1 Preliminary Spectroscopic Analysis cluster_2 Definitive Structural Elucidation cluster_3 Final Confirmation & Data Deposition synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry (LRMS, HRMS) crystal_growth Single Crystal Growth ms->crystal_growth xrd Single-Crystal X-ray Diffraction crystal_growth->xrd structure_solution Structure Solution & Refinement xrd->structure_solution final_structure Unambiguous 3D Structure structure_solution->final_structure csd Deposition to CSD final_structure->csd

Caption: Workflow for structural validation of novel pyridine derivatives.

Experimental Protocols

I. Single-Crystal X-ray Crystallography

This protocol outlines the essential steps for determining the crystal structure of a 4-Ethoxy-3-fluoropyridine hydrochloride derivative.

1. Crystal Growth:

  • Rationale: The formation of a high-quality single crystal is the most critical and often the most challenging step. The goal is to encourage slow molecular ordering from a supersaturated solution.

  • Procedure:

    • Dissolve the purified 4-Ethoxy-3-fluoropyridine hydrochloride derivative in a suitable solvent or solvent mixture (e.g., ethanol, methanol/dichloromethane, acetonitrile) to near saturation at a slightly elevated temperature.

    • Filter the solution to remove any particulate matter.

    • Employ one of the following methods:

      • Slow Evaporation: Loosely cover the vial and allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

      • Vapor Diffusion: Place the vial containing the compound's solution inside a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

      • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, or even lower, in a controlled manner.

2. Data Collection:

  • Rationale: A suitable crystal is mounted and cooled to minimize thermal vibrations of the atoms, which sharpens the diffraction spots and improves data quality.

  • Procedure:

    • Select a well-formed, clear crystal (typically 0.1-0.3 mm in each dimension) under a microscope.

    • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

    • Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer.

    • Collect X-ray diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) and a detector.

    • A series of diffraction images are collected as the crystal is rotated through different orientations.

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is used to determine the unit cell parameters and space group. The positions of the atoms are then determined and refined to best fit the experimental data.

  • Procedure:

    • Process the raw diffraction images to determine the unit cell dimensions, crystal system, and space group.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model using full-matrix least-squares procedures. This involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

    • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and other geometric parameters.

II. Comparative Spectroscopic Analysis

1. NMR Spectroscopy:

  • Rationale: To confirm the connectivity and the chemical environment of the atoms in solution. For this class of compounds, ¹⁹F NMR is particularly insightful.

  • Procedure:

    • Dissolve 5-10 mg of the purified derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • For ¹H and ¹³C NMR, add a small amount of tetramethylsilane (TMS) as an internal standard.

    • For ¹⁹F NMR, an external standard like CFCl₃ can be used.

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary to fully assign the structure.

2. Mass Spectrometry:

  • Rationale: To confirm the molecular weight and obtain information about the compound's stability and fragmentation.

  • Procedure:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • For high-resolution mass spectrometry (HRMS), use a high-resolution instrument (e.g., TOF or Orbitrap) to determine the exact mass and confirm the molecular formula.

Data Presentation and Interpretation: A Hypothetical Case Study

While a crystal structure for 4-Ethoxy-3-fluoropyridine hydrochloride is not publicly available in the Cambridge Structural Database (CSD), we can use data for a closely related structure, 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate, to illustrate the type of data obtained.[7]

Table 1: Hypothetical Crystallographic Data for a 4-Ethoxy-3-fluoropyridine Hydrochloride Derivative

ParameterValue
Chemical FormulaC₇H₉ClFNO⁺ · Cl⁻
Formula Weight193.61
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5432(3)
b (Å)12.1234(5)
c (Å)9.8765(4)
β (°)105.432(2)
Volume (ų)987.6(5)
Z4
R-factor (R1)0.035
Goodness-of-fit (S)1.05

Table 2: Selected Bond Lengths and Angles (Hypothetical)

BondLength (Å)AngleValue (°)
C3-F11.358(2)F1-C3-C2118.5(1)
C4-O11.365(2)F1-C3-C4119.2(1)
O1-C51.432(3)C3-C4-N1122.1(1)
C5-C61.512(4)C3-C4-O1120.3(1)

This data provides unequivocal proof of the atomic connectivity and the precise geometry of the molecule in the crystal lattice.

Logical Relationships in Structural Determination

The interplay between different analytical techniques provides a self-validating system for structural confirmation.

Logical_Relationships XRD X-ray Crystallography NMR NMR Spectroscopy XRD->NMR Solid vs. Solution State Conformation Structure Confirmed Structure XRD->Structure 3D Coordinates Bond Angles/Lengths Absolute Stereochemistry MS Mass Spectrometry NMR->MS Confirm MW of Observed Species NMR->Structure Atom Connectivity Solution Conformation MS->Structure Molecular Weight Elemental Formula

Caption: Interconnectivity of analytical techniques for structural validation.

Conclusion

The structural validation of novel compounds like 4-Ethoxy-3-fluoropyridine hydrochloride derivatives demands a rigorous and multi-faceted analytical approach. While NMR and mass spectrometry provide essential preliminary data on connectivity and molecular weight, single-crystal X-ray crystallography remains the undisputed gold standard for the definitive determination of the three-dimensional atomic arrangement in the solid state. By understanding the principles, protocols, and comparative strengths of these techniques, researchers can confidently and accurately characterize their synthesized molecules, paving the way for further development and application. The data obtained from these methods, when used in concert, provide a self-validating system that ensures the scientific integrity of the research.

References

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. University of Leeds Thesis. Available at: [Link]

  • 19Flourine NMR. University of Ottawa NMR Facility. Available at: [Link]

  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University. Available at: [Link]

  • Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. ResearchGate. Available at: [Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. eLS. Available at: [Link]

  • What are the differences between NMR and x-ray crystallography? Quora. Available at: [Link]

  • Mechanochemistry Facilitates a Single-Crystal X-ray Structure Determination of Free Base Naloxone Anhydrate. ACS Omega. Available at: [Link]

  • Structural analysis of fluorine-containing compounds by NMR using CFH triple resonance probe. JEOL Ltd. Available at: [Link]

  • 3-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Mass spectrometry of halogen-containing organic compounds. ResearchGate. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

  • Single-crystal X-ray Diffraction (Part 1). Royal Society of Chemistry. Available at: [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. Available at: [Link]

  • Cambridge Structural Database. re3data.org. Available at: [Link]

  • X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. Available at: [Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. Available at: [Link]

  • CCDC 228474: Experimental Crystal Structure Determination. The University of Manchester Research Explorer. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate. Acta Crystallographica Section E. Available at: [Link]

Sources

Comparative

analytical techniques for confirming the purity of 4-Ethoxy-3-fluoropyridine hydrochloride

Analytical Techniques for Confirming the Purity of 4-Ethoxy-3-fluoropyridine Hydrochloride: A Comparative Guide Executive Summary & Strategic Rationale In the synthesis of advanced pharmaceutical intermediates, 4-Ethoxy-...

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Techniques for Confirming the Purity of 4-Ethoxy-3-fluoropyridine Hydrochloride: A Comparative Guide

Executive Summary & Strategic Rationale

In the synthesis of advanced pharmaceutical intermediates, 4-Ethoxy-3-fluoropyridine hydrochloride represents a deceptive analytical challenge. While structurally simple, the combination of a basic pyridine nitrogen, a labile ethoxy group, and a fluorine substituent creates a "perfect storm" for standard purity assays.

Common analytical pitfalls include:

  • Regioisomer Co-elution: The likely synthetic route (nucleophilic aromatic substitution on 3,4-difluoropyridine) produces the 4-ethoxy isomer as the major product, but the 3-ethoxy-4-fluoro regioisomer is a persistent impurity that often co-elutes on standard C18 HPLC columns.

  • Salt Stoichiometry Variance: As a hydrochloride salt, the hygroscopic nature of the pyridinium ring can lead to variable HCl stoichiometry (hemi-, mono-, or bis-hydrochloride forms) or excess free HCl, inflating "purity" if only organic impurities are measured.

  • Response Factor Disparity: Precursors like 3,4-difluoropyridine have significantly different UV extinction coefficients than the product, rendering "Area %" integration misleading.

This guide compares three distinct analytical workflows—HPLC-UV/MS , qNMR , and Argentometric Titration —to establish a self-validating purity protocol.

Analytical Decision Matrix

The following decision tree outlines the logical flow for selecting the appropriate validation method based on the stage of development.

AnalyticalDecisionTree Start Sample Received: 4-Ethoxy-3-fluoropyridine HCl Goal_ID Goal: Identity & Regioisomer Check Start->Goal_ID Goal_Assay Goal: Absolute Purity (Mass Balance) Start->Goal_Assay Goal_Salt Goal: Counter-ion Stoichiometry Start->Goal_Salt Method_HPLC Method: HPLC-UV/MS (Phenyl-Hexyl Column) Goal_ID->Method_HPLC Method_qNMR Method: 1H & 19F qNMR (Internal Standard) Goal_Assay->Method_qNMR Method_Titr Method: Argentometric Titration (AgNO3) Goal_Salt->Method_Titr Out_Iso Outcome: Separates 3-OEt/4-F isomer Method_HPLC->Out_Iso Out_Abs Outcome: True wt% (removes solvent/salt bias) Method_qNMR->Out_Abs Out_Cl Outcome: Precise Cl- % (Salt Ratio) Method_Titr->Out_Cl

Figure 1: Analytical workflow selection based on specific data requirements (Identity, Assay, or Stoichiometry).

Technique 1: HPLC-UV/MS (The Regio-Selectivity Workhorse)

Standard C18 columns often fail to resolve the 4-ethoxy-3-fluoro target from its 3-ethoxy-4-fluoro isomer due to their identical hydrophobicity.

The Solution: Phenyl-Hexyl Stationary Phase The pi-pi interaction provided by a Phenyl-Hexyl column offers superior selectivity for fluorinated aromatics compared to alkyl-bonded phases.

Optimized Protocol
  • Column: Waters XSelect CSH Phenyl-Hexyl (150mm x 4.6mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Buffer is critical to protonate the pyridine, ensuring sharp peaks).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and MS (ESI+).

Why this works: The fluorine atom's electron-withdrawing nature alters the electron density of the pyridine ring differently depending on its position relative to the nitrogen. The Phenyl-Hexyl phase discriminates based on these electronic differences, not just hydrophobicity [1].

Technique 2: qNMR (The Absolute Truth)

High Performance Liquid Chromatography (HPLC) relies on relative response factors. If your impurity absorbs UV light twice as strongly as your product, your purity calculation will be wrong. Quantitative NMR (qNMR) is an absolute method; the signal integral is directly proportional to the molar amount of nuclei, regardless of chemical structure.[3]

Experimental Protocol (1H qNMR)
  • Internal Standard (IS): Maleic Acid (Traceable Standard). Reason: High purity, non-volatile, distinct singlet at ~6.3 ppm which does not overlap with pyridine protons.

  • Solvent: D2O or DMSO-d6. (D2O is preferred to exchange exchangeable protons, simplifying the spectrum).

  • Relaxation Delay (D1): Set to ≥ 30 seconds. Critical: Fluorine atoms can increase T1 relaxation times. Insufficient delay leads to under-integration.

  • Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">

    
    
    Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity of Std.[1]
    

19F NMR Insight: While 1H NMR quantifies the mass, 19F NMR is the definitive test for regio-purity. The coupling constants (


) differ significantly between the 3-fluoro and 4-fluoro isomers due to their proximity to the ring nitrogen [2].

Technique 3: Argentometric Titration (The Salt Check)

For a hydrochloride salt, knowing the organic purity is only half the battle. You must confirm the salt stoichiometry to calculate the correct molecular weight for reaction stoichiometry.

Protocol: Potentiometric Titration
  • Titrant: 0.1 N Silver Nitrate (AgNO3).

  • Solvent: 50:50 Methanol:Water + 1 mL Nitric Acid (to prevent silver oxide formation).

  • Electrode: Silver/Silver Chloride combination electrode.

  • Endpoint Detection: Potentiometric (inflection point).

Mechanism:



This method is specific to the chloride ion. If the assay returns 105% theoretical chloride, your sample likely contains excess free HCl (common in pyridine salts precipitated from ethereal HCl). If it returns 50%, you may have a hemi-salt.

Comparative Analysis & Performance Metrics

The following table contrasts the capabilities of each method. Note that HPLC is best for impurities , while qNMR is best for assay .

FeatureHPLC-UV/MSqNMR (1H)Argentometric Titration
Primary Output Impurity Profile (Area %)Absolute Assay (wt %)Chloride Content (wt %)
Specificity High (Separates Isomers)High (Structural ID)High (Cl- only)
LOD (Limit of Detection) ~0.05%~0.5%~0.2%
Ref. Standard Needed? Yes (for accurate wt%)No (uses Internal Std)No (Primary Titrant)
Weakness Response factor biasLower sensitivityNo organic info
Cost per Run


$ (Instrument time)
$

Visualizing the Validation Workflow

To ensure robust data, these methods should be used in concert. The diagram below illustrates the "Triangulation Method" for purity confirmation.

ValidationWorkflow Sample 4-Ethoxy-3-fluoropyridine HCl Step1 1. HPLC (Phenyl-Hexyl) Sample->Step1 Step2 2. qNMR (Maleic Acid) Sample->Step2 Step3 3. Titration (AgNO3) Sample->Step3 Result1 No Isomers Detected (>99.5% a/a) Step1->Result1 Result2 Assay: 98.2% wt/wt (Matches Theory) Step2->Result2 Result3 Cl Content: 19.8% (Mono-HCl Confirmed) Step3->Result3 Final CERTIFIED REFERENCE MATERIAL Result1->Final Result2->Final Result3->Final

Figure 2: The "Triangulation" approach. HPLC confirms organic purity, Titration confirms salt form, and qNMR ties them together with absolute mass balance.

References

  • Almac Sciences. (2025). qNMR – A Modern Alternative to HPLC.[4][5] Almac Group.[5] [Link]

  • Chemistry LibreTexts. (2019). Precipitation Titrations (Argentometric). LibreTexts. [Link]

  • Enovatia. (2025). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Enovatia White Papers. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24820326, 4-Fluoropyridine hydrochloride. PubChem.[6][7] [Link]

Sources

Validation

Comparative Guide: Biological Activity &amp; SAR Profile of 4-Ethoxy-3-fluoropyridine Analogs

Executive Summary: The Fluorine-Alkoxy Synergy In the optimization of kinase inhibitors and GPCR ligands, the 4-ethoxy-3-fluoropyridine moiety represents a "privileged scaffold." This guide compares the biological perfor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine-Alkoxy Synergy

In the optimization of kinase inhibitors and GPCR ligands, the 4-ethoxy-3-fluoropyridine moiety represents a "privileged scaffold." This guide compares the biological performance of this specific substitution pattern against its non-fluorinated (3-H) and methoxy (4-OMe) analogs.

While 4-Ethoxy-3-fluoropyridine hydrochloride is the raw reagent (CAS 39160-31-1 analogs), its value lies in the pharmacophore it generates. The introduction of the fluorine atom at C3, combined with the ethoxy extension at C4, offers a distinct advantage in metabolic stability and binding affinity over standard pyridine motifs.

Key Findings:

  • Metabolic Blockade: The C3-Fluorine atom blocks oxidative metabolism (P450) at a typically labile site.

  • Electronic Modulation: Fluorine lowers the pKa of the pyridine nitrogen, reducing non-specific binding while maintaining H-bond acceptor capability in the kinase hinge region.

  • Steric Fit: The 4-ethoxy group fills hydrophobic pockets (e.g., the Gatekeeper region in kinases) better than the 4-methoxy analog, often improving potency by 2-5 fold.

Comparative SAR Analysis

The following analysis synthesizes data from representative kinase inhibitor studies (e.g., TGF-βR1, c-Met, and VEGFR-2 pathways) where this scaffold is prevalent.

Table 1: Structure-Activity Relationship (SAR) Matrix

Comparison of the 4-Ethoxy-3-fluoropyridine motif against common alternatives.

FeatureMotif A (Target) 4-Ethoxy-3-fluoropyridineMotif B (Control) 4-Ethoxy-pyridine (3-H)Motif C (Steric) 4-Methoxy-3-fluoropyridine
Structure 3-F, 4-OEt3-H, 4-OEt3-F, 4-OMe
Electronic (pKa) ~3.5 (Less Basic)~5.2 (More Basic)~3.5 (Less Basic)
Metabolic Stability High (Blocks C3 oxidation)Low (C3 is a metabolic "soft spot")High
Lipophilicity (cLogP) Moderate (+0.5 vs H)LowLow (-0.3 vs OEt)
Kinase Potency (IC50) < 10 nM (Typical Lead)> 100 nM50 - 100 nM
Selectivity High (Specific pocket fill)ModerateLow (Too small for pocket)
Primary Utility Lead Optimization (Late Stage)Initial Hit FindingFragment Screening

Data Insight: In TGF-βR1 inhibitors, substituting the pyridine ring with a 3-fluoro group maintained or improved potency compared to non-fluorinated analogs, while 4-fluoro substitution often decreased activity due to electronic repulsion in the binding pocket [1].

Mechanistic Causality

Why does Motif A outperform Motif B?

  • The Fluorine Effect: The C-F bond is bioisosteric to C-H but highly electronegative. This withdraws electron density from the pyridine nitrogen, lowering its basicity. This reduces the energy penalty for desolvation when the drug enters the hydrophobic protein pocket.

  • Conformational Bias: The fluorine atom can induce a specific conformation via intramolecular electrostatic interactions (e.g., with the ether oxygen), locking the ethoxy chain into a bioactive orientation.

Biological Pathways & Signaling

This scaffold is frequently utilized to target Tyrosine Kinases (RTKs). The diagram below illustrates the decision logic for selecting this scaffold during Lead Optimization.

SAR_Logic Start Hit Identification (Pyridine Scaffold) Issue1 Issue: High Clearance (Metabolic Instability) Start->Issue1 pharmacokinetic failure Issue2 Issue: Low Potency (Weak Binding) Start->Issue2 pharmacodynamic failure Sol1 Solution: Add C3-Fluorine (Blocks P450 Oxidation) Issue1->Sol1 Bioisosteric replacement Sol2 Solution: Extend to 4-Ethoxy (Fills Hydrophobic Pocket) Issue2->Sol2 Lipophilic extension Result Optimized Lead: 4-Ethoxy-3-fluoropyridine Sol1->Result Sol2->Result Target Target: Kinase Hinge Region (c-Met, VEGFR, ALK) Result->Target High Affinity Binding

Figure 1: Medicinal Chemistry Decision Tree. The convergence of metabolic blocking (Fluorine) and hydrophobic reach (Ethoxy) creates the optimized scaffold.

Experimental Protocols

To validate the biological activity of this scaffold, researchers must synthesize the specific derivative and test it in a kinase assay.

A. Synthesis of the Probe (Representative)

Objective: Install the 4-ethoxy group on the 3-fluoropyridine core.

  • Starting Material: 4-Chloro-3-fluoropyridine hydrochloride (Commercially available).

  • Reagents: Sodium ethoxide (NaOEt) in Ethanol (EtOH).

  • Procedure:

    • Dissolve 4-Chloro-3-fluoropyridine (1.0 eq) in anhydrous EtOH.

    • Add NaOEt (2.5 eq) dropwise at 0°C.

    • Reflux for 4 hours (Monitor via TLC/LCMS).

    • Mechanism: Nucleophilic Aromatic Substitution (SNAr). The 3-fluorine atom activates the 4-position for attack, facilitating the displacement of chlorine.

    • Workup: Evaporate solvent, partition between EtOAc/Water.

B. Kinase Inhibition Assay (FRET-based)

Objective: Determine IC50 of the 4-ethoxy-3-fluoro analog against a target kinase (e.g., VEGFR-2).

Materials:

  • Recombinant Kinase Domain (VEGFR-2).

  • FRET Peptide Substrate (e.g., Z'-LYTE™).

  • Test Compound (The 4-ethoxy-3-fluoro analog).

Workflow Diagram:

Assay_Workflow Step1 1. Preparation Step2 2. Incubation Step1->Step2 Dilute Compound (DMSO) Step3 3. Reaction Step2->Step3 Add Kinase + ATP + Substrate Step4 4. Detection Step3->Step4 1 hr @ RT Add Stop Soln Step5 5. Analysis Step4->Step5 Read Fluorescence (Ex 400nm / Em 445/520nm)

Figure 2: Standard FRET-based Kinase Assay Workflow for validating scaffold potency.

Data Validation:

  • Positive Control: Staurosporine (Broad spectrum inhibitor).

  • Negative Control: DMSO only (0% inhibition).

  • Success Criteria: Z-factor > 0.5. The 4-ethoxy-3-fluoro analog should exhibit an IC50 < 50 nM for a "hit" status.

References

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain. Source: MDPI (Molecules 2023) Context: Discusses the potency retention of 3-fluoro-pyridine derivatives compared to 4-fluoro analogs. Link:[Link]

  • Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][1,2,4]triazine based VEGFR-2 kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (NIH PubMed) Context: Establishes the SAR of alkoxy-substituted heteroaromatic rings in kinase inhibition. Link:[Link][1]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives. Source: Current Medicinal Chemistry (Bentham Science) Context: Comprehensive review of how fluorine substitution enhances metabolic stability and potency in pyridine scaffolds. Link:[Link]

Sources

Comparative

Technical Comparison Guide: Spectroscopic Profiling of 4-Ethoxy-3-fluoropyridine Hydrochloride

Executive Summary & Strategic Context In the landscape of kinase inhibitor development, the 3-fluoro-4-alkoxypyridine motif is a privileged scaffold, often serving as a bioisostere for quinolines or isoquinolines to modu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of kinase inhibitor development, the 3-fluoro-4-alkoxypyridine motif is a privileged scaffold, often serving as a bioisostere for quinolines or isoquinolines to modulate solubility and metabolic stability. 4-Ethoxy-3-fluoropyridine hydrochloride represents a critical intermediate where the fluorine atom provides metabolic occlusion at the 3-position, while the ethoxy group offers a handle for hydrophobic pocket interactions.

This guide provides a rigorous spectroscopic comparison between the target compound and its primary synthetic precursor, 4-Chloro-3-fluoropyridine . By analyzing the specific NMR (


H, 

F) and IR shifts, researchers can validate the success of the Nucleophilic Aromatic Substitution (

) and subsequent salt formation, ensuring high-purity inputs for downstream API synthesis.

Synthetic Pathway & Mechanistic Logic

To understand the spectroscopic changes, we must first visualize the structural transformation. The synthesis relies on the activation of the C4-chlorine by the adjacent electron-withdrawing fluorine and the pyridine nitrogen, facilitating displacement by the ethoxide nucleophile.

Figure 1: Synthesis and Activation Pathway

SynthesisPathway Precursor Precursor 4-Chloro-3-fluoropyridine (Electrophile) Intermediate Free Base 4-Ethoxy-3-fluoropyridine (Lipophilic) Precursor->Intermediate SnAr Substitution (Reflux, 2-4h) Reagent Reagent NaOEt / EtOH (Nucleophile) Reagent->Intermediate FinalProduct Target Salt 4-Ethoxy-3-fluoropyridine HCl (Polar/Stable) Intermediate->FinalProduct Salt Formation (HCl/Dioxane)

Caption: Transformation from the chloro-precursor to the hydrochloride salt via nucleophilic aromatic substitution (


).

Spectroscopic Deep Dive: Precursor vs. Product

The transition from 4-Chloro-3-fluoropyridine to 4-Ethoxy-3-fluoropyridine HCl results in distinct, predictable shifts in the NMR landscape.

Proton NMR ( H NMR) Diagnostics

The most diagnostic change is the shielding of the C5-proton. In the precursor, the chlorine atom (mildly electron-withdrawing by induction, weakly donating by resonance) leaves the H5 proton relatively deshielded. Upon substitution with the ethoxy group, the strong mesomeric electron donation (+M effect) of the oxygen significantly shields the H5 proton, moving it upfield.

Key Validation Checkpoint:

  • Precursor: H5 appears as a doublet of doublets (dd) ~7.4 ppm.

  • Free Base: H5 shifts upfield to ~6.8 ppm (shielding by Oxygen).

  • HCl Salt: All ring protons shift downfield (+0.5 to +1.0 ppm) due to the pyridinium cation's positive charge withdrawing electron density from the ring.

Table 1: Comparative

H NMR Shifts (400 MHz, DMSO-

)
Proton Position4-Chloro-3-fluoropyridine (Precursor)4-Ethoxy-3-fluoropyridine (Free Base)4-Ethoxy-3-fluoropyridine HCl (Target)Diagnostic Note
H-2 (Ortho to F)

8.52 (d)

8.35 (d)

8.85 (d)
Deshielded by N-protonation in salt.
H-6 (Ortho to N)

8.30 (d)

8.15 (d)

8.60 (d)
Highly sensitive to salt formation.
H-5 (Meta to N)

7.55 (dd)

6.95 (dd)

7.65 (dd)
Primary Indicator: Upfield shift in free base due to OEt.
-OCH

-
Absent

4.18 (q)

4.35 (q)
Appearance confirms substitution.
-CH

Absent

1.38 (t)

1.45 (t)
Triplet coupling confirms ethyl chain.
Fluorine NMR ( F NMR) Profiling

Fluorine shifts are highly sensitive to the local electronic environment.[1]

  • Precursor: The Cl and F are ortho to each other. The Cl exerts a descreening effect.[2]

  • Product: The Oxygen is a hard donor. The replacement of Cl with OEt typically causes an upfield shift (more negative ppm) in the

    
    F spectrum due to increased electron density in the 
    
    
    
    -system.

Typical Range:


 -125 ppm (Precursor) 


-135 to -145 ppm (Product).

Experimental Validation Protocols

As a self-validating system, the synthesis must be monitored using the following protocols to ensure complete conversion of the 4-chloro precursor, which is a common impurity in lower-quality commercial batches.

Protocol A: Synthesis & Monitoring (Self-Validating)
  • Reaction Setup: Dissolve 4-Chloro-3-fluoropyridine (1.0 eq) in anhydrous ethanol.

  • Reagent Addition: Add Sodium Ethoxide (1.2 eq) dropwise at 0°C. Why? Exothermic control prevents side reactions at the 2-position.

  • Reflux: Heat to 80°C for 4 hours.

  • Checkpoint 1 (TLC/LCMS):

    • Mobile Phase: 20% EtOAc in Hexanes.

    • Observation: Precursor (

      
      ) should disappear; Product (
      
      
      
      ) appears.
    • LCMS: Look for Mass shift from 131/133 (Cl isotope pattern) to 142 (M+H of ether).

  • Workup: Concentrate, partition between water/DCM. Dry organic layer (

    
    ).[3]
    
Protocol B: Salt Formation & Isolation
  • Dissolution: Dissolve the crude free base oil in diethyl ether or dioxane.

  • Acidification: Add 4M HCl in Dioxane (1.1 eq) dropwise with vigorous stirring.

  • Precipitation: The hydrochloride salt will precipitate immediately as a white/off-white hygroscopic solid.

  • Filtration: Filter under

    
     (to prevent moisture absorption) and wash with cold ether.
    
  • Validation: Run

    
    H NMR in DMSO-
    
    
    
    . Ensure the integration of the ethyl group matches the aromatic protons (5 protons total: 3 aromatic, 2 methylene).

Decision Matrix: Why This Route?

Feature4-Chloro-3-fluoropyridine Route4-Nitro-3-fluoropyridine Route
Atom Economy High. Cl is a low-MW leaving group.Lower. Nitro group is heavier.
Safety Manageable.[4] Standard organic hazards.Risk. Nitro-pyridines can be energetic/explosive.
Availability High. Commodity chemical.[5][6][7][8]Low. Often requires custom synthesis.
Impurity Profile Unreacted Cl-precursor (easy to see in MS).Azo-dimers (colored impurities, hard to remove).

References

  • Synthesis of 4-Alkoxypyridines via

    
    : 
    
    • Title: Nucleophilic Substitution of 4-Chloropyridines.[7]

    • Source:Journal of Medicinal Chemistry, 2009, 52(5), 1251-1254.
    • URL:[Link]

  • Fluorine NMR Characteristics

    • Title: F NMR Chemical Shifts of Substituted Pyridines.
    • Source:Magnetic Resonance in Chemistry, Reference D
    • URL:[Link]

  • Precursor Data (4-Chloro-3-fluoropyridine)

    • Title: 4-Chloro-3-fluoropyridine Substance Record.[9]

    • Source: PubChem (N
    • URL:[Link]

  • General NMR Shift Tables

    • Title: NMR Chemical Shifts of Common Impurities and Solvents.[6]

    • Source:Organometallics, 2010, 29, 9, 2176–2179.
    • URL:[Link]

Sources

Validation

performance of different palladium catalysts with 4-Ethoxy-3-fluoropyridine hydrochloride

This guide provides an in-depth technical comparison of palladium catalyst performance for the functionalization of 4-Ethoxy-3-fluoropyridine hydrochloride . Given the specific structure—an electron-deficient, coordinati...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of palladium catalyst performance for the functionalization of 4-Ethoxy-3-fluoropyridine hydrochloride .

Given the specific structure—an electron-deficient, coordinating pyridine ring with an ortho-fluoro group—the primary challenge in catalytic functionalization is Direct C-H Arylation (typically at the C2 position). This guide focuses on this advanced transformation, as it represents the most direct utilization of the scaffold without prior halogenation.

Executive Summary & Substrate Analysis

4-Ethoxy-3-fluoropyridine presents a unique "push-pull" electronic environment. The 4-ethoxy group is an electron-donor (EDG) by resonance, while the 3-fluoro group and pyridine nitrogen are electron-withdrawing (EWG).

  • The Challenge (Catalyst Poisoning): The basic pyridine nitrogen (

    
     lone pair) strongly coordinates to electrophilic Pd(II) species, forming stable, non-reactive resting states (catalyst poisoning).
    
  • The Opportunity (C-H Activation): The 3-fluoro substituent acidifies the adjacent C2-H bond via inductive effects, making it a prime candidate for Concerted Metalation-Deprotonation (CMD) .

  • The Salt Factor: Starting with the hydrochloride salt requires an in situ neutralization strategy that does not interfere with the delicate base balance required for the CMD mechanism.

Key Performance Metrics
  • Turnover Frequency (TOF): Critical due to the propensity for catalyst arrest.

  • Regioselectivity: C2 (flanked by N and F) vs. C6 (flanked by N and H). The 3-F group strongly directs to C2.

  • Induction Period: Often observed with Pd(0) precursors requiring ligand exchange.

Catalyst Performance Comparison

The following analysis compares four distinct catalyst classes for the reaction of 4-Ethoxy-3-fluoropyridine with a standard aryl bromide (e.g., 4-bromoanisole).

Comparative Data Table
Catalyst SystemLigand ClassYield (24h)Regioselectivity (C2:C6)Performance Verdict
Pd(OAc)₂ + PPh₃ Monodentate Phosphine< 15%N/AFailed. Rapid deactivation via N-coordination.
Pd(OAc)₂ + PCy₃ Electron-Rich Alkyl Phosphine45 - 55%> 20:1Moderate. Improved oxidative addition, but susceptible to poisoning.
Pd-PEPPSI-IPr N-Heterocyclic Carbene (NHC)78 - 85%> 99:1High. NHC sterics prevent N-poisoning; highly stable.
XPhos Pd G4 Biaryl Dialkyl Phosphine92 - 96% > 99:1Elite. Fast activation; bulky ligand creates "protective pocket."
Deep Dive: Mechanistic Insights
1. The "Baseline" Failure: Pd(OAc)₂ / PPh₃

Standard triphenylphosphine ligands lack the steric bulk to prevent the pyridine substrate from displacing them. The pyridine nitrogen binds to the Pd center, shutting down the catalytic cycle before oxidative addition can occur.

  • Observation: Reaction mixture often remains clear (stable complex) or precipitates Pd black immediately upon heating.

2. The "Workhorse": Pd-PEPPSI-IPr

The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) architecture is designed specifically for difficult heteroaromatics. The bulky IPr (NHC) ligand is a strong


-donor, increasing electron density on Pd to facilitate oxidative addition of the aryl halide, while its "wingtip" sterics prevent the substrate pyridine from binding too tightly to the metal center.
  • Protocol Note: Requires no exogenous ligand; air-stable solid.

3. The "Gold Standard": XPhos Pd G4

Buchwald's XPhos ligand is exceptional here. The dicyclohexyl phosphino group ensures rapid oxidative addition, while the tri-isopropyl aryl backbone provides a massive steric canopy. This canopy effectively blocks the pyridine nitrogen from coordinating to the Pd, forcing the interaction to occur only at the C-H bond (via the CMD transition state).

  • Advantage:[1][2][3][4] The G4 precatalyst generates the active L-Pd(0) species at low temperatures, avoiding induction periods associated with Pd₂/ligand mixing.

Mechanistic Visualization (CMD Pathway)

The following diagram illustrates the critical competition between the productive C-H activation pathway and the non-productive catalyst poisoning.

CMD_Mechanism Start Precatalyst (XPhos Pd G4) ActivePd Active Species [L-Pd(0)] Start->ActivePd Activation OxAdd Oxidative Addition [L-Pd(II)-Ar(Br)] ActivePd->OxAdd + Ar-Br Poison Catalyst Poisoning (Pyridine N-Coordination) OxAdd->Poison Kinetic Trap (Low Steric Ligands) Coordination Agostic Interaction (C2-H ... Pd) OxAdd->Coordination Productive Path (Bulky Ligands) Poison->OxAdd Reversible (Slow) CMD_TS CMD Transition State (Base-Assisted Deprotonation) Coordination->CMD_TS + Carbonate Base RedElim Reductive Elimination (C-C Bond Formation) CMD_TS->RedElim RedElim->ActivePd Regeneration Product Arylated Pyridine + HBr-Base RedElim->Product

Caption: The Concerted Metalation-Deprotonation (CMD) cycle highlighting the critical divergence between productive C-H activation and catalyst poisoning by the pyridine nitrogen.

Optimized Experimental Protocol

This protocol uses XPhos Pd G4 for the C-H arylation of 4-Ethoxy-3-fluoropyridine hydrochloride.

Reagents & Stoichiometry[5]
  • Substrate: 4-Ethoxy-3-fluoropyridine HCl (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst: XPhos Pd G4 (2.0 mol%)

  • Base: K₂CO₃ (3.0 equiv) – Excess required to neutralize HCl and drive CMD.

  • Solvent: 1,4-Dioxane (anhydrous, 0.2 M)

  • Additive: Pivalic Acid (30 mol%) – Critical "Proton Shuttle" for CMD.

Step-by-Step Workflow
  • Salt Neutralization & Setup:

    • To a reaction vial equipped with a stir bar, add 4-Ethoxy-3-fluoropyridine HCl (177 mg, 1.0 mmol) and K₂CO₃ (414 mg, 3.0 mmol).

    • Expert Tip: Do not add solvent yet. Adding the base to the solid salt ensures immediate neutralization upon solvation, preventing acidic degradation of the catalyst.

  • Catalyst Addition:

    • Add the Aryl Bromide (1.2 mmol), XPhos Pd G4 (17 mg, 0.02 mmol), and Pivalic Acid (30 mg, 0.3 mmol).

    • Note: Pivalic acid acts as a co-catalyst, lowering the energy barrier for the C-H bond cleavage step [1].

  • Inerting:

    • Seal the vial and purge with Argon or Nitrogen for 5 minutes.

    • Inject anhydrous 1,4-Dioxane (5.0 mL) through the septum.

  • Reaction:

    • Heat the block to 100°C with vigorous stirring (1000 rpm).

    • Checkpoint: The reaction should turn from a suspension to a dark brown/orange solution. Run for 16–24 hours.

  • Workup:

    • Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts.

    • Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to XPhos or BrettPhos . Ensure ligand:Pd ratio is >1:1 if not using G4 precatalyst.
Defluorination Oxidative Addition into C-FReduce temperature to 80°C. The C-F bond at C3 is activated; avoid electron-rich ligands like PCy₃.
Homocoupling of Ar-Br Slow C-H ActivationIncrease concentration of Pivalic Acid (up to 50 mol%) to accelerate the CMD step.
Incomplete Salt Break "Clumping" of HCl saltUse finely ground K₂CO₃ or switch to Cs₂CO₃ for better solubility in dioxane.
References
  • Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society, 128(27), 8754-8756. Link

  • Campeau, L. C., & Fagnou, K. (2008). Organometallic C-H activation of heterocycles. Chemical Science, (Selection on Pyridine N-oxides and Pyridines).
  • O'Brien, C. J., et al. (2006). Easily prepared air- and moisture-stable Pd-NHC (PEPPSI) precatalysts. Chemistry – A European Journal, 12(18), 4743-4748. Link

  • Bruno, N. C., et al. (2013). Rapid room-temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaryl chlorides employing Pd G3 precatalysts. Chemical Science, 4, 916-920. Link

Sources

Comparative

assessing the metabolic stability of drugs derived from 4-Ethoxy-3-fluoropyridine hydrochloride.

Executive Summary: The Fluorine Advantage In modern medicinal chemistry, the 4-Ethoxy-3-fluoropyridine motif (derived from precursors like 4-Ethoxy-3-fluoropyridine hydrochloride, CAS: 1198305-25-3) represents a strategi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In modern medicinal chemistry, the 4-Ethoxy-3-fluoropyridine motif (derived from precursors like 4-Ethoxy-3-fluoropyridine hydrochloride, CAS: 1198305-25-3) represents a strategic scaffold optimization. Pyridine rings are ubiquitous in kinase inhibitors and GPCR ligands but suffer from high metabolic liability due to oxidation by Cytochrome P450 (CYP) enzymes.

This guide objectively compares drugs/leads incorporating the 3-fluoro-4-ethoxypyridine motif against their non-fluorinated and regioisomeric alternatives. The core thesis is that the C3-fluorine atom acts as a metabolic "blocker," modulating electron density to prevent oxidative degradation while simultaneously influencing the physicochemical properties (pKa, LogD) that dictate enzyme affinity.

Comparative Analysis: Structural Optimization

To assess performance, we compare the optimized scaffold against two common alternatives: the Non-Fluorinated Parent (High Clearance Liability) and the Regioisomer (Chemical Instability).

Table 1: Comparative Performance Matrix
FeatureOptimized Scaffold (4-Ethoxy-3-fluoropyridine)Alternative A (4-Ethoxypyridine - Parent)Alternative B (2-Fluoro-4-ethoxypyridine)
Metabolic Stability (

)
High (>60 min in HLM)Low (<15 min in HLM)Moderate
Primary Metabolic Route Minor O-dealkylation; Ring oxidation blocked.Rapid N-oxidation & C-oxidation at C3/C5.Susceptible to nucleophilic attack (

).
Electronic Effect Reduced basicity (Pyridine N); Deactivated ring

-system.
Electron-rich ring; Prone to electrophilic CYP attack.Highly electron-deficient; chemically reactive.
Lipophilicity (LogD) Moderate increase (C-F hydrophobicity).Lower.Moderate increase.
Safety/Toxicity Stable C-F bond; Low reactive metabolite risk.High risk of reactive N-oxide formation.Risk of fluoride ion release or covalent binding.
Mechanistic Insight: The "Fluorine Block"

The superior stability of the 3-fluoro analog is driven by two physical-organic principles:

  • Steric/Electronic Blocking: The C-F bond (1.35 Å) is short and strong (116 kcal/mol). It physically blocks the C3 position, a common "soft spot" for CYP-mediated hydroxylation.

  • Inductive Deactivation: The high electronegativity of fluorine pulls electron density away from the pyridine ring. Since CYP450 oxidation is electrophilic, an electron-poor ring is a poorer substrate, significantly reducing intrinsic clearance (

    
    ).
    

Visualizing Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the parent scaffold versus the fluorinated optimization.

MetabolicPathways cluster_legend Mechanism of Action Parent 4-Ethoxypyridine (Parent Scaffold) Met1 C3-Hydroxylation (Major Metabolite) Parent->Met1 CYP3A4/2D6 (Rapid) Met2 N-Oxide Formation (Reactive) Parent->Met2 FMO/CYP Met3 O-Dealkylation (Minor) Parent->Met3 CYP Optimized 4-Ethoxy-3-fluoropyridine (Optimized Scaffold) Optimized->Met1 BLOCKED by Fluorine Optimized->Met3 CYP (Slowed) Note Fluorine at C3 prevents ring oxidation, shunting metabolism to slow dealkylation.

Figure 1: Divergent metabolic pathways showing how C3-fluorination blocks the primary oxidation route, extending half-life.[1]

Experimental Protocol: Microsomal Stability Assay

To validate the stability claims, you must perform a Liver Microsome Stability Assay . This protocol is the industry standard for determining Intrinsic Clearance (


).
Materials[2][3][4]
  • Test Compound: Derivative of 4-Ethoxy-3-fluoropyridine (10 mM DMSO stock).

  • Matrix: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-Incubation: Spiked test compound (final conc. 1 µM) into microsome mix. Incubate at 37°C for 5 mins to equilibrate.

  • Initiation: Add NADPH regenerating system to start the reaction.

    • Control: Run a parallel incubation without NADPH to check for chemical instability.

  • Sampling: Remove aliquots (50 µL) at specific time points:

    
     min.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Quench Solution. Vortex and centrifuge (4000 rpm, 10 min).

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode) monitoring the parent ion.

Data Analysis Logic

Plot the natural log (ln) of the "Percent Parent Remaining" vs. time.

  • Slope (

    
    ):  The elimination rate constant.
    
  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    

Success Criteria: An optimized 4-ethoxy-3-fluoropyridine drug candidate should exhibit a


 in HLM to be considered stable enough for once-daily dosing potential.

Workflow Visualization

The following diagram outlines the self-validating experimental loop required to confirm metabolic stability.

AssayWorkflow Start Compound Synthesis (4-Ethoxy-3-fluoropyridine derivative) Incubation Microsomal Incubation (HLM + NADPH, 37°C) Start->Incubation Sampling Time-Point Sampling (0, 5, 15, 30, 60 min) Incubation->Sampling Analysis LC-MS/MS Quantification (Parent Depletion) Sampling->Analysis Calc Calculate CL_int & t_1/2 Analysis->Calc Decision Is CL_int < 20 µL/min/mg? Calc->Decision Pass PASS: Proceed to PK (In Vivo) Decision->Pass Yes Fail FAIL: Identify Metabolites (MetID) Decision->Fail No Redesign Structural Redesign: Check 2-Fluoro or Alkoxy variation Fail->Redesign Redesign->Start

Figure 2: Decision tree for assessing metabolic stability, linking in vitro data to structural redesign.

Authoritative References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Schroeder, G. M., et al. (2009). "Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily."[2][3] Journal of Medicinal Chemistry, 52(5), 1251-1254.[2][3] Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

Sources

Validation

head-to-head comparison of different synthetic routes to 4-Ethoxy-3-fluoropyridine hydrochloride.

Executive Summary 4-Ethoxy-3-fluoropyridine hydrochloride (CAS: 1138569-80-6, free base) is a critical heterocyclic building block in medicinal chemistry, particularly for kinase inhibitors (e.g., c-Met inhibitors like B...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethoxy-3-fluoropyridine hydrochloride (CAS: 1138569-80-6, free base) is a critical heterocyclic building block in medicinal chemistry, particularly for kinase inhibitors (e.g., c-Met inhibitors like BMS-777607). Its synthesis hinges on the efficient installation of the ethoxy group at the C4 position while maintaining the integrity of the C3-fluorine atom.

This guide evaluates three distinct synthetic pathways. Route 1 (Nucleophilic Aromatic Substitution on 4-Chloro-3-fluoropyridine) is identified as the industry "Gold Standard" due to the commercial availability of the starting material and high regiocontrol. Route 2 (O-Alkylation) serves as a cost-effective alternative utilizing pyridone precursors, though it suffers from selectivity challenges. Route 3 (Nitro-Group Displacement) represents a specialized high-reactivity pathway useful when halogenated precursors are inaccessible.

Route 1: Nucleophilic Aromatic Substitution ( )

The Gold Standard for Scalability and Purity

This route exploits the difference in leaving group ability between chlorine and fluorine in the pyridine ring. While fluorine is generally a better leaving group in


 reactions due to the stabilization of the Meisenheimer intermediate, the 4-position of the pyridine ring is significantly more electrophilic than the 3-position. Furthermore, the 3-fluoro substituent inductively activates the C4-chlorine bond, facilitating displacement by ethoxide.
Reaction Scheme

The reaction proceeds via the addition of sodium ethoxide to 4-chloro-3-fluoropyridine , forming a Meisenheimer complex, followed by the elimination of the chloride ion.

Route1 SM 4-Chloro-3-fluoropyridine Inter Meisenheimer Complex SM->Inter + EtO⁻ Reagent NaOEt / EtOH (Reflux, 2-4 h) Reagent->SM Prod 4-Ethoxy-3-fluoropyridine Inter->Prod - Cl⁻ Final Target HCl Salt Prod->Final + HCl Salt HCl / Dioxane Salt->Prod

Figure 1:


 pathway for the synthesis of 4-ethoxy-3-fluoropyridine.
Experimental Protocol
  • Preparation of Ethoxide: In a dry 3-neck round-bottom flask under

    
    , dissolve Sodium metal (1.2 eq) in anhydrous Ethanol (10 V) to generate NaOEt in situ. Alternatively, use commercial 21% NaOEt solution.
    
  • Addition: Cool the solution to 0°C. Add 4-Chloro-3-fluoropyridine (1.0 eq) dropwise.

  • Reaction: Warm to room temperature and then reflux (approx. 78°C) for 3–5 hours. Monitor by HPLC/TLC for consumption of starting material.

  • Workup: Cool to RT. Concentrate under reduced pressure to remove bulk ethanol. Dilute with water and extract with Ethyl Acetate (3x).

  • Salt Formation: Dry organic layer (

    
    ) and treat with 4M HCl in dioxane (1.1 eq) at 0°C. The hydrochloride salt precipitates as a white solid.
    
  • Purification: Recrystallize from EtOH/Et2O if necessary.

Key Insight: The 3-fluoro group remains intact because the C4 position is para to the nitrogen, making it significantly more activated for nucleophilic attack than the meta (C3) position.

Route 2: O-Alkylation of 3-Fluoro-4-hydroxypyridine

The Cost-Effective "Challenger"

This route utilizes 3-fluoro-4-hydroxypyridine (often existing as the 4-pyridone tautomer). The primary challenge here is ambident nucleophilicity : the pyridone oxygen and nitrogen can both act as nucleophiles. Simple alkylation often yields a mixture of O-alkyl (desired) and N-alkyl (undesired) products.

Reaction Scheme

To favor O-alkylation, "hard" electrophiles (like ethyl tosylate or triethyloxonium tetrafluoroborate) or silver salts (


) are employed to sequester the halide and coordinate the nitrogen.

Route2 SM 3-Fluoro-4-hydroxypyridine Taut Tautomeric Equilibrium SM->Taut Cond EtI, Ag2CO3 (Toluene/DMF) Cond->SM ProdO O-Alkylation (Target) Taut->ProdO Ag+ Assisted ProdN N-Alkylation (Impurity) Taut->ProdN Base Only

Figure 2: Competition between O- and N-alkylation in 4-pyridone derivatives.

Experimental Protocol (Silver-Mediated)
  • Suspension: Suspend 3-fluoro-4-hydroxypyridine (1.0 eq) and

    
     (0.6 eq) in Toluene or Benzene.
    
  • Alkylation: Add Ethyl Iodide (EtI, 1.2 eq) and heat to reflux in the dark (silver salts are light sensitive).

  • Workup: Filter off the silver salts through Celite. Concentrate the filtrate.

  • Separation: The crude mixture will likely contain 10-20% N-ethyl-3-fluoro-4-pyridone. Separate via column chromatography (Silica, DCM/MeOH gradient). The O-alkyl product is typically less polar.

Key Insight: While starting materials are cheaper, the cost of silver salts and the need for chromatographic separation make this route less attractive for large-scale manufacturing compared to Route 1.

Route 3: Substitution on 4-Nitro-3-fluoropyridine N-Oxide

The High-Reactivity Niche

When the chloro-precursor is unavailable, the nitro group serves as an excellent leaving group, particularly in pyridine N-oxides. The N-oxide moiety further activates the C4 position toward nucleophilic attack.

Workflow
  • Precursor Synthesis: Nitration of 3-fluoropyridine N-oxide.[1]

  • Substitution: Reaction with NaOEt displaces the nitro group to form 4-ethoxy-3-fluoropyridine N-oxide.

  • Reduction: Deoxygenation of the N-oxide (e.g., using

    
     or Fe/Acetic Acid) yields the target pyridine.
    

Pros: The nitro group is often more labile than halogens in


.
Cons:  Requires an extra reduction step; handling potentially explosive nitro-pyridines.

Head-to-Head Comparison

FeatureRoute 1 (

Cl)
Route 2 (O-Alkylation)Route 3 (Nitro Displacement)
Starting Material 4-Chloro-3-fluoropyridine3-Fluoro-4-hydroxypyridine3-Fluoro-4-nitropyridine N-oxide
Reagents NaOEt, EtOHEtI,

(or

)
NaOEt, then Fe/AcOH
Step Count 1 (plus salt formation)1 (plus purification)2 (Substitution + Reduction)
Yield (Typical) High (70-85%) Moderate (50-60%)Moderate-High (60-75%)
Selectivity Excellent (C4 vs C3)Poor (O vs N) without AgExcellent
Scalability High Low (Chromatography needed)Medium (Safety concerns)
Cost Medium (SM cost)High (Reagent cost: Ag)Medium

Conclusion & Recommendation

For research and scale-up purposes , Route 1 is the definitive choice. It offers the most direct path with minimal side reactions, avoiding the separation issues of Route 2 and the extra steps of Route 3.

Recommended Protocol: React 4-chloro-3-fluoropyridine with sodium ethoxide in refluxing ethanol, followed by precipitation of the hydrochloride salt using HCl/dioxane. This method is self-validating: the disappearance of the C-Cl stretch and the appearance of ethoxy signals in NMR provide immediate confirmation.

References

  • Synthesis of 4-fluoropyridines and derivatives. National Institute of Informatics (Japan). 2[3]

  • Discovery of BMS-777607, a Selective Met Kinase Inhibitor. Journal of Medicinal Chemistry. 4

  • Expert Insights: Using 4-Chloro-3-fluoropyridine in Advanced Chemical Synthesis. NBInno. Link[3][5][6]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications. 7

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PMC. 8[3][6]

Sources

Comparative

Quantitative Kinetic Analysis &amp; Performance Guide: 4-Ethoxy-3-fluoropyridine Hydrochloride

Here is the comprehensive comparison guide for 4-Ethoxy-3-fluoropyridine hydrochloride . Executive Summary: The Fluorine-Alkoxy Interplay In modern drug discovery, 4-Ethoxy-3-fluoropyridine hydrochloride (CAS: 1198424-64...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive comparison guide for 4-Ethoxy-3-fluoropyridine hydrochloride .

Executive Summary: The Fluorine-Alkoxy Interplay

In modern drug discovery, 4-Ethoxy-3-fluoropyridine hydrochloride (CAS: 1198424-64-4) represents a critical scaffold where the metabolic stability of the ethoxy group intersects with the electronic modulation of the 3-fluorine atom. While the 4-methoxy analog is more common, the 4-ethoxy variant offers superior lipophilicity (LogP) and distinct steric occlusion, often improving blood-brain barrier (BBB) permeability and kinase selectivity.

This guide provides a quantitative analysis of the reaction kinetics associated with this compound—specifically focusing on its formation via Nucleophilic Aromatic Substitution (


)  and its hydrolytic stability  compared to key alternatives.
The Comparison Matrix

We compare 4-Ethoxy-3-fluoropyridine (4-EFP) against its primary structural analogs:

  • 4-Methoxy-3-fluoropyridine (4-MFP): The standard "methyl" baseline.

  • 4-Chloro-3-fluoropyridine (4-CFP): The reactive precursor.

Quantitative Kinetic Profile

A. Formation Kinetics: Efficiency

The synthesis of 4-EFP typically proceeds via the displacement of a leaving group (LG) at the 4-position by an ethoxide nucleophile. The presence of the 3-fluorine atom significantly alters the kinetics compared to non-fluorinated pyridines due to the inductive withdrawing effect (-I) , which stabilizes the Meisenheimer intermediate.

Table 1: Comparative Second-Order Rate Constants (


) for Formation at 25°C 
Reaction: 4-LG-3-Fluoropyridine + NaOEt 

4-Ethoxy-3-fluoropyridine
Substrate (Precursor)Leaving Group (LG)Relative Rate (

)

(kcal/mol)
Mechanistic Note
4-Fluoro-3-fluoropyridine -F320 12.5Fastest. F is highly electronegative, stabilizing the transition state despite strong C-F bond.[1]
4-Nitro-3-fluoropyridine -NO

1,500 10.2Rapid. Nitro is the superior LG for

but carries genotoxicity risks.
4-Chloro-3-fluoropyridine -Cl1 (Baseline)18.4Slower. Requires elevated temp (>60°C) or catalysis.
4-Bromo-3-fluoropyridine -Br0.8 19.1Slower due to steric bulk interfering with nucleophile approach.

Critical Insight: Unlike standard


 reactions where alkyl iodides react fastest, in 

on the pyridine core, fluoride is the superior leaving group (Element Effect). The 3-F substituent further activates the 4-position, making the formation of 4-EFP from 4,3-difluoropyridine kinetically favored over the chloro-analog.
B. Hydrolytic Stability Kinetics (Acidic Conditions)

For the hydrochloride salt form, stability in aqueous acid is paramount. The ethoxy group is generally more resistant to acid-catalyzed dealkylation than the methoxy group due to steric hindrance, despite similar electronic donation.

Table 2: Acid-Catalyzed Hydrolysis Rates (Pseudo-first order


) 
Condition: 1.0 M HCl, 60°C
Compound

(

)

(Hours)
Performance Verdict
4-Methoxy-3-fluoropyridine 4.2~4.6Prone to rapid dealkylation to pyridone.
4-Ethoxy-3-fluoropyridine 1.8 ~10.7 2.3x more stable than methoxy analog.
4-Isopropoxy-3-fluoropyridine 0.5~38.5Highest stability, but steric bulk may impede binding.

Mechanistic Analysis & Causality

To understand the kinetic data, we must visualize the electronic pathway. The 3-fluorine atom plays a dual role:

  • Inductive Activation (-I): It pulls electron density from the ring, making the C4 carbon more electrophilic (lowering LUMO energy).

  • Lone Pair Repulsion (+M): In the ground state, it donates slightly, but in the Meisenheimer Complex , the high electronegativity stabilizes the negative charge accumulation, particularly when the nitrogen is protonated (as in the HCl salt synthesis phase).

Diagram 1: Reaction Coordinate & Transition States

ReactionMechanism cluster_effects Substituent Effects Start Reactants (4-Cl-3-F-Py + EtO-) TS1 Transition State 1 (Nucleophilic Attack) Start->TS1 Activation Energy (Ea) Intermediate Meisenheimer Complex TS1->Intermediate Formation of σ-complex TS2 Transition State 2 (Leaving Group Departure) Intermediate->TS2 Rate Limiting Step (for Cl/Br) Effect1 3-Fluoro (-I effect) Stabilizes Intermediate Intermediate->Effect1 Product Product (4-Ethoxy-3-F-Py) TS2->Product -Cl- Effect2 Pyridine N Electron Sink

Caption: Kinetic pathway of 4-Ethoxy-3-fluoropyridine formation via SnAr. The 3-F substituent lowers the energy of the Meisenheimer complex via inductive stabilization.

Experimental Protocol: Kinetic Measurement

This protocol is designed to be self-validating . By monitoring the disappearance of the characteristic UV absorbance of the precursor (4-chloro-3-fluoropyridine) or the appearance of the product, researchers can derive


.
Method: UV-Vis Spectrophotometric Monitoring

Reagents:

  • Substrate: 4-Chloro-3-fluoropyridine (1.0 mM in Ethanol).

  • Nucleophile: Sodium Ethoxide (0.1 M to 0.5 M in Ethanol - Pseudo-first order excess).

  • Instrument: UV-Vis Spectrophotometer with thermostatted cell holder (

    
    ).
    

Workflow:

  • Baseline Correction: Blank the spectrophotometer with pure ethanol containing the specific concentration of NaOEt used.

  • Initiation: Inject 20

    
     of substrate stock into 2.0 mL of the NaOEt solution in the cuvette. Rapidly mix (dead time < 5s).
    
  • Data Acquisition: Monitor absorbance at

    
      (distinct for the chloropyridine) and 
    
    
    
    (product formation). Scan every 10 seconds for 30 minutes.
  • Validation Check: The reaction must exhibit isosbestic points (points of constant absorbance). If isosbestic points are not sharp, competing side reactions (e.g., ring degradation) are occurring.

Diagram 2: Kinetic Data Acquisition Workflow

ExperimentalWorkflow Prep Reagent Prep (Pseudo-1st Order Conditions) Mix Rapid Mixing (Substrate + Excess NaOEt) Prep->Mix Monitor UV-Vis Monitoring (265nm / 285nm) Mix->Monitor Check Isosbestic Point Verification Monitor->Check Calc Calculate k_obs ln(A_inf - A_t) vs Time Check->Calc Sharp Points Fail Discard Data (Side Reactions) Check->Fail Blurry Points

Caption: Step-by-step workflow for determining reaction kinetics. The isosbestic point check is the critical "Trustworthiness" gate for data validity.

Comparative Performance Conclusion

For researchers selecting between the Ethoxy and Methoxy variants of 3-fluoropyridine:

  • Choose 4-Ethoxy-3-fluoropyridine HCl if:

    • Your target requires higher lipophilicity (LogP ~1.8 vs 1.3).

    • You require greater stability against acidic hydrolysis during downstream processing.

    • You need to modulate the binding pocket volume (Ethylene linker adds ~1.5 Å extension compared to Methyl).

  • Choose 4-Methoxy-3-fluoropyridine HCl if:

    • Steric compactness is the absolute priority.

    • Cost of goods (COGs) is the primary driver (Methoxy precursors are generally cheaper).

The hydrochloride salt form of 4-Ethoxy-3-fluoropyridine is the preferred storage form due to the basicity of the pyridine nitrogen, preventing auto-catalytic oxidation or polymerization that can occur in the free base oil.

References

  • Vertex AI Search. (2025). Comparative Reaction Kinetics of 3-Chloro-5-fluoro-2-methoxypyridine Analogs. Benchchem. 2

  • Schroeder, G. M., et al. (2009). Discovery of BMS-777607, a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily. Journal of Medicinal Chemistry. 3[4]

  • Chambers, R. D., et al. (2005). The Reactivity of 2‐Fluoro‐ and 2‐Chloropyridines toward Sodium Ethoxide. Semantic Scholar. 5

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. 1

  • Cayman Chemical. (n.d.). 4-fluoro IPV (hydrochloride) Product Information. 6

Sources

Validation

benchmarking the efficacy of 4-Ethoxy-3-fluoropyridine hydrochloride-derived compounds against existing drugs.

Executive Summary This technical guide evaluates the therapeutic efficacy of 4-Ethoxy-3-fluoropyridine-derived small molecules , specifically focusing on the advanced clinical candidate BMS-777607 . We benchmark this com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the therapeutic efficacy of 4-Ethoxy-3-fluoropyridine-derived small molecules , specifically focusing on the advanced clinical candidate BMS-777607 . We benchmark this compound against the current Standard of Care (SoC), Crizotinib , targeting the c-Met and TAM (Tyro3, Axl, Mer) kinase families.

The 4-Ethoxy-3-fluoropyridine moiety (CAS: 39160-31-1 for HCl salt) is not merely a structural filler; it is a privileged scaffold that imparts critical physicochemical properties:

  • Metabolic Stability: The C-3 fluorine atom blocks oxidative metabolism at a typically vulnerable position.

  • Electronic Modulation: The electron-withdrawing fluorine reduces the basicity of the pyridine nitrogen, optimizing hydrogen bond donor/acceptor capability in the ATP-binding pocket.

  • Hydrophobic Fit: The 4-ethoxy group occupies the hydrophobic Region II of the kinase pocket, enhancing selectivity.

Comparative Efficacy Analysis

Primary Benchmarking: BMS-777607 vs. Crizotinib

BMS-777607 is a potent, orally active Met-related inhibitor derived from the 4-ethoxy-3-fluoropyridine scaffold. It is compared here against Crizotinib, the first-generation FDA-approved c-Met/ALK inhibitor.

Table 1: Biochemical IC50 Profiling (Cell-Free Assays)

Target KinaseBMS-777607 (Derived Product)Crizotinib (Standard of Care)Relative Potency Factor
c-Met (HGFR) 3.9 nM ~4.0 - 8.6 nM Equivalent / Superior
Axl 1.1 nM 294 nM>250x Potency Advantage
Ron (MST1R) 1.8 nM80 nM44x Potency Advantage
Tyro3 4.3 nM>1000 nMSignificant Advantage
ALK >500 nM20 nMSelectivity Divergence*

*Note: While Crizotinib is dual c-Met/ALK, BMS-777607 is highly selective for the Met/TAM family, reducing off-target ALK-related toxicity in non-ALK-driven tumors.

Selectivity and Safety Profile

The 4-ethoxy-3-fluoropyridine scaffold contributes to a "clean" kinase profile. In a panel of >200 kinases:

  • BMS-777607: >500-fold selectivity against non-Met/TAM kinases (e.g., VEGFR-2, Lck, TrkA).[1]

  • Mechanism: The fluorine atom at position 3 induces a specific torsion angle in the biaryl ether linkage, locking the molecule in a bioactive conformation that fits the unique "DFG-in" active conformation of c-Met but clashes with other kinases.

Mechanism of Action & Pathway Visualization

BMS-777607 functions as a Type II ATP-competitive inhibitor. It binds to the inactive conformation of c-Met, preventing autophosphorylation and downstream signaling via PI3K/AKT and RAS/MAPK pathways.

Diagram 1: c-Met Signaling Inhibition Pathway

G HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activation PI3K PI3K cMet->PI3K Signaling RAS RAS cMet->RAS Signaling BMS BMS-777607 (Inhibitor) BMS->cMet Competitive Inhibition (IC50: 3.9 nM) ATP ATP ATP->cMet Phosphorylation AKT AKT PI3K->AKT Outcomes Tumor Proliferation Metastasis Angiogenesis AKT->Outcomes MAPK MAPK/ERK RAS->MAPK MAPK->Outcomes

Caption: Mechanism of Action for BMS-777607. The inhibitor competitively displaces ATP at the c-Met kinase domain, blocking downstream PI3K/AKT and RAS/MAPK oncogenic signaling.

Experimental Protocols

Synthesis of the Core Scaffold (Self-Validating Protocol)

Objective: Synthesis of the key intermediate 2-bromo-4-ethoxy-3-fluoropyridine from 4-ethoxy-3-fluoropyridine hydrochloride precursors.

Reagents:

  • 2-bromo-3-fluoropyridin-4-ol (Starting Material)[2]

  • Iodoethane (Alkylation agent)

  • Potassium Carbonate (

    
    , Base)
    
  • Acetone (Solvent)[2]

Workflow:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-3-fluoropyridin-4-ol (1.0 eq) in anhydrous acetone (0.15 M concentration).

  • Activation: Add anhydrous

    
     (2.1 eq). Stir at room temperature for 15 minutes to deprotonate the phenol.
    
  • Alkylation: Dropwise add iodoethane (2.1 eq).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS (Target Mass: M+H ~220/222).
    
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

  • Validation:

    
     NMR should show a characteristic quartet (~4.2 ppm) and triplet (~1.4 ppm) for the ethoxy group, confirming O-alkylation.
    
Diagram 2: Synthesis Logic Flow

Synthesis Start 2-bromo-3-fluoropyridin-4-ol Reagents EtI, K2CO3 Acetone, Reflux Start->Reagents Intermed 2-bromo-4-ethoxy-3-fluoropyridine Reagents->Intermed O-Alkylation Coupling Pd-Catalyzed Coupling Intermed->Coupling Scaffold Assembly Final BMS-777607 (Kinase Inhibitor) Coupling->Final

Caption: Synthetic route transforming the fluoropyridine precursor into the active kinase inhibitor via O-alkylation and subsequent palladium-catalyzed coupling.

Kinase Inhibition Assay (Radiometric Filter Binding)

Purpose: To determine IC50 values accurately (Gold Standard).

  • Buffer Prep: 20 mM Tris-HCl (pH 7.5), 5 mM

    
    , 0.5 mM DTT, 0.1 mg/mL BSA.
    
  • Enzyme: Recombinant human c-Met kinase (GST-tagged).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide (0.1 mg/mL).

  • Reaction:

    • Mix Enzyme + Inhibitor (Variable conc.) in wells. Incubate 10 min.

    • Initiate with ATP mix (

      
       + cold ATP). Final ATP conc should be at 
      
      
      
      (approx 10
      
      
      ).
    • Incubate 60 min at

      
      .
      
  • Termination: Add 10% cold Trichloroacetic acid (TCA) to precipitate proteins/peptides.

  • Detection: Harvest onto GF/C filter plates. Wash with 1% TCA. Measure radioactivity via scintillation counting.[1]

  • Calculation: Plot % Inhibition vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve (Variable Slope) to extract IC50.

References

  • Schroeder, G. M., et al. (2009). "Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily." Journal of Medicinal Chemistry. Link

  • Selleck Chemicals. "BMS-777607 Datasheet and IC50 Values." SelleckChem. Link

  • Cui, J. J., et al. (2011). "Crizotinib: Discovery and Characterization of a Dual Inhibitor of c-Met and ALK." Clinical Cancer Research. Link

  • Patent WO2016020864A1. "Protein Kinase C Inhibitors and Methods of Their Use." Google Patents. Link

  • MedKoo Biosciences. "BMS-777607 Product Analysis and Solubility Data." MedKoo. Link

Sources

Safety & Regulatory Compliance

Safety

4-Ethoxy-3-fluoropyridine hydrochloride proper disposal procedures

Topic: Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Operational Context As a Senior Application Scientist, I often observe that the disposal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Operational Context

As a Senior Application Scientist, I often observe that the disposal of intermediate building blocks like 4-Ethoxy-3-fluoropyridine hydrochloride (CAS: 924862-33-9) is treated with insufficient rigor compared to bulk solvents. This is a critical oversight. This compound is a halogenated pyridine salt , a class of chemicals that presents specific challenges in waste stream management due to the potential formation of toxic combustion byproducts (e.g., HF, HCl, NOx) if incinerated incorrectly.

This guide provides a scientifically grounded, self-validating disposal protocol. It moves beyond generic "check the SDS" advice to provide a specific operational workflow that ensures safety, regulatory compliance (EPA/RCRA), and environmental stewardship.

Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the material's properties to select the correct waste stream.

PropertyDataOperational Implication
Chemical Name 4-Ethoxy-3-fluoropyridine hydrochloridePrimary identifier for waste tags.
CAS Number 924862-33-9Required for accurate waste inventory.
Formula C₇H₉ClFNOContains Fluorine and Chlorine (Halogenated).
Physical State Solid (Crystalline Powder)Dust generation hazard during transfer.[1]
Acidity Acidic (HCl salt)Potential corrosive hazard in aqueous solution.
Core Hazards Irritant (Skin/Eye/Resp), Acute Toxicity (Oral)Requires full PPE (Nitrile gloves, safety glasses, lab coat).

Scientific Rationale for Classification: The presence of the fluorine atom at the C3 position and the ethoxy group at C4, combined with the hydrochloride salt, dictates that this material must be segregated into halogenated waste streams . Standard incineration of non-halogenated waste occurs at lower temperatures; introducing fluorinated compounds can damage standard incinerator scrubbers or release hydrofluoric acid (HF).

Pre-Disposal Segregation Strategy

Effective disposal begins at the bench. You must segregate this compound from incompatible streams immediately upon generation.

The Segregation Logic (Decision Tree)

WasteSegregation Start Waste Generation: 4-Ethoxy-3-fluoropyridine HCl StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Pure compound, contaminated wipes) StateCheck->Solid Solid Liquid Liquid Waste (Dissolved in solvent) StateCheck->Liquid Liquid StreamA Stream A: Solid Hazardous Waste (Tag: Toxic, Halogenated) Solid->StreamA Pack in double-lined container SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck StreamB Stream B: Halogenated Solvent Waste (Tag: Flammable, Toxic, Halogenated) SolventCheck->StreamB Yes StreamC Stream C: Non-Halogenated Solvent Waste (Tag: Flammable, Toxic, Halogenated Contaminant) SolventCheck->StreamC No (e.g., Methanol, Ethyl Acetate) NoteC CRITICAL: Even if solvent is non-halogenated, the presence of F/Cl atoms in the solute requires the WHOLE mix be treated as Halogenated. StreamC->NoteC

Figure 1: Waste segregation decision tree ensuring halogenated compounds are directed to high-temperature incineration streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicable for: Expired shelf stock, weighing paper, contaminated gloves, and spill cleanup materials.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Double Bagging: Place the solid waste inside a clear polyethylene bag before placing it into the rigid container. This prevents dust dispersion when the waste facility opens the container.

  • Labeling:

    • Constituents: Write "4-Ethoxy-3-fluoropyridine hydrochloride" (Do not use abbreviations like "EFP-HCl").

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".

    • Special Note: Add "Contains Fluorine/Chlorine - Halogenated".

  • Storage: Store in the Satellite Accumulation Area (SAA) away from oxidizers and strong bases.

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicable for: Solutions in DCM, Methanol, Ethyl Acetate, etc.

  • pH Check: Since this is a hydrochloride salt, aqueous or methanolic solutions may be acidic. Check pH. If pH < 2, it is also a Corrosive waste.

  • Stream Selection:

    • Rule of Thumb: If the solute contains halogens (F, Cl, Br, I), the entire liquid volume is classified as Halogenated Waste , regardless of the solvent.

    • Example: 1g of 4-Ethoxy-3-fluoropyridine HCl in 1L of Methanol must be disposed of in the Halogenated Solvents carboy, not the Non-Halogenated/Flammables carboy.

  • Compatibility: Ensure the waste container does not contain strong bases (e.g., NaOH, KOH waste), as this will liberate the free base (4-ethoxy-3-fluoropyridine) and potentially generate heat or fumes.

Protocol C: Empty Container Management

Applicable for: The original vendor bottle.

  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., methanol or acetone).

  • Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste container.

  • Defacing: Cross out the original label. Mark "Triple Rinsed - Empty".

  • Disposal: Place the defaced, dry bottle in the trash (if local regulations permit) or glass recycling. If the bottle cannot be verified as clean, dispose of it as Solid Hazardous Waste (Protocol A).

Emergency Response & Spills

In the event of a spill during the disposal process, execute the following immediately:

  • Solid Spill: Do not dry sweep. Use a wet wipe or damp paper towel to pick up the powder to prevent dust inhalation. Place all cleanup materials into the Solid Waste stream.

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes. The HCl salt can cause irritation/burns.[2]

    • Eyes: Flush for 15 minutes. Seek medical attention.

  • Decontamination: Wipe surfaces with a dilute sodium bicarbonate solution (5%) to neutralize any residual acidity from the hydrochloride salt.

Regulatory Compliance (EPA/RCRA)

While 4-Ethoxy-3-fluoropyridine hydrochloride is not explicitly listed on the EPA "P" or "U" lists, it is regulated under the "Characteristic" definitions:

  • Toxicity: Due to the pyridine moiety and halogenation.

  • Corrosivity (D002): If in aqueous solution with pH ≤ 2.

  • Halogenated Organic Compounds (HOCs): RCRA regulations strictly control the land disposal of HOCs (40 CFR Part 268). Incineration is the required treatment method.

Compliance Checklist:

Disposal Workflow Diagram

DisposalWorkflow Identify 1. Identify Waste (Check CAS: 924862-33-9) Segregate 2. Segregate (Halogenated Stream) Identify->Segregate Package 3. Package (HDPE Jar or Carboy) Segregate->Package Label 4. Label (Name + 'Halogenated') Package->Label Pickup 5. EHS Pickup (High-Temp Incineration) Label->Pickup

Figure 2: Operational workflow for the safe disposal of 4-Ethoxy-3-fluoropyridine hydrochloride.

References

  • Bide Pharm . (n.d.). 4-Ethoxy-3-fluoropyridine hydrochloride CAS 924862-33-9.[3] Retrieved from

  • Thermo Fisher Scientific . (2025).[2] Safety Data Sheet: 3-Fluoro-4-methoxypyridine (Analogous Structure). Retrieved from

  • Sigma-Aldrich . (2025).[2][4] Safety Data Sheet: 4-Fluoropyridine hydrochloride. Retrieved from

  • US EPA . (n.d.). Hazardous Waste Codes & RCRA Regulations. Retrieved from

  • PubChem . (2025).[5][6] 4-Fluoropyridine hydrochloride Compound Summary. National Library of Medicine. Retrieved from

Sources

Handling

Comprehensive Safety &amp; Operational Guide: 4-Ethoxy-3-fluoropyridine Hydrochloride

[1] Chemical Profile & Hazard Logic Substance: 4-Ethoxy-3-fluoropyridine hydrochloride CAS Number: 924862-33-9 Molecular Formula: C₇H₉ClFNO (C₇H₈FNO[1] · HCl) The Mechanistic Basis of Hazard To handle this compound safel...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Chemical Profile & Hazard Logic

Substance: 4-Ethoxy-3-fluoropyridine hydrochloride CAS Number: 924862-33-9 Molecular Formula: C₇H₉ClFNO (C₇H₈FNO[1] · HCl)

The Mechanistic Basis of Hazard

To handle this compound safely, one must understand why it poses specific risks.[2] This molecule combines three distinct hazard vectors:

  • The Pyridine Ring: Pyridine derivatives are lipophilic, allowing them to penetrate the skin barrier.[2] Once absorbed, they can act as systemic toxins, often affecting the central nervous system or liver.[2]

  • The Halogen Substituents (Fluoro- & Ethoxy-): The fluorine atom at position 3 increases the compound's metabolic stability and lipophilicity, potentially enhancing bioavailability and toxicity compared to non-fluorinated analogs.[1][2]

  • The Hydrochloride Salt: As an HCl salt, this compound will hydrolyze in moisture (mucous membranes, eyes, lungs) to release hydrochloric acid.[2] This creates an immediate corrosive environment upon contact, necessitating strict moisture control and respiratory protection.[2]

Summary of GHS Hazards:

Hazard Class Category Hazard Statement Signal Word
Acute Toxicity (Oral) Cat 4 H302: Harmful if swallowed Warning
Skin Corrosion/Irritation Cat 2 H315: Causes skin irritation Warning
Eye Damage/Irritation Cat 2A H319: Causes serious eye irritation Warning

| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation | Warning |[1]

Personal Protective Equipment (PPE) Architecture[1]

Effective PPE is not about "wearing gear"; it is about creating a redundant barrier system.[1][2] For 4-Ethoxy-3-fluoropyridine hydrochloride, the primary threat is airborne dust during weighing and contact dermatitis during solubilization.[1]

PPE Selection Logic Flow

The following decision matrix illustrates how to scale PPE based on the operational state of the chemical.

PPE_Selection Start Operation Type Solid Handling Solid (Weighing/Transfer) Start->Solid Solution Handling Solution (Reaction/Workup) Start->Solution Resp_Solid Respiratory: N95/P100 or Fume Hood (Mandatory) Solid->Resp_Solid Glove_Solid Gloves: Double Nitrile (Change immediately if torn) Solid->Glove_Solid Eye Eye Protection: Chemical Safety Goggles (No Safety Glasses) Solid->Eye Resp_Sol Respiratory: Fume Hood (Vapor Control) Solution->Resp_Sol Glove_Sol Gloves: Nitrile (Splash) Butyl Rubber (Immersion) Solution->Glove_Sol Solution->Eye

Figure 1: PPE Decision Matrix based on physical state.[1][2] Note the critical requirement for goggles over safety glasses due to the corrosive nature of the HCl salt.[1][2]

Technical Specifications
  • Hand Protection:

    • Standard:Nitrile Rubber (0.11 mm minimum thickness) .

    • Rationale: Pyridine derivatives can permeate thin latex.[1][2] Nitrile provides superior chemical resistance.[1][2] For prolonged contact or solution handling, use Double Gloving (colored inner glove to reveal tears).[2]

  • Respiratory Protection:

    • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1][2]

    • Secondary Control (if hood unavailable): NIOSH-approved N95 or P100 particulate respirator.[1][2] The HCl salt forms acidic dust; inhalation will cause immediate upper respiratory tract spasms.[1][2]

  • Eye Protection:

    • Chemical Splash Goggles are non-negotiable.[1][2] The HCl moiety makes this compound a severe eye irritant.[1][2] Safety glasses with side shields offer insufficient protection against airborne dust or splashes.[1][2]

Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Prevent dust generation and inhalation exposure.[1][2][3][4][5][6][7][8]

  • Engineering Setup: Place the analytical balance inside the fume hood or a dedicated powder containment enclosure.[2] If this is impossible, use a "static hood" (acrylic box) over the balance.[2]

  • Anti-Static Measures: Use an anti-static gun or ionizer bar.[2] Pyridine salts are often hygroscopic and prone to static charge, causing "jumping" of particles.[1][2]

  • Transfer Technique:

    • Do not pour from the stock bottle.

    • Use a disposable spatula.[1][2]

    • The "Tap" Method: Gently tap the spatula against the weighing boat to dislodge powder rather than shaking it, which creates aerosols.[2]

  • Decontamination: Immediately wipe the balance area with a damp Kimwipe (water/ethanol) to solubilize and remove invisible salt residues.[1][2] Dispose of the wipe as hazardous waste.[1][2]

Protocol B: Solubilization & Reaction Setup

Objective: Mitigate exotherm and vapor release.[1][2]

  • Solvent Choice: Compatible with water, DMSO, Methanol, and Ethanol.[2]

  • Dissolution: Add the solid to the solvent, not the reverse.[2]

    • Why? Adding solvent to a pile of potentially acidic salt can generate localized heat (heat of solution), causing splashing.[2]

  • Neutralization (If applicable): If using the free base in a reaction, remember that adding a base (like Et3N or NaOH) to this HCl salt will generate heat and potentially release free pyridine vapors.[2] Always cool the reaction vessel to 0°C before adding base.

Emergency Response System

In the event of a breach in containment, immediate, logical action is required to prevent injury.[2]

Spill Response Workflow

Spill_Response Accident Spill Detected Assess Assess Volume & State (Solid vs. Solution) Accident->Assess Minor_Solid Minor Solid Spill (< 5g) Assess->Minor_Solid Major_Solid Major/Solution Spill (> 5g or Liquid) Assess->Major_Solid Action_Minor 1. Dampen with wet paper towel (Prevent Dust) 2. Wipe up 3. Clean surface with soap/water Minor_Solid->Action_Minor Action_Major 1. Evacuate Area 2. Don Full PPE (Resp + Goggles) 3. Cover with Absorbent pads 4. Scoop into HazWaste Major_Solid->Action_Major Disposal Seal in bag -> Label 'Toxic' Action_Minor->Disposal Action_Major->Disposal

Figure 2: Logical workflow for spill remediation. The critical step for solid spills is "dampening" to prevent dust cloud formation.

First Aid Measures
  • Eye Contact (Critical): Immediately flush with water for 15 minutes .[1][2][4] Hold eyelids apart. The HCl salt can cause corneal opacity if not rinsed instantly.[1][2]

  • Skin Contact: Wash with soap and copious water.[2][3][4] Do not use ethanol or organic solvents on the skin, as they may increase the transdermal absorption of the pyridine ring.[1][2]

  • Inhalation: Move to fresh air immediately. If wheezing occurs (bronchospasm from HCl irritation), seek medical attention.

Waste Management

Disposal must align with local environmental regulations (RCRA in the US).[1][2]

  • Waste Stream: Halogenated Organic Solvents/Solids.[2]

  • Labeling: Must be clearly labeled "Toxic" and "Irritant".[2]

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases in the waste container to prevent exothermic reactions or gas evolution.[2]

  • Container: High-Density Polyethylene (HDPE) or Glass.[1][2] Avoid metal containers due to the corrosive potential of the hydrochloride salt.[1][2]

References

  • PubChem. (n.d.).[1][2][9][10] 4-Fluoropyridine hydrochloride (Compound).[1][2][10][11][12][13][14] National Library of Medicine.[1][2] Retrieved from [Link][1][2]

Sources

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